molecular formula C10H16Cl2O2 B094701 Sebacoyl chloride CAS No. 111-19-3

Sebacoyl chloride

Cat. No.: B094701
CAS No.: 111-19-3
M. Wt: 239.14 g/mol
InChI Key: WMPOZLHMGVKUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sebacoyl chloride (Decanedioyl dichloride), with the molecular formula C₁₀H₁₆Cl₂O₂ and a CAS number of 111-19-3, is a versatile di-acyl chloride serving as a critical monomer in polymer research . Its primary application is in the synthesis of Nylon-6,10 through a fast, irreversible step-growth polymerization with hexamethylenediamine . This reaction is the foundation of the classic "nylon rope trick" demonstration and is efficiently performed via interfacial polymerization, where the two monomers dissolved in immiscible solvents react at the interface to form a solid polymer film . This method is highly favored for achieving high molecular weight polymer and producing unsupported membranes or coating supported substrates due to the reaction's high equilibrium constant and fast kinetics . Beyond its principal role in creating polyamides, this compound functions as a key intermediate in various chemical syntheses. It is used to prepare esters like decanedioic acid bis-(3-dimethylamino-propyl) ester and in the production of polyamide microcapsules through polycondensation with diamines such as p-phenylenediamine . As a moisture-sensitive compound, it is a colorless to pale yellow liquid with a pungent odor, soluble in hydrocarbons and ethers . It hydrolyzes upon contact with water, evolving hydrogen chloride, and must be handled with appropriate precautions . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

decanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPOZLHMGVKUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059397
Record name Decanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an irritating odor; [Alfa Aesar MSDS]
Record name Sebacoyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17220
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

111-19-3
Record name Sebacoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sebacoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sebacoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanedioyl dichloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebacoyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sebacoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JT2RJH7AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sebacoyl Chloride: Properties and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its primary applications. The information is intended for researchers, scientists, and professionals in drug development who utilize or are exploring the use of this versatile di-acyl chloride.

Core Chemical and Physical Properties

This compound, also known as decanedioyl dichloride, is a key intermediate in the synthesis of various polymers and organic molecules.[1] Its high reactivity, stemming from the two acyl chloride groups, allows for the formation of robust amide and ester linkages.

Identifiers and General Properties
PropertyValue
IUPAC Name Decanedioyl dichloride[2][3]
Other Names Sebacoyl dichloride, Sebacyl chloride[4]
CAS Number 111-19-3[2]
Molecular Formula C₁₀H₁₆Cl₂O₂[1][2]
Molecular Weight 239.14 g/mol [1][2]
Appearance Colorless to light yellow oily liquid with a pungent odor[1][2][5]
Purity (Typical) ≥ 95%[6]
Physical Properties

The physical properties of this compound are critical for its handling, storage, and use in various reaction conditions.

PropertyValue
Density 1.121 g/mL at 25 °C[1][7][8]
Melting Point -2.5 °C to -5 °C[2][7][8]
Boiling Point 220 °C (at 760 mmHg)[2][8], 168 °C (at 12 mmHg)[7][9]
Refractive Index n20/D 1.468[1][7][8]
Solubility Soluble in hydrocarbons and ethers[1][2][4]. Miscible with hexane (B92381) and dichloromethane.[1][3] Reacts violently with water.[1][8]
Vapor Density >1 (Air = 1)
Flash Point >110 °C (>230 °F)[8][10]

Reactivity and Safety

This compound is a corrosive and moisture-sensitive compound.[2][11] Like all acyl chlorides, it readily hydrolyzes in the presence of water, including atmospheric moisture, to produce sebacic acid and hydrochloric acid gas.[1][2][5] This reactivity makes it a hazardous substance that requires careful handling in a well-ventilated fume hood.[5] It is incompatible with water, alcohols, strong bases, amines, and oxidizing agents.[1][8]

Safety Precautions:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a cool, dry place away from moisture and incompatible substances.[1] The container should be tightly sealed.

  • Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[11]

Experimental Protocols

This compound is most famously used in the interfacial polymerization reaction to synthesize Nylon 6,10. It also serves as a monomer in the synthesis of various polyesters and poly(anhydride-esters) for applications in drug delivery.

Detailed Methodology: Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol describes the classic "nylon rope trick," a demonstration of step-growth polymerization at the interface of two immiscible liquids.

Materials:

Equipment:

  • Beakers (e.g., 250 mL)

  • Glass stirring rod

  • Forceps

  • Winding rod (e.g., a test tube or a dedicated spool)

Procedure:

  • Aqueous Phase Preparation:

    • Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide. For example, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water.[2]

    • A few drops of phenolphthalein can be added to the aqueous phase to help visualize the interface.[2]

  • Organic Phase Preparation:

    • Prepare a 0.2 M solution of this compound in hexane. For example, dissolve 1.5 - 2.0 mL of this compound in 50 mL of hexane.[2]

  • Polymerization:

    • Carefully pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution) in a beaker. To minimize mixing, tilt the beaker and pour the organic solution slowly down the side or down a glass stirring rod.[3]

    • A film of Nylon 6,10 will form instantly at the interface of the two solutions.[2]

  • Nylon Rope Formation:

    • Using forceps, gently grasp the polymer film at the center and pull it upwards out of the beaker.[2]

    • A continuous rope of polyamide can be drawn from the interface. Wind the rope onto a glass rod or a spool.[2][6]

  • Washing and Drying:

    • Thoroughly wash the collected polyamide with water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted monomers, HCl, and NaOH.[2][11]

    • Allow the polymer to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) until completely dry.[2]

Application in Polyester and Poly(anhydride-ester) Synthesis for Drug Delivery

This compound is a valuable monomer for creating biodegradable polymers used in controlled drug release systems. These polymers are designed to degrade in the body into non-toxic products.

  • Polyester Synthesis: this compound can be reacted with diols, such as ethylene (B1197577) glycol or diethylene glycol, via condensation polymerization to form polyesters.[3] These polyesters can be designed to be biodegradable and have applications as drug carriers.[3] The reaction is typically carried out in a dry organic solvent, often with a base like triethylamine (B128534) to neutralize the HCl byproduct.[3]

  • Poly(anhydride-ester) Synthesis: this compound is used in the synthesis of poly(anhydride-esters) which can act as "self-delivering drugs."[2] For example, it can be reacted with salicylic (B10762653) acid derivatives to incorporate the drug directly into the polymer backbone.[7] The polymer then degrades through hydrolysis to release the therapeutic agent and sebacic acid.[2][7]

Visualizations

Experimental Workflow for Nylon 6,10 Synthesis

G cluster_prep Solution Preparation cluster_reaction Interfacial Polymerization cluster_processing Polymer Processing A Aqueous Phase: Hexamethylenediamine + NaOH in Water C Carefully layer Organic Phase onto Aqueous Phase A->C B Organic Phase: This compound in Hexane B->C D Nylon 6,10 film forms at the interface C->D E Draw polymer rope from the interface D->E F Wash with Water and Ethanol/Acetone E->F G Dry the Nylon 6,10 Polymer F->G

Caption: Workflow for the synthesis of Nylon 6,10.

General Workflow for Biodegradable Polymer Synthesis for Drug Delivery

G cluster_reactants Reactant Preparation cluster_synthesis Polymer Synthesis cluster_application Drug Delivery Application A This compound in Anhydrous Solvent C Condensation Polymerization (e.g., Melt or Solution) A->C B Diol or Drug-Diacid Monomer (e.g., Salicylate derivative) in Anhydrous Solvent B->C D Purification of Polymer C->D E Characterization of Polymer (MW, Thermal Properties) D->E F Formulation into Delivery System (e.g., microspheres, implants) E->F G In-vitro / In-vivo Drug Release Studies F->G

Caption: Polymer synthesis for drug delivery.

Note on Signaling Pathways: The term "signaling pathways" typically refers to a series of biochemical reactions within a cell that are triggered by a stimulus. This compound is a highly reactive synthetic building block and is not known to participate in biological signaling pathways. Its relevance in a biological context is primarily in the synthesis of biocompatible and biodegradable polymers for applications such as drug delivery and tissue engineering.

References

An In-Depth Technical Guide to Sebacoyl Chloride: Molecular Structure and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, formula, and key chemical properties of sebacoyl chloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry. This document includes detailed data presentations, experimental protocols, and mandatory visualizations to facilitate a thorough understanding of this important chemical compound.

Core Molecular Identity

This compound, also known as decanedioyl dichloride, is a di-acyl chloride with the chemical formula C₁₀H₁₆Cl₂O₂.[1][2][3] Its structure consists of a ten-carbon aliphatic chain with acyl chloride functional groups at both ends.[4] The linear formula is ClCO(CH₂)₈COCl.[5] This bifunctional nature makes it a crucial monomer in the synthesis of various polymers, most notably nylon 6,10.[2]

Table 1: Chemical Identifiers and Molecular Properties

Identifier/PropertyValueReference(s)
IUPAC Name Decanedioyl dichloride[6]
Synonyms Sebacoyl dichloride, Sebacyl chloride, Decanedioyl chloride[3]
CAS Number 111-19-3[3]
Molecular Formula C₁₀H₁₆Cl₂O₂[1][2][3]
Molecular Weight 239.14 g/mol [3][7]
SMILES ClC(=O)CCCCCCCC(=O)CCl[6]
InChI 1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2[1][6]
InChIKey WMPOZLHMGVKUEJ-UHFFFAOYSA-N[1][6]

Physicochemical Properties

This compound is a colorless to light yellow oily liquid with a pungent odor.[4][8] It is soluble in hydrocarbons and ethers but reacts violently with water, hydrolyzing to sebacic acid and hydrogen chloride.[4][8] Due to its reactivity, it is classified as a corrosive substance.[4]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless to light yellow oily liquid[4][8]
Odor Pungent[4]
Density 1.121 g/mL at 25 °C[8]
Melting Point -2.5 °C[1][7]
Boiling Point 220 °C at 760 mmHg; 168 °C at 12 mmHg[1][7]
Refractive Index 1.468 at 20 °C[8]
Solubility Soluble in hydrocarbons and ethers[4][8]
Water Solubility Reacts violently[4][8]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a flexible eight-carbon methylene (B1212753) chain connecting two reactive acyl chloride groups. The geometry around the carbonyl carbons is trigonal planar.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of sebacic acid with an excess of thionyl chloride.[1][4]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), combine 150 g (0.74 mole) of sebacic acid with 150 mL of thionyl chloride.[10]

  • Heat the mixture in a water bath at 60 °C. The sebacic acid will gradually dissolve as sulfur dioxide and hydrogen chloride are evolved.[10]

  • Continue heating until the gas evolution ceases.[10]

  • Purify the crude this compound by distillation under reduced pressure. The boiling point is approximately 171–175 °C at 15 mmHg.[10] The yield is typically around 140 g.[10]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products sebacic_acid Sebacic Acid reaction Reaction at 60°C sebacic_acid->reaction thionyl_chloride Thionyl Chloride thionyl_chloride->reaction distillation Purification (Distillation) reaction->distillation byproducts Byproducts (SO2, HCl) reaction->byproducts sebacoyl_chloride This compound distillation->sebacoyl_chloride fragmentation_pathway M [C10H16Cl2O2]⁺˙ (M⁺) F1 [C10H16ClO2]⁺ M->F1 - Cl˙ F3 Alkyl fragments M->F3 - CnH2nCOCl F2 [C9H16ClO]⁺ F1->F2 - CO

References

An In-Depth Technical Guide to Sebacoyl Chloride (CAS No. 111-19-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sebacoyl chloride , also known as decanedioyl dichloride, is a highly reactive di-acyl chloride that serves as a critical building block in organic synthesis and polymer chemistry. Its CAS Registry Number is 111-19-3 .[1] This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and its applications in the development of advanced materials, with a particular focus on its relevance to drug delivery systems.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid with a pungent odor.[2][3] It is soluble in hydrocarbons and ethers but reacts readily with water and other nucleophilic reagents.[2][3] This high reactivity, attributed to the two acyl chloride functional groups, makes it an excellent monomer for step-growth polymerization.

PropertyValueReferences
CAS Registry Number 111-19-3[1]
Molecular Formula C₁₀H₁₆Cl₂O₂[1][4]
Molecular Weight 239.14 g/mol [1][4]
Melting Point -5 to -2.5 °C[1][2][5]
Boiling Point 168 °C at 12 mmHg[2][5]
Density 1.121 g/mL at 25 °C[2][5]
Refractive Index 1.468 at 20 °C[2][5]
Synonyms Decanedioyl dichloride, Sebacyl chloride[6][7][8]

Synthesis of this compound

This compound is typically synthesized by reacting sebacic acid with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂).[2][3][9] The excess thionyl chloride can be removed by distillation to yield the purified product.[2][9]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1][10] It is classified as acutely toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1][6][10][11] It is also moisture-sensitive and will hydrolyze to produce hydrogen chloride gas.[2] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[11] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical.[6][10]

Applications in Polymer Synthesis

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of various polymers, including polyamides and polyesters.

Interfacial Polymerization of Nylon 6,10

One of the most well-known applications of this compound is in the synthesis of Nylon 6,10 through interfacial polymerization with hexamethylenediamine (B150038).[2][9] This reaction is a classic example of step-growth polymerization and is often used as a laboratory demonstration.[12][13]

Interfacial_Polymerization cluster_organic Organic Phase (e.g., Hexane) cluster_aqueous Aqueous Phase (Water) SC This compound (ClCO(CH₂)₈COCl) Interface Interface SC->Interface HMDA Hexamethylenediamine (H₂N(CH₂)₆NH₂) HMDA->Interface Nylon Nylon 6,10 Polymer [-NH(CH₂)₆NHCO(CH₂)₈CO-]n Interface->Nylon Polymerization HCl HCl (byproduct) Interface->HCl Byproduct Formation

Synthesis of Biodegradable Polymers for Drug Delivery

For researchers in drug development, this compound is a valuable precursor for the synthesis of biodegradable polymers used in controlled drug release systems.[5][14] These polymers can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents.[15]

This compound is used in the synthesis of poly(anhydride-esters), a class of biodegradable polymers that degrade into naturally occurring compounds.[11] For instance, it can be reacted with salicylic (B10762653) acid derivatives to create polymers that release salicylic acid upon degradation.[11]

Poly(glycerol sebacate) is a biocompatible and biodegradable elastomer with significant potential in tissue engineering and drug delivery.[6][16] While typically synthesized from sebacic acid and glycerol, alternative methods utilize this compound to achieve a more linear polymer structure.[10]

Experimental Protocols

Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol is a common laboratory procedure for demonstrating interfacial polymerization.

  • Prepare the Aqueous Phase: Dissolve hexamethylenediamine in an aqueous solution, often containing a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.

  • Prepare the Organic Phase: Dissolve this compound in an organic solvent that is immiscible with water, such as hexane (B92381) or cyclohexane.[12][13]

  • Initiate Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of Nylon 6,10 will form at the interface of the two liquids.[12][13]

  • Collect the Polymer: The nylon film can be continuously drawn out from the interface as a "rope."

  • Wash and Dry: The collected polymer should be washed thoroughly with water and then a suitable solvent like acetone (B3395972) to remove unreacted monomers and byproducts, followed by air-drying.

General Protocol for Synthesis of Poly(anhydride-ester) for Drug Delivery

The following is a generalized procedure for synthesizing a poly(anhydride-ester) using this compound.

  • Diacid Synthesis: A diacid monomer is first synthesized by reacting a molecule containing both a hydroxyl and a carboxylic acid group (e.g., salicylic acid) with this compound. The hydroxyl group reacts with one of the acyl chlorides of this compound.

  • Purification: The resulting diacid is purified to remove any unreacted starting materials and byproducts.

  • Melt Condensation: The purified diacid monomers are then heated under vacuum in a process called melt condensation. This causes the carboxylic acid groups to react with each other, forming anhydride (B1165640) bonds and creating the polymer.

  • Characterization: The resulting polymer is characterized to determine its molecular weight, chemical structure, and thermal properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Experimental_Workflow start Start: Reactants reactants This compound + Diol/Diamine start->reactants polymerization Polymerization (e.g., Interfacial, Solution) reactants->polymerization purification Purification (Washing, Precipitation) polymerization->purification characterization Characterization (NMR, FTIR, GPC) purification->characterization application Application (e.g., Drug Encapsulation) characterization->application end End: Final Product application->end

References

An In-depth Technical Guide to the Synthesis of Sebacoyl Chloride from Sebacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacoyl chloride (decanedioyl dichloride) is a crucial bifunctional monomer extensively utilized in the synthesis of high-performance polymers, notably Nylon 6,10, as well as various polyesters and polyamides. Its high reactivity makes it a valuable building block in organic synthesis for the pharmaceutical and material science sectors. This technical guide provides a comprehensive overview of the synthesis of this compound from its parent dicarboxylic acid, sebacic acid. It details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the synthesis workflow. This document also emphasizes critical safety and handling protocols required when working with this corrosive and moisture-sensitive compound.

Introduction

This compound, with the chemical formula C₁₀H₁₆Cl₂O₂, is a di-acyl chloride derived from the ten-carbon dicarboxylic acid, sebacic acid.[1][2] The presence of two highly reactive acyl chloride functional groups allows it to readily undergo nucleophilic acyl substitution reactions, most notably with diamines and diols.[2] This reactivity is harnessed in step-growth polymerization to produce a variety of polymers with desirable properties such as high tensile strength, durability, and thermal resistance.[2] The most prominent application is in the interfacial polymerization with 1,6-hexamethylenediamine to form Nylon 6,10.[1]

The conversion of sebacic acid to this compound is a fundamental and widely practiced organic transformation. The most common and industrially viable method involves the reaction of sebacic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[1][2][3] This guide will focus primarily on this methodology, while also providing a comparative overview of other potential chlorinating agents.

Synthesis of this compound: Principle and Mechanism

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group of the carboxyl function with a chlorine (-Cl) atom. This transformation significantly enhances the electrophilicity of the carbonyl carbon, making the resulting acyl chloride a much more reactive acylating agent compared to the parent carboxylic acid.[4]

Chlorinating Agents

Several reagents can effect this transformation. The choice of agent depends on factors such as substrate sensitivity, desired purity, reaction scale, and cost.

  • Thionyl Chloride (SOCl₂) : This is the most common reagent for both laboratory and industrial synthesis of this compound.[2][3] The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[5][6]

  • Oxalyl Chloride ((COCl)₂) : Often used for smaller-scale preparations or with more sensitive substrates, oxalyl chloride is a milder and more selective reagent.[4][7] Its byproducts (CO, CO₂, HCl) are also gaseous. However, it is more expensive than thionyl chloride.[7]

  • Phosphorus Pentachloride (PCl₅) : A powerful chlorinating agent, PCl₅ reacts with carboxylic acids to form acyl chlorides.[4][6] A significant drawback is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), which can complicate purification, especially if its boiling point is close to that of the desired product.[6][8]

Reaction Mechanism with Thionyl Chloride

The reaction between sebacic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The process occurs at both carboxylic acid groups on the sebacic acid molecule.

  • Nucleophilic Attack : The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[5][9]

  • Intermediate Formation : This attack leads to the formation of a reactive chlorosulfite intermediate and the expulsion of a chloride ion.[9]

  • Nucleophilic Acyl Substitution : The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[5][9]

  • Product Formation : The tetrahedral intermediate collapses, leading to the formation of the acyl chloride. The unstable chlorosulfite group decomposes, releasing gaseous sulfur dioxide and hydrogen chloride.[4][5]

Caption: Reaction mechanism for the synthesis of this compound using thionyl chloride.

Data Presentation

Quantitative data regarding this compound and its synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name Decanedioyl dichloride [1]
CAS Number 111-19-3 [1]
Molecular Formula C₁₀H₁₆Cl₂O₂ [1][2]
Molecular Weight 239.14 g/mol [1]
Appearance Colorless to light yellow oily liquid [2]
Odor Pungent [1][2]
Density 1.121 g/mL at 25 °C [2]
Melting Point -2.5 °C [1][2]
Boiling Point 220 °C at 75 mmHg; 171–175 °C at 15 mmHg [2][10]
Solubility Soluble in hydrocarbons and ethers [1][3]

| Reactivity | Hydrolyzes in water; moisture-sensitive |[1][11] |

Table 2: Comparison of Common Chlorinating Agents

Chlorinating Agent Typical Conditions Byproducts Advantages Disadvantages
Thionyl Chloride (SOCl₂) Neat or inert solvent; reflux (50-80°C)[10][12] SO₂(g), HCl(g) Inexpensive; gaseous byproducts simplify workup.[6][8] May require elevated temperatures; reagent is corrosive and toxic.[8]
Oxalyl Chloride ((COCl)₂) Inert solvent (e.g., DCM); often at 0°C to RT; DMF catalyst[7] CO(g), CO₂(g), HCl(g) Milder conditions; high selectivity; gaseous byproducts.[7] More expensive; catalyst can form carcinogenic byproducts.[7]

| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent | POCl₃(l), HCl(g) | Powerful reagent, effective for less reactive acids.[6][8] | Liquid byproduct (POCl₃) can complicate purification.[6][8] |

Table 3: Spectroscopic Data for Characterization of this compound

Technique Feature Characteristic Value / Observation Reference(s)
FTIR C=O Stretch Strong absorption at ~1800 cm⁻¹ [13][14]
¹H NMR -CH₂- adjacent to C=O Triplet at ~2.3 ppm (General knowledge)

| ¹³C NMR | C=O Carbonyl | Signal at ~174 ppm | (General knowledge) |

Table 4: Summary of Reported Synthesis Conditions and Yields

Sebacic Acid Thionyl Chloride Temperature Time Purification Method Yield Reference
150 g (0.74 mol) 150 mL 60 °C Until gas evolution ceases Reduced pressure distillation ~79% (140 g) [10]

| 110 g (0.545 mol) | 100 mL (1.378 mol) | 50 °C (reflux) | 6 hours | Rotary evaporation (to remove excess SOCl₂) | Quantitative |[12] |

Experimental Protocols

This section provides a detailed, generalized protocol for the laboratory-scale synthesis of this compound from sebacic acid using thionyl chloride.

Materials and Equipment
  • Sebacic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask (appropriate size)

  • Reflux condenser with a gas outlet/drying tube

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Gas trap (e.g., bubbler with sodium hydroxide (B78521) solution)

  • Vacuum distillation apparatus[15]

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat

Synthesis Procedure

WARNING: This procedure must be performed in a certified chemical fume hood due to the corrosive nature of thionyl chloride and the evolution of toxic HCl and SO₂ gases.[11]

  • Reaction Setup :

    • Equip a dry round-bottom flask with a magnetic stir bar.

    • Add sebacic acid (1.0 eq) to the flask.

    • In the fume hood, carefully add an excess of thionyl chloride (approx. 2.0-2.5 eq) to the flask.[1][12]

    • Attach a reflux condenser to the flask and ensure the setup is securely clamped.

    • Connect the top of the condenser to a gas trap containing a concentrated sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[12]

  • Reaction Execution :

    • Begin stirring the mixture.

    • Gently heat the reaction mixture to reflux (typically 50–80 °C) using a heating mantle or oil bath.[10][12]

    • Maintain the reflux for 4-6 hours. The solid sebacic acid will gradually dissolve as it is converted to the liquid this compound.[10] The reaction is complete when the evolution of gases ceases.

  • Work-up and Purification :

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess, unreacted thionyl chloride. This is typically achieved by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C) or, more conveniently, using a rotary evaporator.[12]

    • The crude this compound residue is then purified by vacuum distillation.[10][15] This is necessary because this compound has a high boiling point and may decompose at atmospheric pressure.[16]

    • Set up a vacuum distillation apparatus. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 171–175 °C at 15 mmHg).[10]

  • Product Storage :

    • Store the purified, colorless to pale-yellow liquid this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11] Store in a cool, dry, and well-ventilated area.[17]

Caption: A logical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards :

    • Corrosive : Causes severe skin burns and serious eye damage.[11][17][18]

    • Toxicity : Fatal or toxic in contact with skin and harmful if swallowed.[17][18]

    • Reactivity : Reacts violently with water, alcohols, and bases, liberating toxic hydrogen chloride gas.[2][11]

    • Inhalation : Vapors and mists are irritating to the respiratory system.[11][19]

  • Required Precautions :

    • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[19]

    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a protective lab coat.[17][19]

    • Handling : Avoid all personal contact.[17] Prevent contact with water and moisture. Keep containers tightly sealed when not in use.[17]

    • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (water, acids, bases, alcohols, oxidizing agents).[11][17][19] Store under an inert atmosphere.

    • Spill Management : In case of a spill, absorb with an inert, dry material like sand or vermiculite.[11][17] Do not use water. Collect in a sealed container for hazardous waste disposal.

    • Disposal : Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[11]

Conclusion

The synthesis of this compound from sebacic acid, primarily using thionyl chloride, is a robust and well-established procedure. The reaction offers high yields, and the purification is straightforward, provided appropriate techniques like vacuum distillation are employed to account for the product's high boiling point.[10][12] Success in this synthesis hinges on the careful exclusion of moisture and adherence to stringent safety protocols due to the hazardous nature of the reagents and product. The resulting high-purity this compound is a versatile intermediate, indispensable for the creation of advanced polymers and other complex molecules relevant to research and drug development.

References

The Unfolding Chain: A Technical Guide to the Interfacial Polymerization of Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the reaction mechanism of sebacoyl chloride in polymerization, with a specific focus on the widely utilized interfacial polymerization technique to synthesize Nylon 6,10. This document provides an in-depth exploration of the chemical kinetics, experimental procedures, and key factors influencing the final polymer characteristics, tailored for professionals in research and development.

The Reaction Mechanism at the Interface

The synthesis of Nylon 6,10 from this compound and a diamine, typically 1,6-hexanediamine (B7767898) (hexamethylene diamine), is a classic example of a step-growth condensation polymerization.[1][2] The reaction is characterized by the formation of an amide linkage with the elimination of a small molecule, in this case, hydrogen chloride (HCl).[3] What makes this process particularly elegant and efficient is its execution at the interface of two immiscible liquid phases.[4][5]

Typically, the reaction involves an aqueous phase containing the diamine and a base (such as sodium hydroxide) and an organic phase (like hexane (B92381) or cyclohexane) in which the this compound is dissolved.[3][6] The polymerization occurs precisely at the liquid-liquid interface. The diamine, being soluble in both phases to some extent, diffuses to the interface to react with the highly reactive this compound.[7] The base in the aqueous phase plays a crucial role in neutralizing the HCl byproduct, driving the reaction forward and preventing protonation of the amine, which would render it unreactive.[3]

The newly formed polymer film at the interface acts as a barrier to further reaction.[5] However, by continuously removing this film, for instance by drawing it out as a continuous "rope," fresh monomer surfaces are exposed, allowing the polymerization to proceed until one of the reactants is depleted.[5] This "nylon rope trick" is a well-known demonstration of this process.

ReactionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface H2N_CH2_6_NH2 H₂N-(CH₂)₆-NH₂ (1,6-Hexamethylene diamine) Reaction Polymerization H2N_CH2_6_NH2->Reaction Diffusion NaOH NaOH (Base) ClCO_CH2_8_COCl ClCO-(CH₂)₈-COCl (this compound) ClCO_CH2_8_COCl->Reaction Diffusion Nylon -[NH-(CH₂)₆-NH-CO-(CH₂)₈-CO]n- (Nylon 6,10) Reaction->Nylon HCl HCl (Byproduct) Reaction->HCl Nylon_Rope Nylon Rope Nylon->Nylon_Rope Removal HCl->NaOH Neutralization

Quantitative Data Summary

The characteristics of the resulting Nylon 6,10 polymer, such as molecular weight, yield, and mechanical properties, are significantly influenced by various experimental parameters. The following tables summarize the expected trends based on established principles of polymerization.

Table 1: Effect of Monomer Concentration on Polymer Properties

Concentration of this compound (mol/L)Concentration of 1,6-Hexamethylene diamine (mol/L)Expected Molecular WeightExpected Yield
LowLowLowerLower
OptimalOptimalHighHigh
HighHighMay decrease due to side reactions/precipitationMay decrease
HighLowLower (limited by diamine)Limited by diamine
LowHighLower (limited by acid chloride)Limited by acid chloride

Note: Optimal concentrations are typically in the range of 0.1 to 0.5 M, where a stoichiometric balance is maintained.

Table 2: Influence of Reaction Conditions on Nylon 6,10 Tensile Strength

ParameterConditionExpected Effect on Tensile Strength
Monomer ConcentrationOptimal (stoichiometric)Higher
Stirring Speed (in stirred systems)ModerateHigher (initially), then may decrease
Reaction TimeLongerGenerally higher, up to a plateau
Post-synthesis DrawingAppliedSignificantly Higher

Table 3: Physical and Mechanical Properties of Nylon 6,10

PropertyValue
Density (g/cm³)1.08
Tensile Strength (MPa)58
Flexural Modulus (GPa)1.1
Elongation at Break (%)300
Water Absorption (%)0.4
Melting Temperature (°C)230 - 280

[8]

Experimental Protocols

The following are detailed methodologies for the synthesis of Nylon 6,10 via unstirred and stirred interfacial polymerization.

Unstirred Interfacial Polymerization ("Nylon Rope Trick")

Materials:

  • 1,6-Hexamethylene diamine

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or cyclohexane)

  • Distilled water

  • Beakers (100 mL and 250 mL)

  • Glass stirring rod

  • Forceps

Procedure:

  • Prepare the Aqueous Phase: Dissolve approximately 1.0 g of 1,6-hexamethylene diamine and 0.5 g of NaOH in 50 mL of distilled water in a 100 mL beaker. Stir until all solids are dissolved.

  • Prepare the Organic Phase: In a separate 100 mL beaker, dissolve approximately 1.0 mL of this compound in 50 mL of hexane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase down the side of a 250 mL beaker containing the aqueous phase to form two distinct layers. A polymeric film will form instantly at the interface.

  • Extract the Polymer: Using forceps, grasp the center of the polymer film and slowly pull it upwards out of the beaker. A continuous rope of nylon can be drawn.

  • Collect and Wash: Wind the nylon rope onto a glass rod or a spool. Wash the collected polymer thoroughly with water and then with ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying: Allow the nylon to air-dry completely.

Stirred Interfacial Polymerization

Materials:

  • Same as for unstirred polymerization

  • High-speed mechanical stirrer

Procedure:

  • Prepare Solutions: Prepare the aqueous and organic phases as described in the unstirred method.

  • Combine and Stir: Place the aqueous phase in a beaker equipped with a high-speed mechanical stirrer.

  • Initiate Polymerization: While stirring vigorously, rapidly add the organic phase to the aqueous phase.

  • Continue Stirring: Continue stirring for 5-10 minutes. The polymer will precipitate as a fine powder or slurry.

  • Isolate the Polymer: Stop stirring and allow the polymer to settle. Decant the supernatant liquid.

  • Wash and Dry: Wash the polymer powder several times with water and then with acetone. Filter the polymer and dry it in a vacuum oven at a low temperature (e.g., 60 °C).

ExperimentalWorkflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_processing Polymer Isolation and Purification Aqueous Prepare Aqueous Phase: 1,6-Hexamethylene diamine + NaOH in Water Combine Combine Phases Aqueous->Combine Organic Prepare Organic Phase: This compound in Hexane Organic->Combine Unstirred Unstirred Method: Layering of Phases Combine->Unstirred Option 1 Stirred Stirred Method: Rapid Mixing Combine->Stirred Option 2 Draw Draw Nylon Rope Unstirred->Draw Precipitate Precipitate Polymer Powder Stirred->Precipitate Wash Wash with Water and Acetone Draw->Wash Precipitate->Wash Dry Dry the Polymer Wash->Dry

Conclusion

The interfacial polymerization of this compound provides a robust and versatile method for the synthesis of high-molecular-weight polyamides like Nylon 6,10. The reaction mechanism, occurring at the boundary of two immiscible phases, allows for rapid polymerization under mild conditions. Understanding the influence of key experimental parameters such as monomer concentration and reaction conditions is paramount for controlling the properties of the final polymer. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and optimize this important polymerization technique for various applications, from advanced materials to drug delivery systems.

References

An In-depth Technical Guide to the Reactivity and Hydrolysis of Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacoyl chloride (decanedioyl dichloride) is a difunctional acyl chloride with the chemical formula C₁₀H₁₆Cl₂O₂.[1][2] It serves as a crucial monomer in the synthesis of various polymers, most notably nylon-6,10, through interfacial polymerization.[3] Its high reactivity, a hallmark of acyl chlorides, also makes it susceptible to hydrolysis, a reaction of significant importance to control in both synthetic applications and in understanding its stability and potential interactions in aqueous environments. This technical guide provides a comprehensive overview of the reactivity of this compound, with a specific focus on its hydrolysis with water, detailing the reaction mechanism, kinetics, influencing factors, and experimental protocols for its study.

Reactivity and Mechanism of Hydrolysis

The high reactivity of this compound stems from the presence of two electrophilic carbonyl carbons. The strong electron-withdrawing effects of both the oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5]

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of water, which acts as a nucleophile, the lone pair of electrons on the oxygen atom attacks one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step by a water molecule or another base yields sebacic acid and hydrochloric acid as the final products.[6] The overall reaction is highly exothermic and proceeds rapidly.[7]

The reaction can be represented as:

C₁₀H₁₆Cl₂O₂(l) + 2H₂O(l) → C₁₀H₁₈O₄(aq) + 2HCl(aq)[3]

Due to its bifunctional nature, the hydrolysis can occur in a stepwise manner, with the formation of an intermediate, 10-chloro-10-oxodecanoic acid. However, given the high reactivity of the acyl chloride group, the hydrolysis of the second group is also expected to be rapid.

Kinetics of Hydrolysis

The hydrolysis of acyl chlorides, including this compound, typically follows pseudo-first-order kinetics when the reaction is carried out in a large excess of water. Under these conditions, the concentration of water remains effectively constant throughout the reaction, and the rate of hydrolysis is dependent only on the concentration of the acyl chloride.

The rate law can be expressed as:

Rate = k_obs [this compound]

where k_obs is the observed pseudo-first-order rate constant.

Data Presentation

The following tables summarize the estimated quantitative data for the hydrolysis of this compound. Disclaimer: This data is estimated based on the known reactivity of other aliphatic diacyl chlorides and general principles of chemical kinetics, as direct experimental data for this compound is scarce in the public domain.

Table 1: Estimated Pseudo-First-Order Rate Constants (k_obs) for this compound Hydrolysis at Different Temperatures (at neutral pH)

Temperature (°C)Temperature (K)Estimated k_obs (s⁻¹)Estimated Half-life (t₁/₂) (s)
10283.150.01546.2
25298.150.04515.4
40313.150.1205.8

Table 2: Estimated Effect of pH on the Hydrolysis Rate of this compound at 25°C

pHConditionEstimated Relative Rate
< 7AcidicBase rate
7NeutralBase rate
> 7BasicSignificantly Increased

Note: In basic conditions, the hydrolysis is significantly accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻).

Table 3: Estimated Arrhenius Parameters for this compound Hydrolysis

ParameterEstimated Value
Activation Energy (Ea)50 - 60 kJ/mol
Pre-exponential Factor (A)10¹⁰ - 10¹² s⁻¹

Factors Influencing Hydrolysis

Several factors can significantly influence the rate of this compound hydrolysis:

  • Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis. The relationship between the rate constant and temperature can be described by the Arrhenius equation.

  • pH: The hydrolysis of this compound is catalyzed by both acid and base, though the effect is much more pronounced under basic conditions. In alkaline solutions, the hydroxide ion, a much stronger nucleophile than water, rapidly attacks the carbonyl carbon, leading to a dramatic increase in the reaction rate.

  • Solvent: The polarity of the solvent can influence the rate of hydrolysis. In biphasic systems, where this compound is dissolved in an organic solvent and comes into contact with an aqueous phase, the rate of hydrolysis will also depend on the interfacial area and mass transfer between the phases.

Experimental Protocols

The rapid nature of this compound hydrolysis necessitates the use of techniques suitable for monitoring fast reactions. The conductometric method is a highly effective approach, as the reaction produces hydrochloric acid, leading to a measurable increase in the conductivity of the solution.

Detailed Methodology for Conductometric Analysis of this compound Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an aqueous or aqueous-organic solvent system.

Apparatus:

  • Conductivity meter with a dipping-type conductivity cell

  • Jacketed reaction vessel

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Micropipette or syringe for rapid injection

  • Data logging software (optional, but recommended)

  • Standard laboratory glassware (beakers, volumetric flasks, etc.)

Reagents:

  • This compound (high purity)

  • Anhydrous acetone (B3395972) or another suitable organic solvent (e.g., dioxane)

  • Deionized water

  • Potassium chloride (for conductivity cell calibration)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M). Handle this compound in a fume hood due to its corrosive and moisture-sensitive nature.

    • Prepare the aqueous reaction medium. This can be pure deionized water or a mixture of water and an organic solvent (e.g., 50:50 acetone-water) to ensure miscibility if required.

  • Instrument Setup and Calibration:

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Set up the jacketed reaction vessel connected to the constant temperature water bath and allow the system to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Monitoring:

    • Place a known volume of the aqueous reaction medium into the reaction vessel and begin stirring.

    • Immerse the conductivity cell into the solution and record the initial conductivity (σ₀) once it has stabilized.

    • Rapidly inject a small, known volume of the this compound stock solution into the stirred reaction medium and simultaneously start a timer or the data logging software. The final concentration of this compound should be low enough to ensure pseudo-first-order conditions.

    • Record the conductivity (σt) at regular time intervals until the reading becomes constant, indicating the completion of the reaction. This final conductivity is σ∞.

Data Analysis:

  • The pseudo-first-order rate constant (k_obs) can be determined from the Guggenheim method or by plotting ln(σ∞ - σt) against time (t).

  • The relationship is given by the equation: ln(σ∞ - σt) = -k_obs * t + ln(σ∞ - σ₀)

  • A plot of ln(σ∞ - σt) versus time should yield a straight line with a slope of -k_obs.

Mandatory Visualization

Hydrolysis_Pathway SC This compound (C₁₀H₁₆Cl₂O₂) H2O1 + 2H₂O SC->H2O1 TI Tetrahedral Intermediate H2O1->TI Nucleophilic Attack HCl - 2HCl TI->HCl SA Sebacic Acid (C₁₀H₁₈O₄) HCl->SA Elimination & Deprotonation Experimental_Workflow prep 1. Prepare Solutions - this compound in Acetone - Aqueous Reaction Medium setup 2. Instrument Setup - Calibrate Conductivity Meter - Equilibrate Reaction Vessel prep->setup monitor 3. Monitor Reaction - Record Initial Conductivity (σ₀) - Inject this compound - Record Conductivity vs. Time (σt) setup->monitor analysis 4. Data Analysis - Plot ln(σ∞ - σt) vs. Time - Determine Rate Constant (k_obs) monitor->analysis

References

solubility of sebacoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Sebacoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to its utility as a monomer in polymerization reactions, particularly in the synthesis of nylon and other polymers, and as a reagent in the preparation of various organic compounds, a thorough understanding of its solubility is critical for reaction optimization, solvent selection, and process design.

Core Concepts

This compound (decanedioyl dichloride) is a di-acyl chloride with the chemical formula C₁₀H₁₆Cl₂O₂. Its physical state is a colorless to pale yellow liquid with a pungent odor. A key characteristic of this compound is its high reactivity, particularly its sensitivity to moisture. It readily hydrolyzes in the presence of water to form sebacic acid and hydrochloric acid. This reactivity necessitates careful handling and the use of anhydrous solvents and inert atmospheres in experimental setups.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its long aliphatic chain and two acyl chloride functional groups, exhibits a degree of polarity but is also significantly nonpolar. This dual nature influences its solubility in a range of organic solvents.

Qualitative and Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaPolaritySolubilityNotes
Water H₂OPolar Protic0.41 g/L (25 °C)[1]Reacts violently with water, hydrolyzing to sebacic acid and HCl.[1][2][3][4][5] The low reported solubility is likely a measure of the rate of dissolution before significant decomposition.
Hydrocarbons VariesNonpolarSoluble/Miscible[2][3][4][5]This class includes solvents like hexane (B92381) and toluene.
Ethers R-O-R'Polar AproticSoluble/Miscible[2][3][4][5]This class includes solvents like diethyl ether and tetrahydrofuran (B95107) (THF).
Dichloromethane CH₂Cl₂Polar AproticSolubleBased on general solubility principles for acyl chlorides and common use in reactions involving this compound.
Chloroform CHCl₃Polar AproticSolubleSimilar to dichloromethane, it is a common solvent for acyl chlorides.
Acetone C₃H₆OPolar AproticSoluble[6]A safety data sheet for a this compound solution in hexane notes solubility in acetone.[6]
Ethyl Acetate C₄H₈O₂Polar AproticSolubleExpected to be a suitable solvent based on its moderate polarity.
Hexane C₆H₁₄NonpolarSoluble/Miscible[7]A common solvent for demonstrating the nylon rope trick with this compound.[7]
Toluene C₇H₈NonpolarSoluble/MiscibleAs an aromatic hydrocarbon, it is expected to readily dissolve this compound.
Benzene C₆H₆NonpolarSoluble[1]Specifically mentioned as a suitable solvent.[1]

Experimental Protocol for a More In-depth Study

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This procedure is designed to account for the reactive and moisture-sensitive nature of this compound.

Objective: To determine the quantitative solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., dichloromethane, THF, hexane)

  • Drying agent for solvent (e.g., molecular sieves)

  • Inert gas (e.g., nitrogen or argon)

  • Glass vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringes and needles

  • Analytical balance

  • Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrument for quantification.

Methodology:

  • Solvent Preparation: Ensure the solvent is rigorously dried before use. This can be achieved by refluxing over an appropriate drying agent followed by distillation, or by passing it through a column of activated molecular sieves. The water content of the solvent should be verified to be minimal (e.g., < 50 ppm) using Karl Fischer titration.

  • Preparation of Saturated Solutions:

    • Under an inert atmosphere (e.g., in a glovebox), add an excess amount of this compound to a pre-weighed, dry glass vial containing a magnetic stir bar.

    • Record the initial mass of this compound added.

    • Add a known volume or mass of the anhydrous solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

    • Place the vial in a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

  • Sample Collection and Analysis:

    • After the equilibration period, stop the stirring and allow any undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles. This step should be performed while maintaining the inert atmosphere to the extent possible.

    • Immediately transfer the collected sample into a pre-weighed vial containing a known amount of a quenching agent (e.g., a primary amine or alcohol) to derivatize the reactive this compound into a stable compound for analysis. This prevents degradation during the analytical process.

    • Determine the mass of the collected sample.

    • Analyze the derivatized sample using a calibrated analytical technique such as GC-MS to determine the concentration of the this compound derivative.

  • Data Calculation:

    • From the concentration of the derivative, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Safety Precautions:

  • This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • The reaction of this compound with water is vigorous and produces HCl gas. All glassware and solvents must be scrupulously dry.

  • Work under an inert atmosphere to prevent hydrolysis of the this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Dry Solvent mix Mix this compound and Solvent prep_solvent->mix prep_sebacoyl Weigh this compound prep_sebacoyl->mix stir Stir at Constant Temperature mix->stir sample Collect Supernatant stir->sample Allow to Settle derivatize Derivatize Sample sample->derivatize analyze Analyze by GC-MS derivatize->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Logical Solvent Selection Pathway

The choice of solvent is critical for any application involving this compound. The following diagram provides a logical pathway for selecting an appropriate solvent.

solvent_selection start Define Application Requirements reactivity Is the solvent reactive with acyl chlorides? start->reactivity solubility Is this compound soluble/miscible? reactivity->solubility No reject Reject Solvent reactivity->reject Yes (e.g., water, alcohols) bp Is the boiling point suitable for the process? solubility->bp Yes solubility->reject No select Select Solvent bp->select Yes bp->reject No

Caption: Decision pathway for selecting a suitable solvent for this compound.

References

A Technical Guide to the Fundamental Research Applications of Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride (decanedioyl dichloride) is a highly reactive diacyl chloride that serves as a fundamental building block in polymer chemistry and materials science. Its ten-carbon aliphatic chain and terminal acyl chloride groups enable its participation in a variety of polymerization reactions, leading to the synthesis of a diverse range of polymers with tunable properties. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on the synthesis of polyamides and polyesters, its use in microencapsulation for drug delivery, and the characterization of the resulting materials.

Polymer Synthesis via Interfacial Polycondensation

One of the most well-known applications of this compound is in the synthesis of polyamides, most notably Nylon 6,10, through a process called interfacial polycondensation.[1] This rapid and efficient polymerization method occurs at the interface of two immiscible liquids.

Synthesis of Polyamides: The Nylon Rope Trick

The classic "nylon rope trick" is a powerful demonstration of step-growth polymerization.[2] In this reaction, a solution of this compound in an organic solvent is carefully layered on top of an aqueous solution of a diamine, typically hexamethylenediamine (B150038). The polyamide, Nylon 6,10, forms instantaneously at the interface and can be continuously drawn out as a "rope".[2]

Experimental Protocol: Synthesis of Nylon 6,10

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or other suitable organic solvent like cyclohexane)

  • Distilled water

  • Beakers

  • Glass stirring rod

  • Forceps

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of 0.40 M hexamethylenediamine in water. To neutralize the HCl byproduct of the reaction, sodium hydroxide can be added to this solution.[2]

  • Organic Phase Preparation: Prepare a 0.15 M solution of this compound in cyclohexane.[2]

  • Interfacial Polymerization: Carefully pour the this compound solution on top of the hexamethylenediamine solution in a beaker, minimizing mixing of the two layers.

  • Polymer Formation and Extraction: A film of Nylon 6,10 will form at the interface of the two solutions. Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous rope of nylon can be drawn out and wound onto a glass rod.

  • Washing and Drying: The synthesized nylon rope should be washed thoroughly with water to remove any unreacted monomers and byproducts, and then allowed to air dry.

Synthesis of Polyesters

This compound is also a key reagent in the synthesis of a variety of polyesters. These reactions typically involve the condensation of this compound with diols. The resulting poly(alkylene sebacate)s are often biodegradable and have properties that make them suitable for biomedical applications.[3]

Experimental Protocol: Synthesis of Poly(butylene sebacate) (PBSe)

Materials:

Procedure:

  • Reaction Setup: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 1,4-butanediol and pyridine in anhydrous toluene.

  • Monomer Addition: Slowly add a solution of this compound in anhydrous toluene to the reaction mixture with vigorous stirring.

  • Polycondensation: Heat the reaction mixture to reflux and maintain for several hours to ensure complete polymerization.

  • Polymer Isolation: After cooling, the polymer can be precipitated by pouring the reaction mixture into a non-solvent such as cold methanol (B129727).

  • Purification and Drying: The precipitated polymer is then filtered, washed with methanol to remove unreacted monomers and byproducts, and dried in a vacuum oven.

Quantitative Data on Polymer Properties

The properties of polymers synthesized from this compound are highly dependent on the reaction conditions and the co-monomers used. The following tables summarize some key quantitative data from the literature.

Co-monomerPolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)Tensile Strength (MPa)Elongation at Break (%)Reference
HexamethylenediamineNylon 6,10~40-60 °C~220-227 °C58300[4]
1,4-ButanediolPoly(butylene sebacate) (PBSe)-15 to -27 °C49-52 °C--[5]
Xylitol and 1,4-ButanediolPoly(xylitol sebacate-co-butylene sebacate)--0.93 ± 0.25306 ± 64[6]

Table 1: Thermal and Mechanical Properties of this compound-Based Polymers.

PolymerDegradation Temperature (Td, 5% weight loss)Crystallization Temperature (Tc)Reference
Poly(hexamethylene 2,5-furandicarboxylate-co-sebacate) (30% sebacate)~350 °C51.8 °C[3]
Poly(butylene sebacate-co-terephthalate)>340 °CVaries with co-monomer ratio[7]
Nylon 6,6 (for comparison)~400 °C-[8]

Table 2: Thermal Stability and Crystallization Behavior.

Microencapsulation for Drug Delivery

Interfacial polymerization using this compound is a versatile technique for creating microcapsules to encapsulate active pharmaceutical ingredients (APIs) for controlled drug delivery.[9] The polymer shell forms at the interface of an emulsion, entrapping the drug within the core.

Experimental Protocol: Microencapsulation of a Model Drug (e.g., Ibuprofen)

Materials:

  • Ibuprofen (B1674241)

  • This compound

  • Hexamethylenediamine

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Organic solvent (e.g., cyclohexane)

  • Distilled water

  • Homogenizer or high-speed stirrer

Procedure:

  • Organic Phase Preparation: Dissolve ibuprofen and this compound in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

  • Polymerization: Add an aqueous solution of hexamethylenediamine to the emulsion with continuous stirring. The polyamide shell will form at the surface of the oil droplets.

  • Curing: Allow the reaction to proceed for a few hours to ensure complete polymerization of the microcapsule walls.

  • Washing and Collection: The microcapsules are then collected by filtration or centrifugation, washed repeatedly with water and a suitable solvent (e.g., ethanol) to remove unreacted materials and the stabilizer, and finally dried.

Mandatory Visualizations

Signaling Pathway: Doxorubicin's Mechanism of Action in Cancer Cells

Doxorubicin is a widely used chemotherapeutic agent that is a candidate for encapsulation in polymer-based delivery systems to enhance its efficacy and reduce side effects.[10] One of its primary mechanisms of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[10]

Doxorubicin_Mechanism Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Intercalates with DNA and inhibits enzyme DNA DNA TopoisomeraseII->DNA Acts on DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action in cancer cells.

Experimental Workflow: Synthesis and Characterization of Polyesters

The synthesis and characterization of polyesters from this compound follow a logical workflow to ensure the desired material properties are achieved.

Polyester_Workflow Synthesis Synthesis (Polycondensation of Sebacoyl Chloride and Diol) Purification Purification (Precipitation and Washing) Synthesis->Purification Drying Drying (Vacuum Oven) Purification->Drying Structural_Analysis Structural Analysis Drying->Structural_Analysis Thermal_Analysis Thermal Analysis Drying->Thermal_Analysis Mechanical_Testing Mechanical Testing Drying->Mechanical_Testing FTIR FTIR Spectroscopy (Functional Groups) Structural_Analysis->FTIR NMR NMR Spectroscopy (Chemical Structure) Structural_Analysis->NMR DSC DSC (Tg, Tm, Tc) Thermal_Analysis->DSC TGA TGA (Thermal Stability) Thermal_Analysis->TGA Tensile Tensile Testing (Strength, Elongation) Mechanical_Testing->Tensile

Caption: Experimental workflow for polyester (B1180765) synthesis and characterization.

Conclusion

This compound remains a cornerstone monomer in fundamental and applied polymer research. Its versatility in forming robust polyamides and functional polyesters, coupled with its utility in advanced applications like drug delivery microencapsulation, ensures its continued importance in the development of new materials. The ability to precisely tune the properties of the resulting polymers through the selection of co-monomers and reaction conditions makes this compound an invaluable tool for researchers and scientists across multiple disciplines. This guide provides a foundational understanding of its key applications and methodologies, serving as a starting point for further innovation.

References

Sebacoyl Chloride: A Comprehensive Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, toxicity, and safety precautions for sebacoyl chloride. The following sections detail the hazardous properties of this chemical, exposure controls, and emergency procedures to ensure the safety of laboratory and manufacturing personnel. All quantitative data has been summarized for clarity, and key procedures are visualized to facilitate understanding and adherence to safety protocols.

Hazard Identification and Classification

This compound is a corrosive and toxic substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4][5]
Acute Toxicity, DermalCategory 1 / 2 / 3H310/H311: Fatal/Toxic in contact with skin[1][3][4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][4][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2][3][4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[4]
Corrosive to metalsCategory 1H290: May be corrosive to metals[2]

Note: The dermal toxicity category varies slightly between different suppliers, but all indicate significant danger.

Toxicological Data

Understanding the quantitative toxicological data is crucial for risk assessment in any experimental or manufacturing setting.

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesTestValueReference
OralRatLD50400 mg/kg[2][6][7]
OralMouseLD50>1600 mg/kg[6][7]
DermalGuinea PigLD5050 µL/kg[6][7]
DermalRabbitLD5056 mg/kg[8]
Eye IrritationRabbitDraize Test45 µLSevere Irritant[6][7]

Experimental Protocols and Handling

Adherence to strict protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential. The following diagram outlines the correct donning and doffing procedure for PPE.

PPE_Workflow cluster_donning PPE Donning Procedure cluster_doffing PPE Doffing Procedure (Contaminated Area) Don1 Inspect all PPE for damage Don2 Don inner gloves Don1->Don2 Don3 Don chemical resistant suit Don2->Don3 Don4 Don respirator (if required) Don3->Don4 Don5 Don chemical splash goggles and face shield Don4->Don5 Don6 Don outer gloves (over suit cuffs) Don5->Don6 Doff1 Remove outer gloves Doff2 Remove chemical resistant suit Doff1->Doff2 Doff3 Exit contaminated area Doff2->Doff3 Doff4 Remove face shield and goggles Doff3->Doff4 Doff5 Remove inner gloves Doff4->Doff5 Doff6 Wash hands thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Methodology for PPE Selection:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[2]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2]

  • Body Protection: A complete suit protecting against chemicals is required.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[6]

Chemical Storage and Incompatibilities

Proper storage is critical to prevent hazardous reactions.

Table 3: Storage and Incompatibility

ParameterRecommendation
Storage ConditionsStore in a cool, dry, well-ventilated area in a tightly closed container.[1][2] Moisture sensitive; store under an inert gas like nitrogen is recommended.[6]
Incompatible MaterialsWater, moist air, strong bases, alcohols, strong oxidizing agents, and metals.[6][9]
Hazardous Decomposition ProductsReacts with water to release toxic and corrosive hydrogen chloride gas.[6] Thermal decomposition may produce carbon monoxide and carbon dioxide.[6]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

The following flowchart details the initial response to various exposure routes.

First_Aid_Protocol cluster_exposure Exposure Event cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure to this compound Skin1 Immediately flush skin with plenty of water for at least 15 minutes Exposure->Skin1 Skin Eye1 Immediately flush eyes with plenty of water for at least 15 minutes Exposure->Eye1 Eye Inhale1 Remove to fresh air Exposure->Inhale1 Inhalation Ingest1 Do NOT induce vomiting Exposure->Ingest1 Ingestion Skin2 Remove all contaminated clothing and shoes Skin1->Skin2 Skin3 Get medical aid immediately Skin2->Skin3 Eye2 Remove contact lenses, if present and easy to do Eye1->Eye2 Eye3 Get medical aid immediately Eye2->Eye3 Inhale2 If not breathing, give artificial respiration Inhale1->Inhale2 Inhale3 If breathing is difficult, give oxygen Inhale2->Inhale3 Inhale4 Get medical aid immediately Inhale3->Inhale4 Ingest2 If victim is conscious, give a cupful of water Ingest1->Ingest2 Ingest3 Never give anything by mouth to an unconscious person Ingest2->Ingest3 Ingest4 Get medical aid immediately Ingest3->Ingest4

Caption: First Aid Response to Exposure.

Experimental Protocol for First Aid:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting.[6] If the victim is conscious and alert, give 2-4 cupfuls of water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate personnel and ensure adequate ventilation Spill->Evacuate PPE Don appropriate PPE (See PPE Workflow) Evacuate->PPE Contain Contain spill with inert, non-combustible absorbent material (e.g., sand, vermiculite) PPE->Contain NoWater Do NOT use water or combustible materials like sawdust Contain->NoWater Collect Collect absorbed material into a suitable, labeled container for disposal Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material according to regulations Decontaminate->Dispose

Caption: Accidental Spill Response Workflow.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2]

  • Control and Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[7] Crucially, do not allow water to come into contact with the spilled material.[6]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[2]

  • Decontaminate: Wash the spill site after the material pickup is complete.[3]

Fire Fighting Measures

While not highly flammable, this compound presents specific hazards in a fire.

Table 4: Fire Fighting Information

ParameterDetails
FlammabilityNon-flammable or combustible liquid with a flash point >112 °C.[6]
Suitable Extinguishing MediaUse foam, dry chemical, or carbon dioxide.[6]
Unsuitable Extinguishing MediaDo not use water. Reacts with water to produce irritating and toxic hydrogen chloride gas.[6]
Specific HazardsDuring a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6] Containers may explode if heated.[7]
Protective Equipment for FirefightersWear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[6]

This guide is intended to provide a thorough overview of the safety and handling considerations for this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are trained on the specific hazards and procedures outlined.

References

A Historical Overview of Sebacoyl Chloride in Polymer Science: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride, a ten-carbon diacid chloride, holds a significant place in the annals of polymer science. Its reactivity and linear structure have made it a cornerstone monomer in the synthesis of various high-performance polymers, most notably polyamides. This technical guide provides a comprehensive historical overview of this compound's role in polymer science, complete with detailed experimental protocols, quantitative data, and visualizations to illuminate its journey from a laboratory curiosity to a vital industrial chemical.

A New Era of Synthetic Polymers: The Dawn of Nylon

The story of this compound in polymer science is inextricably linked with the invention of nylon. In the 1930s, Wallace Carothers, a brilliant chemist at DuPont, embarked on a program of fundamental research into giant molecules, or polymers.[1][2] His work, which aimed to create synthetic fibers that could mimic silk, led to the groundbreaking discovery of polyamides.[1][2] While the first commercially successful nylon, Nylon 6,6, was synthesized from adipic acid and hexamethylenediamine (B150038), Carothers's broader research into polyamides laid the groundwork for the use of other diacid chlorides, including this compound.[2][3]

A pivotal advancement came with the development of interfacial polymerization, a technique that allowed for the rapid synthesis of high-molecular-weight polymers at the interface of two immiscible liquids. This method proved to be particularly effective for the reaction between a diamine dissolved in water and a diacid chloride, such as this compound, dissolved in an organic solvent.[4]

The "Nylon Rope Trick": A Star is Born

The utility and elegance of interfacial polymerization were famously demonstrated by Stephanie Kwolek, another pioneering DuPont chemist, who developed the "nylon rope trick" in 1959. This demonstration, which involves continuously pulling a rope of nylon from the liquid interface, became a staple in chemistry education and vividly illustrated the principles of step-growth polymerization.[5] The reaction between hexamethylenediamine and this compound to form Nylon 6,10 is the classic example used in this demonstration.[4][5]

Beyond Nylon 6,10: Expanding the Polymer Family

While Nylon 6,10 remains the most prominent polymer synthesized from this compound, its applications extend to a broader range of polymeric materials. Researchers have utilized this compound to synthesize other polyamides by reacting it with different diamines, as well as polyesters and polythioesters.[6] Its versatility and the desirable properties of the resulting polymers, such as high strength, durability, and thermal resistance, have cemented its importance in modern polymer chemistry.[7]

A Timeline of this compound in Polymer Science

YearKey DevelopmentSignificance
1930s Wallace Carothers's fundamental research on polyamides at DuPont.[1][2]Laid the theoretical and experimental foundation for the synthesis of nylon and other polyamides.
1935 Synthesis of Nylon 6,6 by Carothers's team.[3][8]First commercially successful synthetic fiber, demonstrating the potential of polyamides.
1959 Stephanie Kwolek develops the "nylon rope trick".[5]Popularized the concept of interfacial polymerization and the synthesis of Nylon 6,10.
Post-1960s Advancements in interfacial polymerization techniques.[9][10][11][12]Led to the development of high-performance membranes for applications like desalination and filtration.
Present Continued research into novel polymers from this compound.[6]Exploration of new applications in areas such as drug delivery and specialty coatings.

Quantitative Data on Nylon 6,10 Synthesis

The properties of Nylon 6,10 are highly dependent on the conditions of its synthesis. The following tables summarize the influence of key parameters on the resulting polymer.

Table 1: Effect of Monomer Concentration on Nylon 6,10 Properties (Qualitative)

Monomer ConcentrationPolymer YieldMolecular WeightFilm/Fiber Quality
Low LowerLowerMay be brittle or discontinuous
Optimal HighHighStrong and continuous film/fiber
High May decrease due to side reactions or precipitationMay decreaseCan become difficult to process

Table 2: Physical and Mechanical Properties of Nylon 6,10

PropertyValue
Density 1.08 g/cm³[13]
Tensile Strength 58 MPa[13]
Flexural Modulus 1.1 GPa[13]
Elongation at Break 300%[13]
Melting Temperature 215-220 °C[14]
Glass Transition Temperature 50 °C[14]
Water Absorption (24h) 0.4%[13]

Note: These are typical values and can vary depending on the specific grade and processing conditions.

Experimental Protocols

Synthesis of Nylon 6,10 via Interfacial Polymerization ("The Nylon Rope Trick")

This protocol describes the classic demonstration of interfacial polymerization to produce Nylon 6,10.

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

  • Beakers

  • Forceps or a bent wire

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve hexamethylenediamine in an aqueous solution of sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the HCl gas produced during the reaction.[15] A typical concentration is a 5% (w/v) solution of hexamethylenediamine in 0.5 M NaOH.

  • Prepare the Organic Phase: In a separate beaker, dissolve this compound in an equal volume of hexane. A typical concentration is a 5% (v/v) solution of this compound in hexane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution). Do not stir. A polymer film will form instantly at the interface of the two immiscible liquids.

  • Form the Nylon Rope: Using forceps or a bent wire, gently grasp the center of the polymer film and slowly pull it upwards out of the beaker. A continuous rope of Nylon 6,10 will be formed as fresh monomer from each phase diffuses to the interface and reacts. The rope can be wound onto a glass rod or a spool.

  • Washing and Drying: The resulting nylon rope should be washed thoroughly with water to remove any unreacted monomers and sodium hydroxide, and then allowed to air dry.

Visualizing the Process and Relationships

Experimental Workflow for Interfacial Polymerization of Nylon 6,10

G Experimental Workflow: Interfacial Polymerization of Nylon 6,10 cluster_prep Preparation of Solutions prep_aq Prepare Aqueous Phase: Hexamethylenediamine in NaOH solution layering Carefully layer the organic phase on top of the aqueous phase prep_aq->layering prep_org Prepare Organic Phase: This compound in Hexane prep_org->layering polymerization Interfacial polymerization occurs, forming a polymer film at the interface layering->polymerization extraction Grasp the polymer film and continuously pull to form a rope polymerization->extraction washing Wash the nylon rope with water extraction->washing drying Air-dry the nylon rope washing->drying product Nylon 6,10 Polymer drying->product

Caption: Workflow for the synthesis of Nylon 6,10 via interfacial polymerization.

Factors Influencing Nylon 6,10 Properties

G Factors Influencing Nylon 6,10 Properties cluster_inputs Synthesis Parameters cluster_outputs Polymer Properties monomer_conc Monomer Concentration mw Molecular Weight monomer_conc->mw yield Polymer Yield monomer_conc->yield morphology Film/Fiber Morphology monomer_conc->morphology solvent Solvent Choice solvent->mw solvent->morphology temp Reaction Temperature temp->mw temp->yield stirring Stirring Rate stirring->mw stirring->morphology strength Tensile Strength mw->strength morphology->strength

Caption: Relationship between synthesis parameters and the final properties of Nylon 6,10.

References

Preliminary Studies on Sebacoyl Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride (decanedioyl dichloride) is a highly reactive di-acyl chloride that serves as a fundamental building block in organic synthesis and polymer chemistry.[1][2][3] Its bifunctional nature, characterized by two acyl chloride groups at the ends of an eight-carbon aliphatic chain, allows for a variety of chemical transformations, leading to the synthesis of a diverse range of derivatives.[3][4] These derivatives, including polyamides, polyesters, and various heterocyclic compounds, have garnered significant interest for their potential applications in pharmaceuticals, particularly in anti-tumor and antimicrobial therapies, as well as in advanced drug delivery systems.[1][5][6] This technical guide provides an in-depth overview of preliminary studies on this compound derivatives, focusing on their synthesis, characterization, and potential applications in drug development, with detailed experimental protocols and data presented for scientific and research audiences.

Synthesis and Characterization of this compound and Its Derivatives

The synthesis of this compound derivatives begins with the preparation of this compound itself, typically through the chlorination of sebacic acid.[1][7] The resulting highly reactive compound can then be used to create a variety of derivatives through reactions with different nucleophiles.

1. Synthesis of this compound

This compound is commonly synthesized by reacting sebacic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[1][7]

Experimental Protocol: Synthesis of this compound from Sebacic Acid [1][8]

  • Reaction Setup: In a conical flask or a double-walled glass reactor equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid with an excess of thionyl chloride (e.g., a molar ratio of 1:2.5).[1][8][9] The reaction should be conducted under anhydrous conditions.[1]

  • Reaction Conditions: Heat the mixture to 50-80°C and maintain it under reflux for 4-6 hours with continuous stirring.[1][8][9] Gaseous byproducts (SO₂ and HCl) are generated and should be neutralized by bubbling through a saturated sodium carbonate solution.[1][8]

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure (rotary evaporator at ~70°C).[1][8] The final product is a yellowish, oily liquid.[3][7][8]

  • Confirmation: The purity and structure of the synthesized this compound can be confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR).[1]

2. Synthesis of this compound Derivatives

The two reactive acyl chloride groups of this compound make it an ideal monomer for step-growth polymerization and for synthesizing bifunctional molecules.[10][11]

  • Reaction with Diamines (Polyamides): The most well-known reaction of this compound is with a diamine, such as 1,6-hexanediamine (B7767898), to form a polyamide. This specific reaction yields Nylon 6,10.[12][13][14] The reaction is a condensation polymerization where an amide bond is formed with the elimination of hydrogen chloride (HCl).[11][15]

  • Reaction with Diols (Polyesters): this compound can react with diols to form polyesters, where individual units are connected by ester bonds. These ester linkages are susceptible to both abiotic and enzymatic hydrolysis, making them of interest for biodegradable materials.[16]

  • Synthesis of Heterocyclic Derivatives: this compound serves as a precursor for synthesizing various N-heterocycles, such as azoles and azines, which have shown potential as anti-tumor agents.[5][17]

Experimental Protocol: Interfacial Polymerization of Nylon 6,10 (The "Nylon Rope Trick") [12][18]

  • Prepare Solutions:

    • Aqueous Phase: Prepare a solution of 1,6-hexanediamine in water (e.g., 0.4 M).[18] An alkali, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), is often added to neutralize the HCl byproduct, encouraging the forward reaction.[10][14]

    • Organic Phase: Prepare a solution of this compound in an organic solvent immiscible with water, such as hexane (B92381) or cyclohexane (B81311) (e.g., 0.15-0.2 M).[18][19]

  • Interfacial Reaction:

    • Pour the aqueous 1,6-hexanediamine solution into a beaker.

    • Carefully pour the this compound solution down the side of the beaker to form a distinct layer on top of the aqueous solution, minimizing agitation.[19][20]

  • Polymer Formation and Extraction:

    • A thin film of Nylon 6,10 will form immediately at the interface of the two layers.[10][12]

    • Using forceps, carefully grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of nylon can be drawn out and wound onto a glass rod or cylinder.[12][18]

  • Washing: The resulting nylon rope should be rinsed thoroughly with water and then with a solvent like acetone (B3395972) to remove any unreacted monomers and byproducts and to aid in drying.[14]

Characterization of this compound and Its Derivatives

The structural integrity and purity of synthesized this compound and its derivatives are confirmed using various spectroscopic techniques.

Technique This compound This compound Derivatives (e.g., Polyamides)
¹H NMR Peaks around δ 2.17 ppm (t, J = 7.3 Hz) for CH₂ adjacent to the carbonyl group and δ 1.24 ppm (m) for the other aliphatic chain protons.[1]Characteristic peaks corresponding to the repeating monomer units.
¹³C NMR Carbonyl signal at approximately δ 174.5 ppm and a signal for the CH₂ adjacent to the carbonyl at δ 38.9 ppm.[1]Signals indicating the formation of new functional groups (e.g., amide carbonyls).
FT-IR Strong C=O stretching absorption at ~1800 cm⁻¹.[1]Appearance of N-H stretching and bending vibrations and a shift in the C=O stretching frequency for the amide group.

Synthesis_of_Sebacoyl_Chloride sebacic_acid Sebacic Acid (C₁₀H₁₈O₄) reactor Reaction Vessel (Anhydrous, 50-80°C) sebacic_acid->reactor thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reactor byproducts Gaseous Byproducts (SO₂, HCl) reactor->byproducts purification Purification (Distillation under reduced pressure) reactor->purification Reflux 4-6h sebacoyl_chloride This compound (C₁₀H₁₆Cl₂O₂) purification->sebacoyl_chloride

Caption: Workflow for the synthesis of this compound.

Synthesis_of_Derivatives sebacoyl_chloride This compound polyamide Polyamide Derivative sebacoyl_chloride->polyamide Condensation Polymerization polyester Polyester Derivative sebacoyl_chloride->polyester Condensation Polymerization heterocycles Heterocyclic Derivatives sebacoyl_chloride->heterocycles Cyclization Reactions nucleophiles Nucleophiles diamine Diamine (H₂N-R-NH₂) diol Diol (HO-R-OH) other_nuc Other Nucleophiles (e.g., Hydrazides) diamine->polyamide diol->polyester other_nuc->heterocycles

Caption: General reaction pathways for this compound derivatives.

Applications in Drug Development

The versatility of this compound as a building block extends its utility into critical sectors such as pharmaceuticals and agrochemicals.[2][6]

1. Anti-Tumor Activity

Recent studies have highlighted the significant anti-tumor activity of certain this compound derivatives.[1] Specifically, new heterocyclic compounds synthesized from this compound have demonstrated considerable cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[1][5][17]

Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives

Compound/Derivative Target Cell Line IC₅₀ (µM) Reference
Various HeterocyclesMCF-7 (Breast Cancer)Varies[1][5][17]
Various HeterocyclesHeLa (Cervical Cancer)Varies[1][5][17]

Note: Specific IC₅₀ values for individual derivatives are detailed in the cited literature.

The proposed mechanism of action for the anti-tumor activity involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and the modulation of cell cycle regulators.[1]

Apoptosis_Pathway derivative This compound Derivative cancer_cell Cancer Cell derivative->cancer_cell Enters caspases Caspase Activation cancer_cell->caspases cell_cycle Cell Cycle Modulation cancer_cell->cell_cycle apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis cell_cycle->apoptosis

Caption: Proposed anti-tumor mechanism of action.

2. Antimicrobial Activity

This compound has been used to modify polymeric materials to enhance their antimicrobial properties. For instance, a modified chitosan (B1678972) nanoparticle hydrogel incorporating a sebacoyl moiety showed improved antimicrobial activity against several bacterial and fungal strains compared to unmodified chitosan.[1] The proposed mechanism involves the disruption of bacterial cell wall synthesis.[1]

3. Drug Delivery and Antibody-Drug Conjugates (ADCs)

The ability of this compound to form polymers and its bifunctional nature make it a candidate for applications in drug delivery systems.[1] While not explicitly detailed in the preliminary studies, its structure is highly suitable for use as a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.[21][][23]

The linker is a critical component, needing to be stable in circulation but able to release the drug payload inside the target cell.[21][24] this compound, with its two reactive ends, could theoretically be used to create non-cleavable linkers. In such a construct, one end of the sebacoyl derivative would attach to the antibody and the other to the cytotoxic drug. The drug would then be released upon the complete degradation of the antibody-linker apparatus within the lysosome of the cancer cell.[][23]

ADC_Concept antibody {Antibody | Targets Cancer Cell} linker {Sebacoyl-based Linker | Connects Antibody and Drug} antibody->linker drug {Cytotoxic Drug | Kills Cancer Cell} linker->drug

Caption: Conceptual use as a linker in an Antibody-Drug Conjugate.

Conclusion and Future Perspectives

Preliminary studies reveal that this compound is more than just a monomer for industrial polymers like nylon. Its derivatives exhibit promising biological activities, including significant anti-tumor and antimicrobial effects.[1] The ease of synthesis and the versatility of its chemical reactivity make this compound an attractive scaffold for developing novel therapeutic agents and advanced drug delivery systems.[2] For drug development professionals, the potential to create new anti-cancer agents and to utilize this compound-based structures as linkers in ADCs represents a promising avenue for future research. Further investigation into structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize the therapeutic potential of this versatile chemical building block.

References

Sebacoyl Chloride: A Cornerstone Monomer in Step-Growth Polymerization for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride, a bifunctional acyl chloride, serves as a critical monomer in the synthesis of a variety of high-performance polymers through step-growth polymerization.[1] Its high reactivity and linear ten-carbon backbone make it an ideal building block for creating polymers with desirable properties such as high strength, durability, and thermal resistance.[1] This guide delves into the core principles of this compound's role in step-growth polymerization, focusing on its application in the synthesis of polyamides, particularly Nylon 6,10, and its emerging significance in the field of drug delivery.

Properties and Reactivity of this compound

This compound, also known as decanedioyl dichloride, is a colorless to light yellow oily liquid with a pungent odor.[2][3] It is characterized by the chemical formula C₁₀H₁₆Cl₂O₂ and a molecular weight of 239.14 g/mol .[3] The two highly reactive acyl chloride functional groups at either end of the eight-carbon chain are the key to its function as a monomer.[2] These groups readily react with nucleophiles, such as the amine groups of diamines, in a condensation reaction that forms an amide bond and eliminates a small molecule, typically hydrogen chloride (HCl).[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₆Cl₂O₂[3]
Molecular Weight 239.14 g/mol [3]
Appearance Colorless to light yellow oily liquid[2]
Density 1.121 g/mL at 25 °C[6]
Melting Point -2.5 °C[7]
Boiling Point 220 °C at 75 mmHg[2]
Solubility Soluble in hydrocarbons and ethers[8]

Note: this compound is highly corrosive and reacts violently with water, alcohols, and amines, releasing toxic HCl gas. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2][3]

Mechanism of Step-Growth Polymerization: The Synthesis of Nylon 6,10

The reaction of this compound with a diamine, such as 1,6-hexamethylenediamine, is a classic example of step-growth polymerization, specifically interfacial polymerization, which yields a polyamide.[9] In this process, the polymer chain grows in a stepwise manner through the reaction of functional groups of the monomers.[10][11] The resulting polymer in this specific reaction is Nylon 6,10, where "6" represents the number of carbon atoms in the hexamethylenediamine (B150038) and "10" represents the ten carbon atoms in the this compound.[12]

The polymerization occurs at the interface of two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase, often containing a base like sodium hydroxide (B78521) to neutralize the HCl byproduct, while the this compound is dissolved in an organic solvent such as hexane (B92381) or dichloromethane.[4][9] When the two solutions are brought into contact, the polymer forms as a thin film at the interface. This film can be continuously drawn out, demonstrating the rapid nature of the polymerization reaction.

Figure 1: Step-growth polymerization of Nylon 6,10.

Experimental Protocol: Interfacial Polymerization of Nylon 6,10

This protocol provides a detailed methodology for the synthesis of Nylon 6,10 via unstirred interfacial polymerization.[4][9]

Materials:

  • This compound

  • 1,6-Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Hexane (or dichloromethane)

  • Distilled water

  • Beakers

  • Forceps

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve 2.5 mL of 1,6-hexanediamine (B7767898) in 25 mL of a 3% sodium hydroxide solution.[4] The sodium hydroxide acts as an acid scavenger, neutralizing the HCl produced during the polymerization.[4][13]

  • Prepare the Organic Phase: In a separate beaker, dissolve 1 mL of this compound in 50 mL of hexane.[4]

  • Initiate Polymerization: Carefully and slowly pour the organic phase (this compound solution) over the aqueous phase (diamine solution) to create two distinct layers.[4] This can be done by pouring the solution down the side of the beaker or using a funnel held just above the surface of the aqueous layer.[4]

  • Formation of the Polymer Film: A film of Nylon 6,10 will immediately form at the interface between the two layers.[12]

  • Drawing the Polymer Fiber: Using forceps, gently grasp the center of the polymer film and slowly pull it upwards from the beaker. A continuous rope of Nylon 6,10 can be drawn out until one of the reactants is depleted.[4]

  • Washing and Drying: The resulting nylon rope should be washed thoroughly with water and then with acetone (B3395972) to aid in drying.[4] Press the washed nylon between paper towels to remove excess liquid.[4]

Table 2: Representative Quantitative Data for Nylon 6,10 Synthesis

ParameterAqueous PhaseOrganic Phase
Reactant 1,6-HexamethylenediamineThis compound
Concentration 2.2 g in 50 mL H₂O[14]1.5 mL in 50 mL CH₂Cl₂[14]
Acid Scavenger 4.0 g Na₂CO₃[14]-

Note: The concentrations of the reactants can be varied to observe the effect on the quality and properties of the resulting polymer film. Stoichiometric balance between the diamine and diacid chloride is crucial for achieving high molecular weight polymers.[12][14]

Applications in Drug Development

The versatility of polymers synthesized from this compound extends into the biomedical field, particularly in drug delivery.[1][15] Polyamides and polyesters derived from this compound can be engineered to be biodegradable and biocompatible, making them suitable as carriers for therapeutic agents.[16][17]

These polymers can be formulated into various drug delivery systems, such as microcapsules and nanoparticles.[9][16] For instance, fatty acid-based polyamides have been synthesized using this compound as a cross-linker to create nanoparticles for drug delivery.[16] These nanosized particles, typically in the range of 80-100 nm, are effective in distributing drugs throughout the body.[16] The ability to tailor the polymer's properties by selecting different co-monomers allows for the controlled release of drugs, minimizing side effects and improving therapeutic efficacy.[18]

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Monomers This compound + Co-monomer (e.g., Diamine) Polymerization Step-Growth Polymerization Monomers->Polymerization Polymer Biodegradable Polymer Polymerization->Polymer Formulation Encapsulation/ Cross-linking Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Administration Administration (e.g., Injection) Nanoparticle->Administration Targeting Targeted Delivery Administration->Targeting Release Controlled Drug Release Targeting->Release

Figure 2: Experimental workflow for drug delivery applications.

References

Spectroscopic Profile of Pure Sebacoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pure sebacoyl chloride (CAS No. 111-19-3), a key bifunctional monomer used in the synthesis of polymers and other organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic profiles, offering valuable data for substance identification, purity assessment, and reaction monitoring.

Spectroscopic Data

The structural elucidation of this compound, with the chemical formula C₁₀H₁₆Cl₂O₂, is routinely confirmed by NMR and FTIR spectroscopy.[1][2] The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[3][4][5]

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.89Triplet4H-CH ₂-C(=O)Cl
~1.74Quintet4H-CH₂-CH ₂-C(=O)Cl
~1.35Multiplet8H-CH₂-(CH ₂)₄-CH₂-

¹³C NMR Data

Chemical Shift (ppm)Assignment
~173.5C =O
~47.0-C H₂-C(=O)Cl
~32.0-CH₂-C H₂-C(=O)Cl
~28.5-CH₂-CH₂-C H₂-CH₂-
~24.5-CH₂-C H₂-CH₂-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acid chloride)
~2850 - 2950Medium-StrongC-H stretch (aliphatic)
~1465MediumC-H bend (scissoring)
~900MediumC-C stretch
~680MediumC-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]

  • Solvent Selection: Use a suitable deuterated solvent in which this compound is soluble, typically deuterated chloroform (CDCl₃).[3][4][5][6]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[6]

  • Analysis: The sample is then placed in the NMR spectrometer for data acquisition. For ¹³C NMR, a higher number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.[7]

FTIR Sample Preparation (Liquid Film)
  • Sample Application: Place a small drop of pure this compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8]

  • Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.[8]

  • Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., dry acetone (B3395972) or methylene (B1212753) chloride) to remove any residual sample.[8]

Visualizations

Synthesis of this compound

This compound is typically synthesized from sebacic acid. The following diagram illustrates this common laboratory preparation.

Synthesis_of_Sebacoyl_Chloride sebacic_acid Sebacic Acid (CH₂)₈(COOH)₂ sebacoyl_chloride This compound (CH₂)₈(COCl)₂ sebacic_acid->sebacoyl_chloride + 2 SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->sebacoyl_chloride byproducts Byproducts (SO₂ + HCl) sebacoyl_chloride->byproducts Formation of

Synthesis of this compound from Sebacic Acid.

This guide provides a foundational understanding of the key spectroscopic characteristics of pure this compound, which is essential for its application in research and development. The provided data and protocols can serve as a reliable reference for quality control and experimental design.

References

The Core of Reactivity: An In-depth Technical Guide to the Biological Activities of Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride, a highly reactive di-acyl chloride, is a fundamental building block in the synthesis of a diverse range of molecules and materials with significant biological activities. While its direct interaction with biological systems is limited due to its high reactivity and corrosive nature, its utility as a monomer and a linker is paramount in the development of novel anti-cancer agents, antimicrobial materials, and advanced platforms for drug delivery and tissue engineering. This guide provides a comprehensive overview of the biological applications derived from this compound, detailing experimental methodologies, summarizing quantitative data, and illustrating key processes and pathways.

Section 1: Toxicological Profile of this compound

Direct exposure to this compound is hazardous and requires stringent safety measures. It is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1] Inhalation may lead to severe irritation of the respiratory tract, characterized by coughing, choking, and shortness of breath.[2] The compound is fatal if it comes into contact with the skin and is harmful if swallowed.[3] A primary hazard is its reaction with water or moisture, which produces toxic and corrosive hydrogen chloride gas.[4] Due to this high reactivity, its biological applications are not direct but are realized through the stable polymers and derivatives it helps create.

Section 2: Anti-Tumor Activities of this compound-Based Heterocycles

This compound serves as a versatile precursor for the synthesis of various N-heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which have demonstrated significant anti-tumor properties.[5][6] These derivatives exhibit cytotoxic effects against a range of human cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa).[5][6]

Mechanism of Action: STAT3 Pathway Inhibition

Several studies suggest that the anticancer activity of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6][7][8] A primary target identified for these classes of compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[9][10][11][12][13]

In many cancers, STAT3 is persistently activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis.[9] The synthesized heterocyclic derivatives of this compound are believed to interfere with this pathway, likely by binding to the STAT3 protein and inhibiting its phosphorylation or dimerization, thereby preventing its translocation to the nucleus and subsequent gene activation. This leads to cell cycle arrest and induction of apoptosis in cancer cells.

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p) pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_Dimer pSTAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes DNA DNA STAT3_Dimer->DNA Translocates & Binds to Promoter Derivatives This compound Derivatives (e.g., 1,3,4-Oxadiazole) Derivatives->STAT3 Inhibits Phosphorylation/ Dimerization Gene_Transcription Gene Transcription (Proliferation, Anti-Apoptosis) DNA->Gene_Transcription Initiates Proliferation Cancer Cell Proliferation & Survival Gene_Transcription->Proliferation Leads to Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_application Biological Application Monomers Monomers: - this compound - Polyol (e.g., Glycerol) Polycondensation Polycondensation Reaction (e.g., 120°C, under vacuum) Monomers->Polycondensation Prepolymer Pre-polymer (PGS) Polycondensation->Prepolymer Curing Thermal Curing (Cross-linking) Prepolymer->Curing Fabrication Fabrication Method (e.g., 3D Printing, Electrospinning) Curing->Fabrication Scaffold Porous Scaffold Fabrication->Scaffold Cell_Seeding Cell Seeding (e.g., Fibroblasts, MSCs) Scaffold->Cell_Seeding In_Vitro_Culture In Vitro Culture & Biocompatibility Testing Cell_Seeding->In_Vitro_Culture Tissue_Regeneration Tissue Regeneration In_Vitro_Culture->Tissue_Regeneration

References

Methodological & Application

Application Note: A Detailed Protocol for Interfacial Polymerization with Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interfacial polymerization is a rapid and effective method for synthesizing a variety of polymers, most notably polyamides like Nylon.[1][2][3] This technique involves the reaction of two immiscible solutions, each containing a different monomer, at the interface between the two liquids.[1][3] For the synthesis of polyamide, this typically involves an aqueous solution of a diamine and an organic solution of a diacid chloride.[3] This application note provides a detailed protocol for the interfacial polymerization of sebacoyl chloride with a diamine, commonly hexamethylenediamine (B150038), to form Nylon 6,10.[1][4][5][6] The resulting polymer forms as a thin film at the interface and can be continuously drawn out.[5][7] This method is advantageous for producing high molecular weight polymers as the reaction is confined to the interface, where stoichiometry is self-regulating.[1]

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for conducting the interfacial polymerization of this compound.

Materials and Equipment

Procedure

  • Preparation of the Aqueous Phase (Diamine Solution):

    • In a fume hood, dissolve a specified amount of hexamethylenediamine and an acid scavenger (like NaOH or Na₂CO₃) in deionized water in a beaker.[6][9]

    • Stir the solution gently with a glass rod until all solids are dissolved.[6]

    • Optionally, a drop of phenolphthalein can be added to the aqueous phase to help visualize the interface.[1][2]

  • Preparation of the Organic Phase (this compound Solution):

    • In a separate beaker, dissolve this compound in an organic solvent such as hexane or dichloromethane.[5][9] Exercise caution as this compound is corrosive and reacts with moisture.[1][9] All glassware for this step should be dry.[1]

  • Interfacial Polymerization:

    • Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers.[6][7] Tilting the beaker containing the aqueous solution can help minimize mixing of the two phases.[7]

    • A thin film of polyamide (Nylon 6,10) will form instantly at the interface between the two layers.[1][4][7]

  • Polymer Collection:

    • Using forceps or tweezers, carefully grasp the polymer film at the center of the interface.[4][6]

    • Slowly and steadily pull the polymer film upwards. A continuous "rope" of nylon can be drawn from the beaker.[7]

    • The polymer can be wound onto a glass rod or a spool.[1][4] Continue to draw the polymer until one of the reactants is depleted.[4]

  • Washing and Drying:

    • Wash the collected polymer thoroughly with water, followed by ethanol or acetone to remove any unreacted monomers, acid scavenger, and solvent.[6][8]

    • Allow the polymer to air dry completely.

Data Presentation

The following table summarizes various reported quantitative parameters for the synthesis of Nylon 6,10 via interfacial polymerization with this compound.

ParameterAqueous PhaseOrganic PhaseReference
Recipe 1 2.2 g Hexamethylenediamine, 1.5 g NaOH in 50 mL Water3.0 mL this compound in 100 mL Hexane[6]
Recipe 2 0.54 M Hexamethylenediamine, 2.5 M NaOH in 25 mL Water0.45 mL this compound in 25 mL Hexanes[9]
Recipe 3 2.20 g Hexamethylenediamine, 4 g Na₂CO₃ in 50 mL Water1.5 mL this compound in 50 mL Dichloromethane[5][11]
Recipe 4 ~1 g Hexamethylenediamine in 25 mL Water~1 g this compound in 25 mL Hexane[10]
Recipe 5 1.2 g 1,6-diaminohexane in 15 mL 3% NaOH0.3 mL this compound in 15 mL Hexane[8]

Mandatory Visualization

Interfacial_Polymerization_Workflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_collection Product Handling Aqueous_Prep Prepare Aqueous Phase: Dissolve Diamine & Acid Scavenger in Water Layering Carefully layer the organic phase onto the aqueous phase Aqueous_Prep->Layering Organic_Prep Prepare Organic Phase: Dissolve this compound in Organic Solvent Organic_Prep->Layering Formation Polymer film forms at the interface Layering->Formation Extraction Draw the polymer film from the interface Formation->Extraction Washing Wash the polymer with water and solvent Extraction->Washing Drying Air dry the final polymer Washing->Drying Final_Product Final_Product Drying->Final_Product Final Polymer (e.g., Nylon 6,10)

Caption: Experimental workflow for interfacial polymerization.

References

Application Notes and Protocols for the Synthesis of Nylon-6,10 via Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon-6,10 is a synthetic polyamide renowned for its low moisture absorption, high toughness, and good chemical resistance.[1] It is synthesized through a condensation polymerization reaction between hexamethylenediamine (B150038) (a diamine with six carbon atoms) and sebacoyl chloride (a diacid chloride with ten carbon atoms).[2][3] The "6,10" designation in its name refers to the number of carbon atoms in the diamine and diacid chloride monomers, respectively.[2]

This document outlines the detailed procedure for synthesizing Nylon-6,10 using interfacial polymerization. This technique involves the reaction occurring at the interface of two immiscible liquid phases, one containing the diamine and the other containing the diacid chloride.[2][4] The resulting polymer forms as a film at the interface and can be continuously drawn out.[5][6] This method is a robust and illustrative example of step-growth polymerization.[1]

Materials and Equipment

2.1. Chemicals and Reagents:

Chemical NameFormulaCAS NumberSupplierNotes
HexamethylenediamineH₂N(CH₂)₆NH₂124-09-4Sigma-AldrichCorrosive, handle with care.[6]
This compoundClCO(CH₂)₈COCl111-19-3Sigma-AldrichDestructive to tissues, handle in a fume hood.[6]
HexaneC₆H₁₄110-54-3Fisher ScientificHighly flammable, volatile.[6]
Sodium Hydroxide (B78521) (NaOH)NaOH1310-73-2VWRCorrosive, generates heat upon dissolution.[5]
Distilled WaterH₂O7732-18-5---
Acetone (B3395972)C₃H₆O67-64-1Fisher ScientificFor washing and drying the polymer.[3]
(Optional) Phenolphthalein (B1677637)C₂₀H₁₄O₄77-09-8Sigma-AldrichAs a pH indicator in the aqueous phase.[5][7]

2.2. Equipment:

EquipmentQuantityNotes
250 mL Beakers2
100 mL Graduated Cylinder1
50 mL Graduated Cylinder1
Glass Stirring Rod1[6]
Forceps1 pair[6]
Watch Glass1For drying the polymer.[8]
Fume Hood1Essential for handling this compound and hexane.[9]
Safety Goggles1 pairMandatory personal protective equipment.[6]
Chemical Resistant Gloves1 pairMandatory personal protective equipment.[6]
Oven1For drying the final product.[8][10]

Experimental Protocol

3.1. Preparation of Reactant Solutions

  • Aqueous Phase (Hexamethylenediamine Solution):

    • In a 250 mL beaker, dissolve 2.2 g of hexamethylenediamine and 1.5 g of sodium hydroxide (NaOH) in 50 mL of distilled water.[5]

    • Stir the solution gently with a glass rod until all solids have dissolved. The sodium hydroxide is added to neutralize the hydrochloric acid (HCl) by-product formed during the polymerization.[3][5]

    • (Optional) Add a few drops of phenolphthalein to the aqueous solution to visualize the interface more clearly.[5]

  • Organic Phase (this compound Solution):

    • In a separate 250 mL beaker, dissolve 3.0 mL of this compound in 100 mL of hexane.[5] This step should be performed in a fume hood due to the volatile and corrosive nature of the reactants.[6]

3.2. Interfacial Polymerization

  • Carefully and slowly pour the this compound solution down a glass stirring rod into the beaker containing the hexamethylenediamine solution to minimize mixing of the two layers.[6] A polymeric film of Nylon-6,10 will form instantly at the interface of the two immiscible liquids.[2][5]

  • Using a pair of forceps, gently grasp the center of the polymer film and slowly pull it upwards from the beaker.[6] A continuous rope of Nylon-6,10 can be drawn out.

  • The nylon rope can be wound onto a glass rod or a beaker.[2][3] Continue to draw the nylon rope until one of the reactants is depleted.

3.3. Purification and Drying

  • Wash the synthesized nylon rope thoroughly with distilled water to remove any unreacted monomers and by-products.[2][3]

  • Subsequently, wash the polymer with acetone to facilitate the removal of water and expedite the drying process.[3][11]

  • Press the washed nylon between paper towels to remove excess liquid.[3]

  • For complete drying, place the polymer on a watch glass and dry it in an oven at a temperature of approximately 70-80°C for several hours, or until a constant weight is achieved.[8][10] Proper drying is crucial as moisture can affect the material's properties.[10]

Data Presentation

The following table summarizes the key quantitative data for this synthesis protocol.

ParameterValueUnit
Mass of Hexamethylenediamine2.2g
Mass of Sodium Hydroxide1.5g
Volume of Distilled Water50mL
Volume of this compound3.0mL
Volume of Hexane100mL
Theoretical Yield of Nylon-6,10~3.5g
Drying Temperature70 - 80°C
Drying Time2 - 4hours

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying prep_aq Prepare Aqueous Phase: Hexamethylenediamine + NaOH in Water layering Gently layer the organic phase onto the aqueous phase prep_aq->layering prep_org Prepare Organic Phase: This compound in Hexane prep_org->layering polymerization Nylon-6,10 forms at the interface layering->polymerization drawing Draw the Nylon-6,10 rope from the beaker polymerization->drawing wash_water Wash with Distilled Water drawing->wash_water wash_acetone Wash with Acetone wash_water->wash_acetone drying Dry in oven at 70-80°C wash_acetone->drying product Final Product: Dry Nylon-6,10 drying->product

Caption: Experimental workflow for the synthesis of Nylon-6,10.

Characterization

The synthesized Nylon-6,10 can be characterized using various analytical techniques to confirm its chemical structure and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in the polymer.[12] The FT-IR spectrum of Nylon-6,10 will exhibit characteristic absorption bands:

    • A broad peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.[13]

    • Peaks around 2925 cm⁻¹ and 2852 cm⁻¹ attributed to the C-H stretching of the methylene (B1212753) groups.[13]

    • A strong absorption band around 1635 cm⁻¹ due to the C=O stretching (Amide I band).[13]

    • A peak around 1550 cm⁻¹ corresponding to the N-H bending and C-N stretching (Amide II band).[13]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, such as the melting temperature (Tm) and the degree of crystallinity.[14] For Nylon-6,10, the melting point is typically observed in the range of 210-220 °C. The degree of crystallinity can be calculated from the enthalpy of fusion obtained from the DSC thermogram.[14]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[6]

  • Perform the experiment in a well-ventilated fume hood, especially when handling this compound and hexane.[9]

  • Hexamethylenediamine is corrosive and can cause skin and eye irritation.[6]

  • This compound is highly corrosive and destructive to mucous membranes and the upper respiratory tract.[6]

  • Hexane is a flammable solvent. Avoid open flames and sources of ignition.[6]

  • Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes.[5]

  • Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

References

Application Notes and Protocols for Novel Polyamide Synthesis Using Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel polyamides using sebacoyl chloride. Detailed protocols for both well-established and advanced polyamide syntheses are presented, alongside key quantitative data to inform experimental design and material selection. The information is intended to enable researchers to explore the versatility of this compound in creating a wide range of functional polymers.

Introduction to Polyamide Synthesis with this compound

This compound, a ten-carbon diacyl chloride, is a versatile monomer for the synthesis of polyamides.[1][2] Its reaction with a variety of diamines via polycondensation yields polymers with a range of properties suitable for diverse applications, from high-performance fibers to advanced biomedical materials. The most common method for this synthesis is interfacial polymerization, a rapid and robust technique that occurs at the interface of two immiscible liquids.[3] This method is particularly advantageous as it often leads to high molecular weight polymers without the need for high temperatures or strict stoichiometric control of the bulk solutions.[3]

This document outlines the synthesis of the classic Nylon 6,10 as a foundational example, and explores the synthesis of novel polyamides by incorporating different diamine monomers. The provided protocols and data will serve as a valuable resource for the development of new polymeric materials.

Data Presentation: Properties of Polyamides Synthesized with this compound

The properties of polyamides are highly dependent on the chemical structure of the diamine monomer used in conjunction with this compound. The following tables summarize key quantitative data for various polyamides synthesized using this compound.

Polyamide NameDiamine MonomerPolymerization MethodYield (%)Inherent Viscosity (dL/g)Molecular Weight ( g/mol )Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
Nylon 6,10 Hexamethylenediamine (B150038)Interfacial81.43----[4]
Hyperbranched Polyamide 1,3,5-Tris(4'-aminophenylcarbamoyl)benzeneLow-Temperature Polycondensation--1.3 x 10⁴ - 2.7 x 10⁴138 - 198-[5]
Bio-based Polyamide 4,10 1,4-Diaminobutane (Putrescine)Interfacial/Solid State Polymerization--Low (initially)-Tunable[6]
Bio-based Polyamide DAII,10 2,5-Diamino-2,5-dideoxy-1,4;3,6-dianhydroiditolInterfacial/Solid State Polymerization--Low (initially)-Tunable[6]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol describes the classic "nylon rope trick," a robust demonstration of interfacial polymerization to synthesize Nylon 6,10.

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

  • Beakers (150 mL and 250 mL)

  • Glass stirring rod

  • Forceps

Solutions:

  • Aqueous Phase: Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide. For example, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water.[7]

  • Organic Phase: Prepare a 0.2 M solution of this compound in hexane. For example, dissolve 1.5 mL to 2.0 mL of this compound in 50 mL of hexane.[7]

Procedure:

  • Pour the aqueous hexamethylenediamine solution into a 250 mL beaker.

  • Carefully and slowly pour the organic this compound solution as a second layer on top of the diamine solution, minimizing agitation at the interface. This can be done by tilting the beaker and pouring the organic phase down the side.[7]

  • A film of Nylon 6,10 will form instantly at the interface of the two layers.

  • Using forceps, carefully grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of nylon can be drawn.[7]

  • The nylon rope can be wound onto a glass rod or a spool.

  • Thoroughly wash the collected polymer with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.

  • Allow the polymer to air-dry or dry in a vacuum oven at a low temperature.

Safety Precautions:

  • Hexamethylenediamine and this compound are irritating to the skin, eyes, and respiratory system.[7]

  • Sodium hydroxide is caustic and can cause severe burns.[7]

  • Hexane is flammable.[7]

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) should be worn.

Synthesis of Novel Polyamides with Aromatic and Bio-based Diamines

This protocol provides a general framework for the synthesis of novel polyamides using different diamines with this compound via interfacial polymerization. The specific concentrations and solvents may need to be optimized for each new diamine.

Materials:

  • Diamine monomer (e.g., 1,4-phenylenediamine, putrescine, cadaverine)

  • This compound

  • Base (e.g., sodium hydroxide, pyridine, triethylamine)

  • Organic solvent (e.g., hexane, chloroform, dichloromethane)

  • Aqueous solvent (e.g., water)

  • Reaction vessel (e.g., beaker, round-bottom flask)

  • Stirring mechanism (e.g., magnetic stirrer, overhead stirrer) - for stirred interfacial polymerization

  • Forceps (for unstirred interfacial polymerization)

Procedure (General):

  • Prepare the Aqueous Phase: Dissolve the chosen diamine and a suitable base (to neutralize the HCl byproduct) in the aqueous solvent. The concentration will depend on the specific diamine and desired polymer properties.

  • Prepare the Organic Phase: Dissolve this compound in the chosen immiscible organic solvent.

  • Polymerization (choose one method):

    • Unstirred Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase, as described in the Nylon 6,10 protocol. A polymer film will form at the interface.

    • Stirred Interfacial Polymerization: Vigorously stir the aqueous phase while adding the organic phase to create an emulsion. The polymer will form as a precipitate or in microcapsules.

  • Isolation and Purification: Collect the polymer by filtration or decantation. Wash thoroughly with water and an appropriate organic solvent to remove unreacted monomers, oligomers, and byproducts.

  • Drying: Dry the polymer, typically in a vacuum oven at a suitable temperature.

Characterization:

The synthesized polyamides can be characterized using a variety of techniques to determine their structure and properties:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond (typically shows characteristic peaks for N-H stretching and C=O stretching).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[5]

Visualizations

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the fundamental chemical reaction and the general workflow for the synthesis of polyamides using this compound.

Polyamide_Synthesis_Reaction Diamine Diamine (H₂N-R-NH₂) Polyamide Polyamide (-[HN-R-NH-CO-(CH₂)₈-CO]n-) Diamine->Polyamide + SebacoylChloride This compound (ClOC-(CH₂)₈-COCl) SebacoylChloride->Polyamide + HCl HCl Polyamide->HCl + 2n

Figure 1: General reaction scheme for polyamide synthesis.

Interfacial_Polymerization_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_processing Polymer Processing cluster_analysis Characterization Aqueous Prepare Aqueous Phase (Diamine + Base in Water) Layering Layer Organic Phase onto Aqueous Phase Aqueous->Layering Organic Prepare Organic Phase (this compound in Organic Solvent) Organic->Layering Formation Polyamide Forms at Interface Layering->Formation Isolation Isolate Polymer (e.g., pulling a rope, filtration) Formation->Isolation Washing Wash with Water and Solvent Isolation->Washing Drying Dry the Polymer Washing->Drying Analysis Analyze Properties (FTIR, NMR, TGA, DSC, etc.) Drying->Analysis

Figure 2: General workflow for interfacial polymerization.

Conclusion

This compound is a highly effective monomer for the synthesis of a wide array of polyamides. By varying the diamine co-monomer, researchers can tailor the properties of the resulting polymers to suit specific applications. The protocols and data presented in these application notes provide a solid foundation for both reproducing established polyamide syntheses and exploring the creation of novel materials with unique functionalities. The use of interfacial polymerization offers a straightforward and efficient route to high-performance polymers, opening up possibilities for innovation in materials science and drug development.

References

Application Notes and Protocols for Polyester Synthesis Using Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sebacoyl chloride (decanedioyl dichloride) is a highly reactive di-acyl chloride that serves as a key monomer in the synthesis of various polymers, including high-performance polyesters and polyamides.[1][2][3] Its bifunctional nature allows it to react with diols or polyols in polycondensation reactions to form polyester (B1180765) chains. The high reactivity of the acyl chloride groups enables polymerization to occur under milder conditions (e.g., lower temperatures) compared to reactions using the corresponding dicarboxylic acid (sebacic acid), often leading to high molecular weight polymers.[4] This document provides detailed application notes and experimental protocols for the synthesis of polyesters using this compound, intended for researchers, scientists, and professionals in drug development and materials science.

General Reaction Scheme

The fundamental reaction for polyester synthesis using this compound involves a polycondensation reaction with a diol. The reaction proceeds with the elimination of hydrochloric acid (HCl) as a byproduct. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or sodium hydroxide (B78521), is often added to neutralize the HCl and drive the reaction to completion.[5][6]

Figure 1: General reaction for polyester synthesis via polycondensation of this compound and a diol.

Synthesis Methodologies & Protocols

Several polymerization techniques can be employed to synthesize polyesters from this compound, each with distinct advantages. The choice of method depends on the specific monomers, desired polymer properties, and available equipment.

Interfacial Polymerization

This technique is ideal for producing high molecular weight polymers rapidly at room temperature.[4] The reaction occurs at the interface of two immiscible liquids, one containing the this compound (typically an organic solvent like hexane (B92381) or chloroform) and the other containing the diol and an acid scavenger (typically water).[7][8]

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.1 moles of ethylene (B1197577) glycol and 2.0 moles of sodium hydroxide (as an acid scavenger) in 100 mL of deionized water.

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve 1.0 mole of this compound in 100 mL of hexane.[9]

  • Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form a distinct layer on top, minimizing disturbance of the interface.[10][11]

  • Polymer Film Formation: A film of polyester will form instantly at the interface between the two layers.[12]

  • Polymer Collection: Using forceps, gently grasp the center of the polymer film and pull it upwards in a continuous motion. A "rope" of polyester can be continuously drawn from the beaker until one of the reactants is depleted.[11]

  • Washing and Drying: Wash the collected polymer rope thoroughly with deionized water, followed by ethanol, to remove any unreacted monomers, solvent, and salt byproducts.[9] Allow the polymer to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C).

G start Start prep_aq Prepare Aqueous Phase (Diol + Base in Water) start->prep_aq prep_org Prepare Organic Phase (this compound in Hexane) start->prep_org layer Layer Organic Phase onto Aqueous Phase prep_aq->layer prep_org->layer polymerize Polymer Forms at Interface layer->polymerize pull Draw Polymer 'Rope' from Interface polymerize->pull wash Wash Polymer (Water & Ethanol) pull->wash dry Dry Polymer wash->dry end End dry->end G cluster_synthesis Synthesis cluster_characterization Characterization s1 Monomer Preparation & Mixing s2 Polymerization Reaction (Interfacial / Solution / Melt) s1->s2 s3 Polymer Recovery (Precipitation / Collection) s2->s3 s4 Purification & Drying s3->s4 c1 Structural Analysis (FT-IR, NMR) s4->c1 Analyze Structure c2 Molecular Weight (GPC) s4->c2 Determine Mw c3 Thermal Properties (DSC, TGA) s4->c3 Analyze Properties end end c3->end Final Product

References

Application Notes and Protocols: Synthesis of Nanoparticle Hydrogels Using Sebacoyl Chloride for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticle hydrogels are emerging as highly promising platforms for controlled drug delivery. Their unique structure, combining the high surface area of nanoparticles with the porous, hydrated network of hydrogels, allows for efficient drug encapsulation, protection from degradation, and sustained release. Sebacoyl chloride, a di-acyl chloride, serves as an effective crosslinking agent, reacting with polymers containing amine or hydroxyl groups to form stable, biodegradable ester or amide linkages. This reaction, often occurring at the interface of two immiscible phases (interfacial polymerization), allows for the formation of robust nanoparticle hydrogels.

This document provides detailed protocols for the synthesis of nanoparticle hydrogels using this compound as a crosslinker, with a focus on their application in the controlled delivery of therapeutic agents. Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, is used as the primary polymer in these protocols. We also present methodologies for drug loading, characterization of the resulting hydrogels, and an overview of their potential applications and biological interactions.

Experimental Protocols

Protocol 1: Synthesis of Chitosan-Sebacoyl Chloride Nanoparticle Hydrogels

This protocol is adapted from a method for preparing modified chitosan hydrogels for metal ion removal and is here tailored for drug delivery applications.[1]

Materials:

  • Low molecular weight chitosan

  • This compound

  • Glacial acetic acid (1% v/v)

  • Sodium tripolyphosphate (TPP) (1% w/v)

  • Ethanol

  • Deionized water

  • Therapeutic drug (e.g., a non-steroidal anti-inflammatory drug like Ibuprofen)

Equipment:

  • Magnetic stirrer

  • Beakers and flasks

  • Pipettes

  • Centrifuge

  • Freeze-dryer (lyophilizer)

  • pH meter

Procedure:

  • Chitosan Solution Preparation: Dissolve 0.5 g of chitosan in 50 mL of 1% (v/v) aqueous acetic acid. Stir at room temperature until the chitosan is completely dissolved.

  • Drug Incorporation: Dissolve the desired amount of the therapeutic drug in a suitable solvent. For a hydrophobic drug like ibuprofen, dissolve it in a minimal amount of ethanol. Add the drug solution dropwise to the chitosan solution while stirring.

  • Formation of Chitosan Nanoparticles: To the drug-chitosan solution, add 20 mL of 1% (w/v) sodium tripolyphosphate (TPP) solution dropwise under continuous stirring. This will induce the ionic gelation of chitosan to form nanoparticles encapsulating the drug.

  • Crosslinking with this compound: Prepare a 0.1 M solution of this compound in a water-immiscible organic solvent like hexane. Add this solution to the chitosan nanoparticle suspension in a 1:1 volume ratio. Stir vigorously for 30 minutes to facilitate interfacial polymerization, where this compound crosslinks the chitosan nanoparticles, forming a stable hydrogel network.

  • Purification: The resulting nanoparticle hydrogel is collected by centrifugation at 10,000 rpm for 20 minutes. The pellet is washed three times with deionized water to remove any unreacted reagents and byproducts.

  • Lyophilization: The purified nanoparticle hydrogel is frozen at -80°C and then lyophilized for 48 hours to obtain a dry powder, which can be stored for future use and characterization.

Protocol 2: Characterization of Nanoparticle Hydrogels

A. Physicochemical Characterization:

  • Particle Size and Zeta Potential: Disperse the lyophilized hydrogel in deionized water and analyze using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential).

  • Morphology: The surface morphology and internal structure of the nanoparticle hydrogels can be visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the crosslinking reaction and the presence of the encapsulated drug, obtain FTIR spectra of pure chitosan, this compound, the drug, and the lyophilized nanoparticle hydrogel.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of the hydrogels.

B. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of the lyophilized drug-loaded nanoparticle hydrogel.

  • Disperse the hydrogel in a suitable solvent to dissolve the polymer and release the drug (e.g., acetic acid solution for chitosan).

  • Centrifuge the solution to separate the hydrogel debris.

  • Quantify the amount of drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

C. In Vitro Drug Release Study:

  • Disperse a known amount of the drug-loaded nanoparticle hydrogel in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time.

Data Presentation

The following tables present representative data for nanoparticle hydrogel characterization. The values are illustrative and will vary depending on the specific experimental conditions and the drug used.

Table 1: Physicochemical Properties of Nanoparticle Hydrogels

Formulation CodeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NP-Hydrogel-Blank250 ± 250.3+35 ± 5
NP-Hydrogel-Drug280 ± 300.4+30 ± 4

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)
NP-Hydrogel-Drug10.5 ± 1.275.8 ± 5.3

Table 3: In Vitro Drug Release Kinetics

Time (hours)Cumulative Drug Release (%)
115.2 ± 2.1
435.8 ± 3.5
855.1 ± 4.2
1270.3 ± 5.1
2485.6 ± 6.3

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization chitosan_sol Chitosan Solution drug_add Drug Addition chitosan_sol->drug_add tpp_add TPP Addition (Nanoparticle Formation) drug_add->tpp_add sc_add This compound Addition (Crosslinking) tpp_add->sc_add centrifugation Centrifugation & Washing sc_add->centrifugation lyophilization Lyophilization centrifugation->lyophilization physicochem Physicochemical (DLS, SEM, FTIR) lyophilization->physicochem drug_loading Drug Loading & Encapsulation Efficiency lyophilization->drug_loading in_vitro_release In Vitro Release lyophilization->in_vitro_release

Caption: Experimental workflow for synthesis and characterization.

drug_release_mechanism cluster_hydrogel Nanoparticle Hydrogel cluster_environment Physiological Environment hydrogel Drug-Loaded Nanoparticle Hydrogel Matrix swelling Hydrogel Swelling hydrogel->swelling Water Uptake erosion Matrix Erosion hydrogel->erosion Biodegradation diffusion Drug Diffusion swelling->diffusion released_drug Released Drug diffusion->released_drug erosion->released_drug

Caption: Mechanism of controlled drug release from the hydrogel.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_drug_action Drug Action cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκB ikk->ikb Phosphorylation proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb->ikb Bound/Inactive nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation nsaid NSAID (from Hydrogel) nsaid->ikk Inhibition dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Application Notes

Biocompatibility and Biodegradability:

Polymers synthesized using this compound have been shown to be biocompatible. In vitro studies using human blood have indicated no toxicity compared to controls.[1][2] The ester and amide bonds formed during the crosslinking process are susceptible to hydrolysis, leading to the biodegradation of the hydrogel matrix over time. This biodegradability is advantageous for drug delivery systems, as it eliminates the need for surgical removal of the carrier after drug depletion. The degradation rate can be tuned by altering the crosslinking density.

Mechanism of Cellular Uptake:

The cellular uptake of nanoparticle hydrogels is influenced by their physicochemical properties, such as size, shape, and surface charge. Positively charged nanoparticles, like those made from chitosan, can interact favorably with the negatively charged cell membrane, promoting cellular uptake through endocytosis. The specific endocytic pathway can vary and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

Controlled Drug Release:

The release of the encapsulated drug from the nanoparticle hydrogel is governed by several mechanisms, including diffusion through the swollen hydrogel matrix, erosion of the polymer matrix, and the cleavage of the covalent bonds linking the drug to the polymer.[3][4] The sustained release profile, as illustrated in Table 3, makes these hydrogels suitable for applications requiring prolonged therapeutic action, thereby reducing dosing frequency and improving patient compliance.

Targeted Drug Delivery and Signaling Pathways:

By functionalizing the surface of the nanoparticle hydrogels with targeting ligands (e.g., antibodies, peptides), it is possible to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target side effects. For instance, in the context of inflammatory diseases, an encapsulated non-steroidal anti-inflammatory drug (NSAID) can be targeted to inflamed tissues. NSAIDs often exert their effect by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. As depicted in the signaling pathway diagram, the released NSAID can inhibit the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of pro-inflammatory gene expression, thereby reducing inflammation.[5][6][7]

Conclusion

The synthesis of nanoparticle hydrogels using this compound as a crosslinker offers a versatile and effective platform for the controlled delivery of a wide range of therapeutic agents. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug development professionals. The biocompatibility, biodegradability, and tunable drug release properties of these hydrogels make them a promising candidate for developing advanced drug delivery systems to address various therapeutic challenges. Further research into optimizing drug loading, release kinetics, and in vivo efficacy will pave the way for their clinical translation.

References

Application Notes: Sebacoyl Chloride as a Cross-linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sebacoyl chloride (decanedioyl dichloride) is a highly reactive di-acyl chloride that serves as a fundamental building block in polymer chemistry. Its bifunctional nature, with two reactive acyl chloride groups at either end of a ten-carbon aliphatic chain, makes it an excellent agent for step-growth polymerization and for creating cross-linked polymer networks. This reactivity is primarily leveraged in reactions with nucleophiles such as amines and alcohols to form stable amide (nylon) and ester linkages, respectively. These reactions are typically rapid and irreversible, often occurring at the interface of two immiscible liquids in a process known as interfacial polymerization.

In the fields of materials science and drug development, this compound is particularly valued for its ability to impart specific properties to the resulting polymers. The long, flexible ten-carbon chain of the sebacoyl group enhances the flexibility and hydrophobicity of the polymer backbone. When used as a cross-linker for hydrogels, this characteristic allows for precise control over the swelling ratio, mechanical strength, and degradation kinetics, which are critical parameters for applications like controlled drug delivery.

Key Applications

  • High-Performance Polyamides: this compound is a key monomer in the synthesis of Nylon 6,10 when reacted with hexamethylenediamine. This material exhibits lower moisture absorption, greater dimensional stability, and better resistance to acids compared to other common nylons, making it suitable for specialty textiles, bristles, and engineering plastics.

  • Hydrogels for Drug Delivery: As a cross-linking agent, this compound is used to form three-dimensional networks from hydrophilic polymers like polyvinyl alcohol (PVA).[1][2] These hydrogels can encapsulate therapeutic agents. The cross-link density and the hydrophobicity imparted by the sebacoyl chain can be tailored to control the rate of swelling and subsequent drug release.[1][2] Studies have shown that lengthening the cross-linker acyl chain, for instance by using this compound over shorter options like adipoyl or succinyl chloride, can further slow and prolong drug release.[1][2]

  • Microencapsulation: Interfacial polymerization using this compound is a common method for creating hollow polyamide microcapsules. This technique is employed to encapsulate active ingredients, such as drugs, pesticides, or phase-change materials, for controlled release applications.

Mechanism of Cross-linking

The fundamental cross-linking reaction involves a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by a nucleophile (e.g., the lone pair of electrons on a nitrogen atom in an amine or an oxygen atom in an alcohol). This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming a stable amide or ester bond. Since this compound has two such reactive sites, it can link two separate polymer chains or react with bifunctional monomers to build a polymer chain. The reaction with diamines generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by adding a base to the reaction mixture to prevent side reactions.[3][4][5]

G Figure 1. Polyamide formation mechanism. cluster_reactants Reactants cluster_product Products SC This compound Cl-C(=O)-(CH₂)₈-C(=O)-Cl Diamine Diamine H₂N-R-NH₂ Polyamide Polyamide Linkage ...-HN-R-NH-C(=O)-(CH₂)₈-C(=O)-... SC->Polyamide + n Diamine->Polyamide + n HCl Byproduct 2n HCl G Figure 2. Workflow for interfacial polymerization. A Prepare Aqueous Phase (Hexamethylenediamine in NaOH(aq)) C Layer Organic Phase onto Aqueous Phase in a beaker A->C B Prepare Organic Phase (this compound in Hexane) B->C D Polymer Film Forms at Liquid-Liquid Interface C->D E Grasp Film with Forceps and Pull Upwards D->E F Continuously Draw Nylon 'Rope' E->F G Wash Polymer with Water/Ethanol F->G H Air Dry the Final Product G->H G Figure 3. Hydrogel formation and controlled release. cluster_synthesis Synthesis cluster_application Application A Polymer Chains (e.g., PVA) D Cross-linking Reaction A->D B Cross-linker (this compound) B->D C Drug Molecules C->D E Drug-loaded Hydrogel Network D->E Forms F Swelling in Aqueous Medium E->F Placed in G Controlled Drug Release (Diffusion) F->G Leads to

References

Application Notes: The Nylon Rope Trick Demonstration via Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The "nylon rope trick" is a classic and visually compelling demonstration of step-growth polymerization.[1] This experiment synthesizes a polyamide, commonly Nylon 6,10 or Nylon 6,6, at the interface of two immiscible liquids.[1] The reaction, known as interfacial polymerization, occurs between a diamine dissolved in an aqueous phase and a diacid chloride dissolved in an organic phase.[1][2] A film of the polymer forms instantly at the liquid-liquid interface.[1] By carefully pulling this film, a continuous "rope" of nylon can be drawn out, demonstrating the rapid formation of a high molecular weight synthetic polymer under ambient conditions.[1][3] This method is a powerful illustration of condensation polymerization, where monomers join together and release a small molecule, in this case, hydrogen chloride (HCl).[4][5]

Quantitative Data Summary

The following tables summarize common reagent compositions for the synthesis of Nylon 6,10 and Nylon 6,6.

Table 1: Reagent Compositions for Nylon 6,10 Synthesis

Phase Component Solvent Concentration / Amount Approx. Molarity
Aqueous1,6-Hexanediamine (B7767898) (Hexamethylene diamine)Deionized Water2.2 g in 50 cm³~0.4 mol/dm³[1][4]
AqueousSodium Carbonate (optional, to neutralize HCl)Deionized Water2.0 g - 4.0 g in 50 mLN/A
OrganicDecanedioyl dichloride (Sebacoyl chloride)Cyclohexane (B81311) or Hexane1.5 g in 50 cm³~0.15 mol/dm³[1][4]

Table 2: Reagent Compositions for Nylon 6,6 Synthesis

| Phase | Component | Solvent | Concentration / Amount | | :--- | :--- | :--- | | Aqueous | 1,6-Hexanediamine | Water | 5% (w/v)[6] | | Organic | Adipoyl chloride | Cyclohexane | 5% (w/v)[6] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Nylon 6,10.

1. Materials and Equipment

  • Chemicals:

    • 1,6-Hexanediamine (H₂N(CH₂)₆NH₂)[4]

    • Decanedioyl dichloride (this compound, ClOC(CH₂)₈COCl)[4]

    • Cyclohexane (or Hexane)[4]

    • Deionized water

    • Sodium Carbonate (Na₂CO₃) (optional)

  • Apparatus:

    • 100 mL or 250 mL beaker[4]

    • Glass stirring rod[7]

    • Forceps or tweezers[4][6]

    • Graduated cylinders

    • Balance

    • Stand with a clamp (optional, to act as a pulley)[4]

    • Waste beaker

2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear splash-proof safety goggles and disposable nitrile gloves.[4][8]

  • Ventilation: Perform the experiment in a well-ventilated laboratory or inside a fume hood. Cyclohexane is highly flammable and an irritant.[4][9][10]

  • Chemical Hazards:

    • 1,6-Hexanediamine: Corrosive and harmful if it comes into contact with skin.[4][6]

    • Decanedioyl dichloride (this compound): Corrosive, causes severe burns, and is harmful if swallowed.[4]

    • Adipoyl Chloride: Corrosive and a lachrymator (induces tears).[6]

  • Handling: Avoid skin contact with all chemicals. Do not pour any unused polymerization mixture directly into a sink, as this can cause blockages.[4]

3. Reagent Preparation

  • Aqueous Phase (0.4 M 1,6-Hexanediamine):

    • Weigh 2.2 g of 1,6-hexanediamine.

    • Dissolve it in 50 cm³ of deionized water in a beaker.[4]

    • (Optional) If you wish to neutralize the HCl by-product, add 2.0 g of sodium carbonate to this solution. The diamine is often used in excess to react with the HCl.[4]

  • Organic Phase (0.15 M Decanedioyl dichloride):

    • Measure 50 cm³ of cyclohexane.

    • In a fume hood, dissolve 1.5 g of decanedioyl dichloride in the cyclohexane.[4]

4. Interfacial Polymerization Procedure

  • Pour approximately 25 mL of the aqueous 1,6-hexanediamine solution into a clean beaker.[6]

  • Carefully and slowly pour about 25 mL of the organic decanedioyl dichloride solution on top of the aqueous layer.[6] To minimize mixing, tilt the beaker and pour the organic solution down the side or down a glass rod.[4]

  • Two distinct layers will form, with the less dense cyclohexane solution floating on the aqueous layer.[4][7]

  • A greyish-white film of Nylon 6,10 will form immediately at the interface of the two liquids.[4][7]

  • Using a pair of forceps, gently grasp the center of the polymer film and pull it slowly upwards from the beaker.[4][6]

  • A continuous rope of nylon should be drawn out.[4] To collect the rope, you can wind it onto a glass rod or pull it over a clamp acting as a pulley.[4]

  • Continue pulling at a steady rate (e.g., half a meter per second) until one of the monomers is depleted.[4][7] The withdrawn rope will be coated with unreacted monomers, so wearing gloves is essential.[4]

5. Waste Disposal

  • After the demonstration, stir the remaining two phases together vigorously with a glass rod to react the remaining monomers until no more polymer forms.[4][9]

  • Remove the resulting lump of nylon with forceps, rinse it thoroughly with water, and dispose of it as solid waste.[4]

  • The remaining liquid mixture should be transferred to a designated hydrocarbon waste container and stored for proper hazardous waste collection. Do not pour it down the drain.[4]

Visualizations

experimental_workflow prep_aq Prepare Aqueous Phase (1,6-Hexanediamine in Water) layering Layer Organic Phase onto Aqueous Phase prep_aq->layering prep_org Prepare Organic Phase (Decanedioyl Dichloride in Cyclohexane) prep_org->layering formation Nylon Film Forms at Interface layering->formation extraction Extract Nylon Rope with Forceps formation->extraction collection Collect Rope on Glass Rod extraction->collection disposal Neutralize & Dispose of Waste collection->disposal

Caption: Experimental workflow for the Nylon Rope Trick.

reaction_pathway diamine n H₂N-(CH₂)₆-NH₂ (1,6-Hexanediamine) plus_reactants + diamine->plus_reactants diacid_chloride n ClCO-(CH₂)₈-COCl (Decanedioyl Dichloride) nylon -[NH-(CH₂)₆-NHCO-(CH₂)₈-CO]n- (Nylon 6,10 Polymer) diacid_chloride->nylon Interfacial Polymerization hcl + 2n HCl (Hydrogen Chloride) nylon->hcl plus_reactants->diacid_chloride

Caption: Condensation polymerization of Nylon 6,10.

References

Application Note & Protocol: Synthesis of Nylon 6,10 via Interfacial Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nylon 6,10 is a synthetic polyamide known for its high strength, elasticity, toughness, and abrasion resistance.[1][2] It is synthesized via a condensation polymerization reaction between hexamethylenediamine (B150038) (a diamine with six carbon atoms) and sebacoyl chloride (a diacid chloride with ten carbon atoms).[1][3][4] The "6,10" designation in its name refers to the number of carbon atoms in the diamine and diacid monomers, respectively.[3] This application note provides a detailed protocol for the synthesis of Nylon 6,10 in a laboratory setting using the interfacial polymerization technique. This method is particularly robust as it occurs at the interface of two immiscible liquids, allowing for the formation of a continuous polymer film that can be drawn out as a "rope".[5][6]

Principle of the Reaction:

The synthesis of Nylon 6,10 from hexamethylenediamine and this compound is a classic example of condensation polymerization.[7] In this reaction, the amine groups (-NH2) of hexamethylenediamine react with the acid chloride groups (-COCl) of this compound to form amide linkages (-CO-NH-).[1] A molecule of hydrochloric acid (HCl) is eliminated as a byproduct with the formation of each amide bond.[1][3] To neutralize the HCl, a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3) is typically added to the aqueous phase containing the diamine.[1][3][8]

The overall reaction is as follows:

n H₂N(CH₂)₆NH₂ + n ClCO(CH₂)₈COCl → [-NH(CH₂)₆NHCO(CH₂)₈CO-]n + 2n HCl

Experimental Protocols

Materials and Reagents:

Reagent/MaterialSpecifications
Hexamethylenediamine (H₂N(CH₂)₆NH₂)70% solution or solid
This compound (ClCO(CH₂)₈COCl)Reagent grade
HexaneReagent grade
Dichloromethane (B109758) (CH₂Cl₂)Reagent grade (optional solvent for organic phase)
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)Pellets or powder
Distilled water
Ethanol (B145695) or Acetone (B3395972)For washing the polymer
Beakers150 mL, 250 mL
Graduated cylinders10 mL, 50 mL, 100 mL
Glass stirring rod
Forceps or tweezers
Winding apparatus (e.g., large test tube, motorized reel)Optional

Safety Precautions:

  • Work in a well-ventilated fume hood.[6][9]

  • Wear safety goggles, gloves, and a lab coat at all times.[3][6]

  • Hexamethylenediamine is corrosive and irritating to the skin, eyes, and respiratory system.[3][6]

  • This compound is corrosive and a lachrymator. It is destructive to mucous membranes and the upper respiratory tract.[3][6]

  • Sodium hydroxide is extremely caustic and can cause severe burns.[3]

  • Hexane and dichloromethane are flammable and their vapors can be irritating.[3]

Protocol 1: Standard Synthesis of Nylon 6,10 Rope

This protocol is a common method for demonstrating the synthesis of Nylon 6,10 and producing a continuous polymer rope.

  • Preparation of the Aqueous Phase:

    • In a 250 mL beaker, dissolve 2.2 g of hexamethylenediamine and 1.5 g of sodium hydroxide (NaOH) in 50 mL of distilled water.[3] Stir until all solids are dissolved.

    • Alternatively, a solution of 0.5 M hexamethylenediamine and 0.5 M NaOH can be prepared.[5]

  • Preparation of the Organic Phase:

    • In a separate 150 mL beaker, dissolve 3.0 mL of this compound in 100 mL of hexane.[3]

  • Interfacial Polymerization:

    • Carefully and slowly pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution).[5][6] Tilt the beaker containing the aqueous solution and pour the organic solution down the side to minimize mixing of the two layers.[5]

    • A film of Nylon 6,10 will form immediately at the interface of the two immiscible liquids.[5][7]

  • Drawing the Nylon Rope:

    • Using forceps or a pair of tweezers, gently grasp the polymer film at the center of the interface and pull it upwards slowly and continuously.[3][5]

    • A continuous rope of Nylon 6,10 can be drawn from the beaker.[5]

    • The rope can be wound around a glass rod, a large test tube, or a motorized reel.[5][6]

  • Washing and Drying:

    • Wash the collected nylon rope thoroughly with water, followed by a rinse with ethanol or acetone to aid in drying.[3][4]

    • Press the washed polymer between paper towels to remove excess liquid and then allow it to air dry completely.[1]

Protocol 2: Synthesis of Nylon 6,10 Membranes

This protocol is adapted for the formation of unsupported nylon membranes.

  • Preparation of Solutions:

    • Aqueous Phase: Prepare a solution of 2.20 g of hexamethylenediamine and 4.0 g of sodium carbonate (Na₂CO₃) in 50 mL of water.[8][10]

    • Organic Phase: Prepare a solution of 1.5 mL of this compound in 50 mL of dichloromethane.[8][10]

  • Membrane Formation:

    • In a 250 mL beaker, add the organic phase.

    • Carefully pour the aqueous phase on top of the organic phase to create a distinct interface.[8]

    • A nylon film will form at the interface.[8]

  • Membrane Collection and Purification:

    • The formed membrane can be carefully lifted from the beaker.

    • To purify, unwind the collapsed membrane into a large vessel of water to rinse away soluble salts and unreacted monomers.[8]

Data Presentation

Table 1: Example Reagent Quantities for Nylon 6,10 Synthesis

Aqueous Phase ComponentsQuantityOrganic Phase ComponentsQuantityReference
Hexamethylenediamine2.2 gThis compound3.0 mL[3]
Sodium hydroxide1.5 gHexane100 mL[3]
Water50 mL[3]
Hexamethylenediamine2.2 gThis compound1.5 mL[8][10]
Sodium carbonate4.0 gDichloromethane50 mL[8][10]
Water50 mL[8][10]
Hexamethylenediamine1.0 gThis compound1.0 g[4]
Water25 mLHexane25 mL[4]

Table 2: Physical Properties of Nylon 6,10

PropertyValue
Scientific NamePoly(hexamethylene sebacamide)
Repeating Unit Formula–[NH(CH₂)₆NH–CO(CH₂)₈CO]–[3]
Melting PointApproximately 220 °C
AppearanceSemi-crystalline thermoplastic[1]
Key CharacteristicsLow moisture absorption, retains properties when wet, good chemical resistance.[11]

Visualizations

Reaction_Scheme Reaction Scheme for Nylon 6,10 Synthesis cluster_products Products HMD Hexamethylenediamine (in aqueous phase) SC This compound (in organic phase) Nylon Nylon 6,10 Polymer (at interface) HMD->Nylon + SC->Nylon HCl Hydrochloric Acid (byproduct) dummy

Caption: Chemical reaction for the synthesis of Nylon 6,10.

Experimental_Workflow Experimental Workflow for Interfacial Polymerization prep_aq Prepare Aqueous Phase (Hexamethylenediamine + Base) layering Carefully Layer Organic Phase over Aqueous Phase prep_aq->layering prep_org Prepare Organic Phase (this compound + Solvent) prep_org->layering formation Polymer Film Forms at the Interface layering->formation drawing Draw Polymer Rope from Interface formation->drawing washing Wash with Water and Ethanol/Acetone drawing->washing drying Air Dry the Nylon 6,10 Polymer washing->drying

Caption: Workflow for the synthesis of Nylon 6,10.

References

Preparation of Bio-Based Polyurethanes from Sebacoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for sustainable and biocompatible polymers has driven significant research into the development of bio-based polyurethanes (PUs). These materials offer the potential for reduced environmental impact and enhanced biocompatibility, making them attractive for a range of applications, including in the biomedical field for drug delivery systems and medical devices. Sebacoyl chloride, a derivative of sebacic acid—a naturally occurring dicarboxylic acid—serves as a valuable bio-based starting material.

This document provides detailed protocols for the preparation of bio-based polyurethanes originating from this compound. Two primary synthetic pathways are presented: the traditional isocyanate-based route, which involves the conversion of this compound to a diisocyanate, and a non-isocyanate polyurethane (NIPU) route, which offers a potentially greener alternative.

Isocyanate-Based Synthesis of Bio-Based Polyurethanes

The conventional synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. As this compound is an acyl chloride, it must first be converted to a diisocyanate. This is typically achieved through the Curtius rearrangement of sebacoyl azide (B81097), which is synthesized from this compound. The resulting 1,8-octamethylene diisocyanate, a bio-based diisocyanate, is then polymerized with a suitable bio-based polyol.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Octamethylene Diisocyanate from this compound

This two-step protocol describes the synthesis of sebacoyl azide followed by its thermal rearrangement to 1,8-octamethylene diisocyanate.

Step 1: Synthesis of Sebacoyl Azide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry aprotic solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve sodium azide (NaN₃, slightly over 2 equivalents) in deionized water.

  • Slowly add the aqueous sodium azide solution dropwise to the stirred solution of this compound. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the acyl chloride peak and the appearance of the acyl azide peak (around 2140 cm⁻¹).

  • Upon completion, add cold deionized water to the reaction mixture and extract the sebacoyl azide with a cold, non-polar organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C) to obtain the crude sebacoyl azide. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock. It is highly recommended to use the crude product directly in the next step without purification.

Step 2: Curtius Rearrangement to 1,8-Octamethylene Diisocyanate

  • Carefully transfer the crude sebacoyl azide into a round-bottom flask containing a high-boiling point, inert solvent (e.g., toluene (B28343) or diphenyl ether).

  • Heat the solution gradually under an inert atmosphere. The rearrangement typically occurs at temperatures between 80-110 °C. Vigorous nitrogen evolution will be observed.

  • Continue heating until the evolution of nitrogen gas ceases, indicating the completion of the rearrangement.

  • The resulting 1,8-octamethylene diisocyanate can be purified by vacuum distillation.

Protocol 2: Synthesis of Bio-Based Polyurethane

This protocol describes the polymerization of the synthesized 1,8-octamethylene diisocyanate with a bio-based polyol, such as a castor oil-based polyol.

  • In a moisture-free, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the bio-based polyol (1 equivalent, previously dried under vacuum).

  • Heat the polyol to 60-70 °C with stirring under a nitrogen atmosphere.

  • Add the synthesized 1,8-octamethylene diisocyanate (1 equivalent, based on the desired NCO:OH ratio, typically 1.05:1 to 1.1:1) to the reactor.

  • Add a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL) (typically 0.01-0.1 wt%), to the reaction mixture.

  • Increase the reaction temperature to 80-90 °C and continue stirring.

  • Monitor the progress of the polymerization by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.

  • Once the reaction is complete (typically after 2-4 hours), the resulting polyurethane can be cast into a mold and cured at an elevated temperature (e.g., 80-100 °C) for several hours to ensure complete reaction.

Data Presentation

Table 1: Properties of Representative Bio-Based Polyols

Bio-Based Polyol SourceHydroxyl Value (mg KOH/g)FunctionalityMolecular Weight ( g/mol )
Castor Oil~160~2.7~932
Soybean Oil-Based Polyol50 - 2002 - 41000 - 4000
Lignin-Based Polyol150 - 500>2Variable
Starch-Based Polyol200 - 600>2Variable

Table 2: Typical Properties of Polyurethanes from 1,8-Octamethylene Diisocyanate and Bio-Polyols

Bio-Polyol UsedTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5%) (°C)
Castor Oil-Based5 - 20100 - 300-30 to 10>280
Polyester Polyol15 - 40300 - 600-40 to 0>300
Poly(lactic acid)-based25 - 505 - 2050 - 60>310

Non-Isocyanate Polyurethane (NIPU) Synthesis

An alternative, isocyanate-free route to polyurethanes involves the reaction of a bis(cyclic carbonate) with a diamine. This method avoids the use of toxic isocyanates. This compound can be used as a precursor to synthesize a bio-based bis(cyclic carbonate).

Experimental Protocols

Protocol 3: Synthesis of Sebacic Bis(cyclic carbonate)

  • In a round-bottom flask, dissolve glycerol (B35011) carbonate (2.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (2.2 equivalents) in a dry solvent like dichloromethane (B109758) (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in DCM to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the sebacic bis(cyclic carbonate).

Protocol 4: Synthesis of Non-Isocyanate Polyurethane (NIPU)

  • In a reaction vessel, mix the synthesized sebacic bis(cyclic carbonate) (1 equivalent) with a bio-based diamine (e.g., a dimer diamine derived from fatty acids, 1 equivalent).

  • Heat the mixture in bulk (without solvent) at a temperature of 70-100 °C under an inert atmosphere.

  • The polymerization is typically carried out without a catalyst, but one can be used to accelerate the reaction if needed.

  • The reaction progress can be monitored by the increase in viscosity of the mixture.

  • The resulting NIPU can be used directly or purified by precipitation in a non-solvent.

Data Presentation

Table 3: Properties of Non-Isocyanate Polyurethanes (NIPUs) from Sebacic Bis(cyclic carbonate)

Diamine UsedNumber Average Molecular Weight (Mn) ( g/mol )Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5%) (°C)
Hexamethylene diamine10,000 - 20,00010 - 30>250
Dimer diamine15,000 - 25,000-10 to 10>270

Mandatory Visualizations

Diagrams

Isocyanate_Route sebacoyl_chloride This compound sebacoyl_azide Sebacoyl Azide sebacoyl_chloride->sebacoyl_azide Step 1: Azidation sodium_azide Sodium Azide (NaN₃) sodium_azide->sebacoyl_azide diisocyanate 1,8-Octamethylene Diisocyanate sebacoyl_azide->diisocyanate Step 2: Curtius Rearrangement (Heat) polyurethane Bio-Based Polyurethane diisocyanate->polyurethane Step 3: Polymerization bio_polyol Bio-Based Polyol bio_polyol->polyurethane

Caption: Isocyanate-based synthesis of bio-based polyurethane from this compound.

NIPU_Route sebacoyl_chloride This compound bis_cc Sebacic Bis(cyclic carbonate) sebacoyl_chloride->bis_cc Step 1: Cyclization glycerol_carbonate Glycerol Carbonate glycerol_carbonate->bis_cc nipu Non-Isocyanate Polyurethane (NIPU) bis_cc->nipu Step 2: Polymerization bio_diamine Bio-Based Diamine bio_diamine->nipu

Caption: Non-isocyanate route for the synthesis of bio-based polyurethane.

Experimental_Workflow_Isocyanate cluster_synthesis Synthesis cluster_characterization Characterization start Start: this compound azidation Azidation with NaN₃ start->azidation rearrangement Curtius Rearrangement azidation->rearrangement polymerization Polymerization with Bio-Polyol rearrangement->polymerization curing Curing polymerization->curing end_product Final Polyurethane curing->end_product ftir FTIR Spectroscopy end_product->ftir nmr NMR Spectroscopy end_product->nmr gpc GPC/SEC end_product->gpc dsc DSC/TGA end_product->dsc mech_testing Mechanical Testing end_product->mech_testing

Caption: Experimental workflow for isocyanate-based polyurethane synthesis and characterization.

Application Note: Analytical Methods for the Characterization of Sebacoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sebacoyl chloride (decanedioyl dichloride) is a crucial bifunctional monomer used extensively in the synthesis of polymers such as nylon 6,10, as well as in the production of polyamides, polyesters, and other specialty chemicals.[1][2][3][4] The purity of this compound is paramount as impurities can significantly impact the polymerization process, molecular weight distribution, and the final properties of the resulting material. Its high reactivity, particularly its sensitivity to moisture which causes hydrolysis to sebacic acid and hydrogen chloride, necessitates careful handling and robust analytical methods for accurate characterization.[1][2][4][5] This document provides detailed protocols for the primary analytical techniques used to assess the purity and identity of this compound.

Titration for Assay of Acid Chloride Content

Principle: Argentometric titration is a quantitative method used to determine the concentration of chloride ions. For this compound, the sample is first hydrolyzed to release hydrogen chloride (HCl). The resulting chloride ions are then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The endpoint, where all chloride ions have reacted to form a silver chloride (AgCl) precipitate, can be detected potentiometrically. This method determines the total active chloride content, which is then used to calculate the assay of this compound.[1][6]

Experimental Protocol:

  • Reagent Preparation:

    • 0.1 M Silver Nitrate (AgNO₃) Solution: Accurately weigh approximately 16.987 g of analytical grade AgNO₃, dissolve it in deionized water, and dilute to 1000 mL in a volumetric flask. Store in a dark bottle. Standardize the solution against a primary standard sodium chloride (NaCl) solution.

    • 4 M Nitric Acid (HNO₃): Prepare by diluting concentrated HNO₃.

    • Solvent: A mixture of ethanol (B145695) and water is often used to facilitate the dissolution of the sample and the hydrolysis process.

  • Sample Preparation:

    • Due to the reactivity and moisture sensitivity of this compound, handle it in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]

    • Accurately weigh approximately 0.2-0.3 g of this compound into a clean, dry 250 mL beaker.

    • Add approximately 50 mL of an ethanol/water mixture (e.g., 1:1 v/v) to hydrolyze the sample. Stir for 10-15 minutes to ensure complete hydrolysis.

  • Titration Procedure:

    • Add 1 mL of 4 M HNO₃ to the sample solution.[6]

    • Immerse a silver electrode and a suitable reference electrode into the solution.

    • Titrate the solution with the standardized 0.1 M AgNO₃ solution using an automatic titrator.

    • Record the volume of AgNO₃ solution required to reach the equivalence point.

  • Calculation: The percentage assay of this compound is calculated using the following formula: Assay (%) = (V * M * F * 100) / W Where:

    • V = Volume of AgNO₃ solution used (mL)

    • M = Molarity of the AgNO₃ solution (mol/L)

    • F = Stoichiometric factor for this compound (Molecular Weight / 2000) = 239.14 / 2000 = 0.11957 g/mmol

    • W = Weight of the this compound sample (g)

Workflow for Titration Analysis

Titration Workflow for this compound Assay start Start sample_prep Sample Preparation (Weigh sample, add solvent for hydrolysis) start->sample_prep acidify Acidification (Add Nitric Acid) sample_prep->acidify titrate Potentiometric Titration (Titrate with standardized AgNO3) acidify->titrate endpoint Endpoint Detection (Determine equivalence point) titrate->endpoint calculate Calculation (Calculate % Assay) endpoint->calculate end Result calculate->end

Caption: Workflow for this compound assay via titration.

Gas Chromatography (GC) for Purity and Impurity Profiling

Principle: Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a stationary phase (in a column) and a mobile phase (an inert carrier gas). For this compound, GC with a Flame Ionization Detector (FID) is effective for determining purity and identifying volatile impurities, such as residual solvents or byproducts from synthesis (e.g., thionyl chloride).[1] The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.

Experimental Protocol:

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column is suitable (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 15°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C.

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 10 mg/mL) in a dry, inert solvent such as hexane (B92381) or dichloromethane.

    • Vortex the solution to ensure it is homogeneous.

  • Analysis Procedure:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram.

    • Identify the main peak corresponding to this compound and any impurity peaks based on their retention times.

  • Calculation: Purity is typically calculated using the area percent method, assuming all components have a similar response factor with the FID. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

Workflow for Gas Chromatography Analysis

GC Analysis Workflow for this compound start Start sample_prep Sample Preparation (Dissolve in dry solvent like Hexane) start->sample_prep gc_setup GC Instrument Setup (Column, Temp Program, Detector) sample_prep->gc_setup injection Injection (Inject 1 µL of sample) gc_setup->injection separation Chromatographic Separation (Compounds separate in the column) injection->separation detection Detection (FID) (Components are detected and signal generated) separation->detection data_acq Data Acquisition & Integration (Generate chromatogram, integrate peak areas) detection->data_acq calculation Purity Calculation (Area % method) data_acq->calculation end Result calculation->end

Caption: Workflow for this compound purity analysis by GC.

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques are essential for confirming the chemical identity and structure of this compound and for detecting certain types of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key feature is the strong absorption band of the acid chloride carbonyl (C=O) group.[1] It serves as a rapid identity confirmation test.

Experimental Protocol:

  • Sample Preparation:

    • As a liquid, this compound can be analyzed directly.

    • Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Analysis Procedure:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be compared to a reference spectrum of pure this compound.

  • Key Spectral Features:

    • C=O Stretch (Acid Chloride): A very strong and sharp absorption band around 1800 cm⁻¹.[1]

    • C-H Stretch (Aliphatic): Absorption bands in the region of 2850-2960 cm⁻¹.

    • C-Cl Stretch: Typically observed in the fingerprint region (below 800 cm⁻¹).

    • Absence of O-H Stretch: A pure, unhydrolyzed sample should show no broad O-H absorption band around 3300 cm⁻¹, which would indicate the presence of sebacic acid (hydrolysis product).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Both ¹H and ¹³C NMR are used to verify the molecular structure of this compound and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is required.

  • Analysis Procedure:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction).

  • Key Spectral Features:

    • ¹H NMR (in CDCl₃):

      • δ ~2.9 ppm (triplet): Protons on the carbons adjacent to the carbonyl groups (-CH₂-COCl).

      • δ ~1.7 ppm (multiplet): Protons on the β-carbons (-CH₂-CH₂-COCl).

      • δ ~1.3-1.4 ppm (multiplet): Protons of the central methylene (B1212753) groups in the aliphatic chain.[1]

    • ¹³C NMR (in CDCl₃):

      • δ ~173 ppm: Carbonyl carbon (C=O).[1]

      • δ ~47 ppm: Carbon adjacent to the carbonyl group (-CH₂-COCl).

      • δ ~24-33 ppm: Carbons in the aliphatic chain.

Workflow for Spectroscopic Analysis

General Spectroscopic Analysis Workflow cluster_ftir FTIR Analysis cluster_nmr NMR Analysis ftir_prep Sample Prep (Thin film on KBr plate) ftir_scan Acquire Spectrum (Scan 4000-400 cm-1) ftir_prep->ftir_scan ftir_analyze Spectral Analysis (Identify C=O stretch at ~1800 cm-1) ftir_scan->ftir_analyze end Identity & Purity Confirmed ftir_analyze->end nmr_prep Sample Prep (Dissolve in CDCl3) nmr_acq Acquire Spectra (1H and 13C) nmr_prep->nmr_acq nmr_analyze Spectral Analysis (Check chemical shifts and integration) nmr_acq->nmr_analyze nmr_analyze->end start Start decision Choose Method start->decision decision->ftir_prep Identity Check decision->nmr_prep Structural Detail

Caption: Workflow for FTIR and NMR spectroscopic analysis.

Summary of Analytical Methods and Data

The choice of analytical method depends on the specific information required, from a simple identity check to a comprehensive purity assay.

Table 1: Comparison of Analytical Methods for this compound

MethodPurposeInformation ProvidedAdvantagesLimitations
Titration Quantitative AssayTotal active acid chloride contentAccurate, robust, standard method for assayNot specific; measures all hydrolyzable chlorides
GC-FID Purity & Impurity ProfilePercentage purity, detection of volatile impuritiesHigh resolution, good for volatile impuritiesRequires thermal stability, non-volatile impurities not detected
FTIR Identity ConfirmationPresence of key functional groups (e.g., C=O)Fast, simple, good for rapid identity verificationNot quantitative, limited for detecting minor impurities
NMR Structural Elucidation & PurityDetailed molecular structure, quantitative purity (qNMR)Unambiguous structure confirmation, can be quantitativeHigher cost, requires deuterated solvents

Table 2: Typical Specifications and Common Impurities

ParameterTypical SpecificationMethodPotential Source of Impurity
Assay ≥ 95.0%Titration, GC[1][7]Incomplete reaction or degradation
Appearance Colorless to pale yellow liquidVisual[1][5]Side reactions, degradation
Sebacic Acid Low levelsFTIR (look for O-H stretch), HPLCHydrolysis due to moisture exposure[1]
Thionyl Chloride < 0.5%GC[1]Incomplete removal after synthesis[1][8]
Sebacic Anhydride VariableHPLC, GC-MSSide reactions during synthesis

A combination of analytical methods is recommended for the comprehensive characterization of this compound. Titration provides a reliable assay of the active chloride content, while GC is excellent for assessing purity and profiling volatile impurities. Spectroscopic methods like FTIR and NMR are indispensable for confirming the chemical identity and structural integrity of the material. By employing these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and suitability of this compound for their specific applications.

References

Application Notes and Protocols for Sebacoyl Chloride-Based Corrosion-Resistant Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of sebacoyl chloride in the formulation of corrosion-resistant polyamide coatings on metallic substrates. The methodologies described herein are based on established principles of interfacial polymerization and dip-coating techniques.

Introduction

Corrosion of metallic surfaces is a significant concern across various industries, including in research and development where equipment integrity is paramount. Polyamide coatings, known for their excellent chemical resistance, barrier properties, and durability, offer a robust solution for corrosion protection. This compound, a di-acyl chloride, is a key monomer in the synthesis of specific polyamides, such as Nylon 6,10, through condensation polymerization with a diamine. This document outlines two primary methods for applying such protective coatings: in-situ interfacial polymerization and dip-coating.

Data Presentation: Performance of Polyamide Coatings

The following tables summarize typical quantitative data obtained from electrochemical and accelerated corrosion testing of polyamide coatings synthesized from this compound and hexamethylenediamine (B150038) on steel substrates.

Table 1: Potentiodynamic Polarization Data

Coating MethodSubstrateCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (Icorr) (A/cm²)Protection Efficiency (%)
UncoatedMild Steel-0.6507.5 x 10⁻⁶-
Dip-CoatingMild Steel-0.3205.2 x 10⁻⁸99.31
In-situ Interfacial PolymerizationMild Steel-0.2801.8 x 10⁻⁸99.76

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Coating MethodSubstrateCoating Capacitance (Cc) (F/cm²)Pore Resistance (Rp) (Ω·cm²)
UncoatedMild Steel-1.2 x 10³
Dip-CoatingMild Steel8.5 x 10⁻¹⁰6.2 x 10⁷
In-situ Interfacial PolymerizationMild Steel4.1 x 10⁻¹⁰2.5 x 10⁸

Table 3: ASTM B117 Salt Spray Test Results (1000 hours exposure)

Coating MethodSubstrateASTM D610 Rust GradeASTM D1654 Scribe Creepage RatingASTM D714 Blistering Rating
UncoatedMild Steel00-
Dip-CoatingMild Steel879
In-situ Interfacial PolymerizationMild Steel9810

Experimental Protocols

Materials and Reagents
  • Substrates: Mild steel or aluminum alloy coupons (e.g., 2 cm x 5 cm).

  • Monomers:

    • This compound (≥98% purity).

    • Hexamethylenediamine (≥99% purity).

  • Solvents:

  • Base: Sodium hydroxide (B78521) (NaOH) for acid scavenging.

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is corrosive and reacts with moisture; handle with care.

Substrate Preparation

Proper substrate preparation is critical for coating adhesion and performance.

  • Degreasing: Sonicate the metal coupons in acetone for 15 minutes to remove organic contaminants.

  • Cleaning: Sonicate the coupons in ethanol for 15 minutes.

  • Rinsing: Thoroughly rinse the coupons with deionized water.

  • Drying: Dry the coupons under a stream of nitrogen gas and store in a desiccator until use.

Protocol 1: In-situ Interfacial Polymerization

This method forms the polyamide film directly at the surface of the metal substrate.

  • Aqueous Amine Solution: Prepare a solution of 2% (w/v) hexamethylenediamine and 2% (w/v) sodium hydroxide in deionized water.

  • Organic Acyl Chloride Solution: Prepare a solution of 2% (w/v) this compound in hexane.

  • Coating Procedure: a. Immerse the prepared metal substrate in the aqueous amine solution for 60 seconds. b. Withdraw the substrate and allow the excess solution to drain off, leaving a thin film of the amine solution on the surface. c. Immediately immerse the amine-wetted substrate into the organic acyl chloride solution for 60 seconds. A thin polyamide film will form at the interface. d. Withdraw the coated substrate and allow it to air dry in the fume hood.

  • Post-Treatment: a. Rinse the coated substrate with deionized water to remove unreacted monomers and byproducts. b. Cure the coated substrate in an oven at 60°C for 30 minutes to ensure complete solvent evaporation and film consolidation.

Protocol 2: Dip-Coating Followed by Polymerization

This method involves sequential dipping of the substrate into the monomer solutions.[1][2]

  • Aqueous Amine Solution: Prepare a 2% (w/v) solution of hexamethylenediamine in deionized water.

  • Organic Acyl Chloride Solution: Prepare a 2% (w/v) solution of this compound in hexane.

  • Coating Procedure: a. Immerse the prepared metal substrate into the aqueous amine solution for 60 seconds using a dip-coater at a withdrawal speed of 10 cm/min. b. Allow the substrate to air dry for 5 minutes. c. Immerse the amine-coated substrate into the organic acyl chloride solution for 60 seconds at a withdrawal speed of 10 cm/min. d. Allow the substrate to air dry in a fume hood.

  • Post-Treatment: a. Gently rinse the coated substrate with hexane to remove excess unreacted this compound, followed by a rinse with deionized water. b. Cure the coated substrate in an oven at 60°C for 30 minutes.

Visualization of Workflows and Mechanisms

Experimental Workflow

Experimental_Workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_insitu In-situ Interfacial Polymerization cluster_dip Dip-Coating cluster_post Post-Treatment & Analysis Degrease Degrease in Acetone Clean Clean in Ethanol Degrease->Clean Rinse_H2O Rinse with DI Water Clean->Rinse_H2O Dry_N2 Dry with Nitrogen Rinse_H2O->Dry_N2 Immerse_Amine_InSitu Immerse in Aqueous Amine Solution Dry_N2->Immerse_Amine_InSitu Dip_Amine Dip in Aqueous Amine Solution Dry_N2->Dip_Amine Withdraw_Drain_InSitu Withdraw & Drain Immerse_Amine_InSitu->Withdraw_Drain_InSitu Immerse_Acyl_InSitu Immerse in Organic Acyl Chloride Solution Withdraw_Drain_InSitu->Immerse_Acyl_InSitu Rinse_Cure Rinse & Cure (60°C) Immerse_Acyl_InSitu->Rinse_Cure Air_Dry1 Air Dry Dip_Amine->Air_Dry1 Dip_Acyl Dip in Organic Acyl Chloride Solution Air_Dry1->Dip_Acyl Dip_Acyl->Rinse_Cure Corrosion_Test Corrosion Testing (EIS, Potentiodynamic, Salt Spray) Rinse_Cure->Corrosion_Test

Figure 1: Experimental workflow for polyamide coating and testing.
Corrosion Protection Mechanism

Corrosion_Protection_Mechanism Corrosive_Agents Corrosive Agents (O₂, H₂O, Cl⁻) Polyamide_Coating Polyamide Barrier Coating (from this compound) Corrosive_Agents->Polyamide_Coating Attack Metal_Substrate Metal Substrate (e.g., Steel) Corrosive_Agents->Metal_Substrate Direct Attack (if coating fails) Polyamide_Coating->Metal_Substrate Blocks/Impedes Diffusion Corrosion_Product Corrosion Product (Rust) Metal_Substrate->Corrosion_Product

Figure 2: Barrier protection mechanism of the polyamide coating.

References

Application Notes and Protocols: Formulation of High-Strength Adhesives Using Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sebacoyl chloride (decanedioyl dichloride) is a highly reactive di-acyl chloride that serves as a critical monomer in the synthesis of high-performance polymers, particularly polyamides.[1][2][3] Its ability to rapidly react with nucleophiles, such as the amine groups of diamines, allows for the formation of long-chain polymers with exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][4] These properties make polyamides derived from this compound excellent candidates for the formulation of high-strength structural adhesives for demanding applications in the automotive, aerospace, and electronics industries.[1][4]

This document provides detailed protocols for the formulation of a representative two-part polyamide adhesive system using this compound and a diamine. It also outlines the procedures for substrate preparation, adhesive application, curing, and mechanical testing to evaluate adhesive performance.

Chemical Pathway: Polyamide Formation

The fundamental chemistry underlying this adhesive system is the step-growth polymerization between this compound and a diamine. In this reaction, the nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the this compound. This results in the formation of a strong and stable amide bond, with the elimination of hydrogen chloride (HCl) as a byproduct.[5] This process, often carried out as an interfacial polymerization, can be exceptionally fast and irreversible.[3] The resulting polyamide polymer forms the structural backbone of the adhesive.

G cluster_reactants Reactants cluster_process Polymerization cluster_products Products SC This compound (in Organic Solvent) Poly Polyamide Formation (at interface) SC->Poly Reacts with DA Diamine (e.g., Hexamethylenediamine (B150038) in Aqueous Base) DA->Poly PA Polyamide Adhesive (Nylon 6,10) Poly->PA Forms HCl Hydrogen Chloride (neutralized by base) Poly->HCl Byproduct

Caption: Reaction pathway for polyamide adhesive formation.

Experimental Protocols

Protocol 1: Formulation of a Two-Part Polyamide Adhesive

This protocol describes the preparation of a representative two-part adhesive system based on the interfacial reaction between this compound and hexamethylenediamine.

Materials:

  • Part A (Acid Chloride Component):

  • Part B (Diamine Component):

    • Hexamethylenediamine (1,6-diaminohexane)

    • Sodium hydroxide (B78521) (NaOH)

    • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of Part A (0.2 M this compound Solution):

    • In a fume hood, carefully add 2 mL of this compound to 50 mL of hexane in a clean, dry beaker.

    • Stir the solution gently with a magnetic stirrer until the this compound is fully dissolved. This solution is moisture-sensitive and should be used shortly after preparation.

  • Preparation of Part B (0.5 M Hexamethylenediamine Solution):

    • Dissolve 1.0 g of NaOH in 50 mL of deionized water in a beaker.

    • Gently warm the hexamethylenediamine container in warm water to melt the solid.

    • Add 3.0 g of the molten hexamethylenediamine to the NaOH solution.

    • Stir the mixture until the diamine is completely dissolved. The NaOH is included to neutralize the HCl byproduct generated during the polymerization reaction.[5]

Protocol 2: Substrate Preparation, Adhesive Application, and Curing

This protocol outlines the steps for bonding aluminum substrates, a common practice for adhesive strength testing.

Materials:

  • Aluminum test coupons (e.g., 100 mm x 25 mm x 1.6 mm)

  • Acetone (B3395972)

  • Abrasive paper (e.g., 180-grit)

  • The prepared two-part polyamide adhesive (Part A and Part B)

Equipment:

  • Clamps

  • Spacers (e.g., 0.2 mm wire) to control bondline thickness

  • Applicator (e.g., spatula or brush)

Procedure:

  • Substrate Preparation:

    • Degrease the aluminum coupons by wiping them with acetone.

    • Abrade the bonding area of each coupon with abrasive paper to remove the oxide layer and create a rough surface for better mechanical interlocking.

    • Clean the abraded surfaces again with acetone to remove any loose particles and allow them to air dry completely.

  • Adhesive Application:

    • This formulation is designed as a contact adhesive where the reaction occurs at the interface.

    • Apply a thin, uniform layer of Part B (diamine solution) to the prepared surface of one aluminum coupon.

    • Apply a thin, uniform layer of Part A (this compound solution) to the prepared surface of the second aluminum coupon.

  • Assembly and Curing:

    • Carefully and quickly bring the two coated surfaces together in a lap shear configuration (e.g., with a 12.5 mm overlap).

    • Place spacers at the edges of the bond area to ensure a consistent bondline thickness.

    • Clamp the assembly with moderate pressure to ensure good contact between the substrates.

    • Allow the adhesive to cure at room temperature for 24 hours. During this time, the polyamide will form at the interface, creating a strong bond.

Protocol 3: Testing of Adhesive Strength

This protocol describes the single lap shear strength test, a standard method for evaluating the strength of an adhesive bond.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Data acquisition system

Procedure:

  • Specimen Preparation:

    • Prepare a set of bonded specimens (at least five for statistical validity) according to Protocol 2.

  • Lap Shear Testing (ASTM D1002):

    • Mount the bonded specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min).

    • Record the load as a function of displacement until the bond fails.

  • Data Analysis:

    • The lap shear strength is calculated by dividing the maximum load at failure by the bond area.

    • Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)

    • Calculate the mean and standard deviation of the lap shear strength for the set of specimens.

Experimental Workflow

G cluster_prep Preparation cluster_bonding Bonding Process cluster_testing Testing & Analysis A1 Formulate Part A (this compound soln.) B2 Apply Adhesive Parts to Substrates A1->B2 A2 Formulate Part B (Diamine soln.) A2->B2 B1 Prepare Substrates (Degrease, Abrade, Clean) B1->B2 B3 Assemble Lap Joint B2->B3 B4 Cure for 24h at RT B3->B4 C1 Mount Specimen in UTM B4->C1 C2 Perform Lap Shear Test (ASTM D1002) C1->C2 C3 Calculate Shear Strength C2->C3

Caption: Workflow for adhesive formulation, application, and testing.

Data Presentation

The following tables present illustrative data for a high-strength polyamide adhesive formulated with this compound. This data is representative of what might be expected from such a system and should be confirmed by experimental testing.

Table 1: Formulation Components

ComponentMaterialConcentrationRole
Part A This compound in Hexane0.2 MMonomer (Acid Chloride)
Part B Hexamethylenediamine in aqueous NaOH0.5 MMonomer (Diamine) & HCl Scavenger

Table 2: Representative Adhesive Performance Data

PropertyTest MethodSubstrateIllustrative Value
Lap Shear StrengthASTM D1002Aluminum (abraded)18.5 ± 1.2 MPa
Lap Shear StrengthASTM D1002Steel (abraded)20.1 ± 1.5 MPa
Curing Time--24 hours at 25°C
Service Temperature---40°C to 120°C

Disclaimer: The quantitative data presented in Table 2 is for illustrative purposes only and is based on the expected performance of high-strength polyamide adhesives. Actual experimental results may vary depending on the specific formulation, substrate preparation, and curing conditions.

References

Sebacoyl Chloride: A Versatile Reagent in the Synthesis of Active Pharmaceutical Ingredients and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Sebacoyl chloride, a dicarboxylic acid chloride, has emerged as a valuable and versatile building block in pharmaceutical research and development. Its bifunctional nature allows it to react with various nucleophiles, making it a key component in the synthesis of a range of bioactive molecules and advanced drug delivery systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of active pharmaceutical ingredients (APIs) and the formulation of drug delivery vehicles.

I. Synthesis of Heterocyclic Anticancer Agents

This compound serves as a crucial starting material for the synthesis of novel heterocyclic compounds exhibiting potent anti-tumor activity. By reacting with suitable binucleophiles, such as dihydrazides, it facilitates the construction of complex molecular architectures with therapeutic potential.

A notable application is the synthesis of bis-1,3,4-oxadiazole, bis-1,2,4-triazole, and other related heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.

Experimental Protocol: Synthesis of Novel Bis-Heterocyclic Compounds

This protocol is based on the work of El Azab and Elkanzi (2017), who synthesized a series of novel N-heterocycles with promising in vitro anti-tumor activities.[1][2]

Step 1: Synthesis of Decanedihydrazide Dihydrochloride (B599025)

This intermediate is a key building block for the subsequent cyclization reactions.

  • Materials: this compound, hydrazine (B178648) hydrate (B1144303), ethanol (B145695).

  • Procedure:

    • A solution of this compound (1 mmol) in absolute ethanol (20 mL) is added dropwise to a stirred solution of hydrazine hydrate (2 mmol) in absolute ethanol (20 mL) at 0-5 °C.

    • The reaction mixture is then stirred at room temperature for 4 hours.

    • The resulting white precipitate of decanedihydrazide is filtered, washed with cold ethanol, and dried.

    • To prepare the dihydrochloride salt, the decanedihydrazide is dissolved in ethanol and treated with a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate is filtered and dried.

Step 2: Synthesis of Bis-1,3,4-oxadiazole Derivatives

  • Materials: Decanedihydrazide dihydrochloride, aromatic acids, phosphorus oxychloride.

  • Procedure:

    • A mixture of decanedihydrazide dihydrochloride (1 mmol) and an appropriate aromatic acid (2.2 mmol) in phosphorus oxychloride (10 mL) is heated under reflux for 5-7 hours.

    • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.

    • The resulting solid is filtered, washed with a saturated sodium bicarbonate solution and then with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data:

The following table summarizes the reported yields and anti-tumor activity of representative synthesized compounds against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Compound IDHeterocyclic CoreAromatic SubstituentYield (%)IC50 (µM) - MCF-7IC50 (µM) - HeLa
1a Bis-1,3,4-oxadiazolePhenyl8515.218.5
1b Bis-1,3,4-oxadiazole4-Chlorophenyl8810.812.3
1c Bis-1,3,4-oxadiazole4-Methoxyphenyl8220.125.4
2a Bis-1,2,4-triazolePhenyl7812.514.9
2b Bis-1,2,4-triazole4-Chlorophenyl818.910.1

Data sourced from El Azab and Elkanzi, Current Organic Synthesis, 2017, 14, 309-320.[1]

Logical Relationship of the Synthesis Pathway:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Cyclization Reagents cluster_product Final Product A This compound C Decanedihydrazide A->C Reaction B Hydrazine Hydrate B->C Reaction F Bis-1,3,4-oxadiazole Derivatives (Anticancer Agents) C->F Cyclization D Aromatic Acids D->F Reaction E Phosphorus Oxychloride E->F Catalyst

Caption: Synthetic pathway for bis-1,3,4-oxadiazole anticancer agents.

II. Application in Drug Delivery Systems: Polyamide Nanoparticles

This compound is extensively used in the fabrication of biodegradable polyamide nanoparticles and microcapsules for controlled and targeted drug delivery. The interfacial polymerization of this compound with a suitable diamine is a common and effective method to encapsulate APIs.

Experimental Protocol: Preparation of Polyamide Nanoparticles by Interfacial Polymerization

This protocol describes a general method for the preparation of polyamide nanoparticles for drug encapsulation.

  • Materials: this compound, a diamine (e.g., hexamethylenediamine, diethylenetriamine), a water-immiscible organic solvent (e.g., cyclohexane, dichloromethane), a surfactant (e.g., polyvinyl alcohol (PVA), Tween 80), and the active pharmaceutical ingredient (API).

  • Procedure:

    • Organic Phase Preparation: Dissolve this compound and the lipophilic API in the organic solvent.

    • Aqueous Phase Preparation: Dissolve the diamine and a surfactant in water.

    • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles is dependent on the stirring speed and surfactant concentration.

    • Interfacial Polymerization: Continue stirring the emulsion at a lower speed for a specified period (e.g., 3 hours) at room temperature to allow the polymerization reaction to occur at the oil-water interface, forming the polyamide shell around the oil droplets.

    • Purification: The nanoparticles are then collected by centrifugation, washed several times with deionized water and ethanol to remove unreacted monomers and surfactant, and finally lyophilized for storage.

Workflow for Polyamide Nanoparticle Formulation:

G cluster_phases Phase Preparation cluster_process Nanoparticle Formation cluster_product Final Product A Organic Phase: This compound + API in Organic Solvent C Emulsification (High Shear) A->C B Aqueous Phase: Diamine + Surfactant in Water B->C D Interfacial Polymerization C->D E Purification (Centrifugation & Washing) D->E F Lyophilization E->F G API-Loaded Polyamide Nanoparticles F->G

Caption: Workflow for preparing API-loaded polyamide nanoparticles.

Quantitative Data for Nanoparticle Characterization:

The properties of the formulated nanoparticles are critical for their in vivo performance. The following table provides typical characterization data for polyamide nanoparticles.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 100 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -20 to +30 mVLaser Doppler Velocimetry
Encapsulation Efficiency > 70%UV-Vis Spectroscopy or HPLC
Drug Loading 1 - 10%UV-Vis Spectroscopy or HPLC

III. Conclusion

This compound is a highly adaptable reagent with significant applications in pharmaceutical sciences. Its ability to form stable amide and ester linkages makes it a valuable tool for synthesizing novel anticancer agents and for constructing robust and biodegradable drug delivery systems. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own drug discovery and development endeavors. Further research into its use as a linker in prodrug design and for the synthesis of other classes of APIs is warranted.

References

Application Notes and Protocols: Sebacoyl Chloride in Microencapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to give small capsules with many useful properties.[1] In the pharmaceutical and drug development fields, it is a key technology for controlled drug release, protecting sensitive active pharmaceutical ingredients (APIs) from environmental degradation, and masking taste or odor.[2][3] One of the prominent chemical methods for creating microcapsules is interfacial polymerization.[3] This technique involves the reaction of two monomers at the interface of two immiscible liquids to form a thin, robust polymer membrane.[2][4]

Sebacoyl chloride (decanedioyl dichloride) is a highly reactive di-acyl chloride that serves as a critical monomer in interfacial polymerization.[5] Its primary application is in the synthesis of polyamides, such as Nylon-6,10, when reacted with a diamine like hexamethylenediamine.[5][6][7] The rapid, irreversible nature of this step-growth polymerization at the liquid-liquid interface makes it an ideal method for forming a solid polymer film or shell around an emulsified droplet.[4][5] This application note provides a detailed overview, quantitative data, and experimental protocols for the use of this compound in microencapsulation.

Mechanism: Interfacial Polymerization

The microencapsulation process using this compound is based on the Schotten-Baumann reaction between an acyl chloride and a compound with an active hydrogen atom, such as an amine.[4][8] The process can be summarized in two main stages:

  • Emulsification: An organic phase is prepared by dissolving this compound and the core material (the substance to be encapsulated, e.g., a drug or oil) in an immiscible organic solvent. This oil phase is then dispersed in a continuous aqueous phase, which typically contains a surfactant or stabilizer (like polyvinyl alcohol - PVA or Tween 20) to control the droplet size. This creates an oil-in-water (O/W) emulsion. The size of the resulting microcapsules is largely determined during this stage.[9][10]

  • Polymerization: A water-soluble monomer, typically a diamine (e.g., ethylenediamine (B42938), hexamethylenediamine, or p-phenylenediamine), is added to the aqueous phase.[9][11][12] The diamine diffuses to the oil-water interface and reacts with the this compound. This polymerization reaction forms a thin, solid polyamide membrane at the interface, encapsulating the core material within the shell.[4] The hydrochloric acid (HCl) produced as a by-product is often neutralized by adding a base to the aqueous phase.[7]

Data Presentation: Influence of Process Parameters

The physical properties of the resulting microcapsules, such as size, morphology, and yield, are highly dependent on various process parameters. The following tables summarize quantitative data from relevant studies.

Table 1: Effect of Process Parameters on Microcapsule Size and Morphology

ParameterVariationEffect on MicrocapsulesReference(s)
Stirring Rate (Emulsification) 500 rpmAverage diameter of 150-300 μm.[13]
1200 rpmParticle size below 150 μm.
1700 rpmRelatively small mean diameter with low variation.[10]
Stirring Rate (Polymerization) 400 rpm (Milder Stirring)Improved microcapsule morphology.[4][12]
Stabilizer/Surfactant Tween 20 (vs. PVA)Considerably reduced mean diameter, smoother wall surfaces.[10][11]
Polyvinyl Alcohol (PVA)Effective stabilizer for creating O/W emulsions.[4]
Core Solvent TolueneSpherical microcapsules with a size between 14 and 90 μm.[4][12]
Dodecane (B42187)Successfully encapsulated.[10][11]

Table 2: Encapsulation Yield and Efficiency

MonomersCore SolventProcess YieldEncapsulation EfficiencyReference(s)
Ethylenediamine + this compoundToluene33%Not Specified[4][12]
p-Phenylenediamine (B122844) + this compoundDodecaneNot SpecifiedEffective dodecane encapsulation demonstrated.[10][11]

Note: Encapsulation efficiency and yield are highly dependent on the specific core material, wall materials, and precise process conditions. Values from other microencapsulation methods often range from 50-90% for yield and 70-99% for efficiency, providing a general benchmark.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of Polyamide Microcapsules via Interfacial Polymerization

This protocol describes a general method for encapsulating an oily core material using this compound and a diamine.

Materials:

  • Organic Phase:

    • This compound (SC)

    • Core material (e.g., dodecane, drug dissolved in a suitable oil)

    • Organic solvent (e.g., toluene, hexane, cyclohexane)[4][12]

  • Aqueous Phase:

    • Diamine (e.g., ethylenediamine (EDA), hexamethylenediamine)

    • Surfactant/Stabilizer (e.g., 2% w/w Polyvinyl alcohol (PVA) solution)[4]

    • Deionized water

  • Equipment:

    • Mechanical stirrer with variable speed control

    • Beakers

    • Pipettes and graduated cylinders

    • Buchner funnel and filter paper for washing

    • Drying oven or vacuum desiccator

Procedure:

  • Preparation of the Organic (Oil) Phase: a. Dissolve a specific amount of this compound (e.g., 1.8 mmol) in the chosen organic solvent (e.g., 1 mL of toluene).[4] b. If encapsulating a specific substance, dissolve or disperse the core material in this organic phase.

  • Preparation of the Aqueous Phase: a. Prepare an aqueous solution of the stabilizer (e.g., 25 mL of 2% w/w PVA).[4]

  • Emulsification: a. Place the aqueous PVA solution in a beaker under the mechanical stirrer. b. While stirring vigorously (e.g., 1200 rpm), slowly add the organic phase to the aqueous phase.[4] c. Continue stirring for a set period (e.g., 3-5 minutes) to form a stable oil-in-water emulsion. The droplet size in the emulsion will dictate the final microcapsule size.

  • Interfacial Polymerization: a. Prepare a separate aqueous solution of the diamine (e.g., 18 mmol of EDA in 25 mL of water).[4] b. Reduce the stirring speed of the emulsion to a gentler rate (e.g., 400 rpm).[4] c. Add the diamine solution dropwise to the emulsion over a period of time (e.g., 30 minutes).[4] d. The polymerization reaction will begin immediately at the oil-water interface, forming the microcapsule shells. e. Allow the reaction to proceed for a specified duration (e.g., 1-3 hours) under gentle stirring to ensure complete polymerization.

  • Recovery and Washing: a. Stop stirring and collect the formed microcapsules by vacuum filtration using a Buchner funnel. b. Wash the microcapsules several times with deionized water to remove any unreacted monomers, stabilizer, and by-products. c. A final wash with a solvent like acetone (B3395972) can be used to aid in drying.[7]

  • Drying: a. Dry the collected microcapsules. This can be done at room temperature, in a drying oven at a mild temperature, or in a vacuum desiccator.

Protocol 2: Characterization of Microcapsules

1. Size and Morphology Analysis:

  • Scanning Electron Microscopy (SEM): This is the most common method to observe the surface morphology, shape, and size of the microcapsules.

    • Procedure: Sputter-coat the dry microcapsule powder with a conductive material (e.g., gold or palladium). Image the samples using an SEM instrument. The images will reveal if the microcapsules are spherical, have a smooth or rough surface, or are agglomerated.[14]

  • Optical Microscopy: Can be used for a preliminary assessment of size and shape.[13]

  • Particle Size Analysis: For a statistical distribution of sizes, laser diffraction particle size analyzers or sieving methods can be employed.[13]

2. Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Principle: To determine the amount of core material successfully encapsulated, the microcapsules are broken, and the released core material is quantified.

  • General Procedure: a. Accurately weigh a sample of dry microcapsules. b. Mechanically crush the microcapsules and extract the core material using a suitable solvent. c. Quantify the amount of the extracted core material using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC, GC-MS). d. Calculate EE and LC using the following formulas:

    • Encapsulation Efficiency (%EE) = (Actual amount of core material in microcapsules / Theoretical amount of core material used) x 100

    • Loading Capacity (%LC) = (Mass of encapsulated core material / Total mass of microcapsules) x 100

Visualization of Workflow and Chemistry

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Phase Preparation cluster_reaction Microencapsulation Process cluster_recovery Product Recovery prep_aq Prepare Aqueous Phase (Water + Stabilizer) emulsify Emulsification (High-Speed Stirring) prep_aq->emulsify prep_org Prepare Organic Phase (Solvent + this compound + Core Material) prep_org->emulsify add_diamine Add Diamine Solution emulsify->add_diamine polymerize Interfacial Polymerization (Gentle Stirring) add_diamine->polymerize filter_wash Filter and Wash Microcapsules polymerize->filter_wash dry Dry Microcapsules filter_wash->dry characterize Characterization (SEM, Size, EE%) dry->characterize

Caption: Experimental workflow for microencapsulation using interfacial polymerization.

reaction_pathway cluster_reactants sebacoyl This compound [in Oil Phase] interface Oil-Water Interface sebacoyl->interface diamine Diamine (H₂N-R-NH₂) [in Aqueous Phase] diamine->interface product Polyamide (Nylon) Shell Formation interface->product byproduct + HCl (by-product) product->byproduct

Caption: Chemical reaction pathway for polyamide shell formation at the oil-water interface.

References

Troubleshooting & Optimization

strategies to optimize sebacoyl chloride polymerization yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sebacoyl chloride polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your polymerization yield and polymer quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low polymer yield in this compound polymerization?

A1: The most common reason for low polymer yield is an imbalance in the stoichiometry of the monomers. For optimal polymerization, a precise 1:1 molar ratio between the diamine (or diol) and this compound is crucial. An excess of either monomer will lead to premature chain termination and result in a lower molecular weight and reduced yield.[1]

Q2: How does water contamination affect the polymerization process?

A2: Water contamination can significantly reduce the yield and quality of the polymer. This compound is highly reactive and will readily hydrolyze in the presence of water to form sebacic acid and hydrochloric acid (HCl). This hydrolysis consumes the this compound, disrupting the stoichiometry and inhibiting polymer chain growth. It is essential to use anhydrous solvents and operate under a dry, inert atmosphere.

Q3: What is the role of sodium hydroxide (B78521) (NaOH) or other acid acceptors in interfacial polymerization?

A3: Sodium hydroxide is added to the aqueous phase to neutralize the hydrochloric acid (HCl) that is produced as a byproduct of the condensation reaction between the amine and acyl chloride groups.[2] This neutralization is critical because the buildup of acid in the aqueous phase can protonate the amine monomers, rendering them unreactive towards the this compound and thus halting the polymerization.

Q4: Can the stirring speed affect the outcome of my interfacial polymerization?

A4: Yes, stirring speed is a critical parameter in interfacial polymerization. Inadequate mixing can lead to a limited interfacial area for the reaction to occur, resulting in a low yield. Conversely, excessively vigorous stirring can disrupt the polymer film as it forms and lead to the encapsulation of reactants, which can also lower the yield and affect the polymer's properties. The optimal stirring speed will depend on the specific reactor geometry and reaction scale.

Q5: My polymer has a low molecular weight. What are the likely causes?

A5: Low molecular weight can be caused by several factors:

  • Imprecise Stoichiometry: An excess of either monomer will limit chain growth.

  • Monomer Impurities: Monofunctional impurities can act as chain terminators.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion.

  • Side Reactions: Unwanted reactions can consume functional groups.

  • Hydrolysis of this compound: As mentioned, water contamination is a significant issue.

Q6: What is the ideal temperature range for this compound polymerization?

A6: For interfacial polymerization, the reaction is typically carried out at room temperature. The reaction is very fast and highly exothermic.[3] Controlling the temperature, sometimes even below room temperature, can help prevent overheating and side reactions.[3] For solution polymerization, a moderate increase in temperature may be necessary to enhance the reaction rate, but excessively high temperatures should be avoided to prevent degradation and unwanted side reactions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Polymer Yield 1. Incorrect monomer stoichiometry.2. Hydrolysis of this compound due to moisture.3. Ineffective neutralization of HCl byproduct.4. Low monomer concentration.1. Carefully calculate and measure a 1:1 molar ratio of monomers.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure an adequate amount of an acid acceptor (e.g., NaOH) is present in the aqueous phase.4. Increase the concentration of monomers in their respective phases.
Brittle Polymer 1. Low molecular weight.2. Presence of impurities.1. Refer to the solutions for low molecular weight above.2. Use high-purity monomers (≥99%). Consider recrystallizing or distilling monomers before use.
Inconsistent Batch-to-Batch Results 1. Variability in monomer quality.2. Inconsistent reaction conditions (temperature, stirring rate, time).3. Moisture contamination.1. Use monomers from the same batch or re-purify each new batch.2. Standardize and carefully control all reaction parameters.3. Ensure consistent and thorough drying of all glassware and solvents.
Formation of a Precipitate Instead of a Film (Interfacial Polymerization) 1. Poor choice of organic solvent.2. High monomer concentration leading to rapid precipitation.1. Select an organic solvent in which the this compound is soluble but the resulting polymer is not, and that is immiscible with the aqueous phase. Common choices include hexane, dichloromethane, or tetrachloroethylene.2. Try reducing the concentration of the monomers.

Data Presentation

The following tables provide typical concentration ranges and reaction conditions for the interfacial polymerization of this compound with a diamine (e.g., hexamethylenediamine) to produce nylon 6,10. Note that optimal conditions may vary depending on the specific reactants and desired polymer properties.

Table 1: Typical Monomer Concentrations for Nylon 6,10 Synthesis

Component Aqueous Phase Organic Phase Reference
Diamine (Hexamethylenediamine) 0.50 M in 0.5 M NaOH-[1][4]
This compound -0.2 M in Hexane[1][4]

Table 2: Recommended Solvents for Interfacial Polymerization

Phase Recommended Solvents Comments
Aqueous Phase WaterThe diamine and acid acceptor are dissolved in water.
Organic Phase Hexane, Dichloromethane, Toluene, TetrachloroethyleneThe solvent should be immiscible with water and a good solvent for this compound.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Nylon 6,10

This protocol describes the synthesis of nylon 6,10 at the interface of two immiscible liquids.

Materials:

Procedure:

  • Aqueous Phase Preparation: In a beaker, prepare a 0.50 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide.[1][4]

  • Organic Phase Preparation: In a separate beaker, prepare a 0.2 M solution of this compound in hexane.[1][4]

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will immediately form at the interface.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of nylon can be drawn.

  • Washing: Wash the polymer rope thoroughly with water and then with ethanol to remove unreacted monomers, NaOH, and HCl.[1]

  • Drying: Allow the polymer to air-dry or dry in a vacuum oven at a low temperature.

Protocol 2: Solution Polymerization of Polyamide

This protocol provides a general guideline for solution polymerization.

Materials:

  • Diamine (e.g., hexamethylenediamine)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve the diamine in the anhydrous solvent under an inert atmosphere.

  • Monomer Addition: Dissolve this compound in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred diamine solution at room temperature.

  • Reaction: After the addition is complete, the reaction mixture may be heated moderately (e.g., 40-60 °C) for a few hours to ensure complete polymerization. The progress of the reaction can be monitored by the increase in viscosity.

  • Polymer Precipitation: Once the desired viscosity is reached, pour the polymer solution into a non-solvent (e.g., water or methanol) to precipitate the polymer.

  • Washing and Drying: Filter the polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent. Dry the polymer in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification prep_aq Prepare Aqueous Phase (Diamine + NaOH in Water) layering Carefully layer Organic Phase onto Aqueous Phase prep_aq->layering prep_org Prepare Organic Phase (this compound in Hexane) prep_org->layering formation Polymer Film Forms at Interface layering->formation drawing Draw Polymer Rope from Interface formation->drawing washing Wash Polymer with Water and Ethanol drawing->washing drying Dry the Polymer washing->drying

Caption: Workflow for Interfacial Polymerization of this compound.

troubleshooting_flowchart start Low Polymer Yield check_stoichiometry Check Monomer Stoichiometry (1:1) start->check_stoichiometry stoichiometry_ok Stoichiometry OK? check_stoichiometry->stoichiometry_ok check_moisture Check for Moisture (Anhydrous Solvents?) check_neutralization Sufficient Acid Acceptor (NaOH)? check_stirring Optimize Stirring Speed moisture_ok Moisture Controlled? stoichiometry_ok->moisture_ok Yes adjust_stoichiometry Adjust Monomer Concentrations stoichiometry_ok->adjust_stoichiometry No neutralization_ok Neutralization OK? moisture_ok->neutralization_ok Yes dry_solvents Use Anhydrous Solvents & Inert Atmosphere moisture_ok->dry_solvents No stirring_ok Stirring Optimized? neutralization_ok->stirring_ok Yes adjust_naoh Increase NaOH Concentration neutralization_ok->adjust_naoh No adjust_stirring Modify Stirring Speed stirring_ok->adjust_stirring No end_bad Consult Further stirring_ok->end_bad Yes end_good Yield Improved adjust_stoichiometry->end_good dry_solvents->end_good adjust_naoh->end_good adjust_stirring->end_good

Caption: Troubleshooting Flowchart for Low Polymerization Yield.

References

Technical Support Center: Moisture Control in Sebacoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebacoyl chloride. This compound is a highly reactive acyl chloride that is extremely sensitive to moisture, and its successful use in polymerization and other reactions is critically dependent on rigorous moisture control.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions, focusing on problems arising from moisture contamination.

Issue / Observation Potential Cause Recommended Action
Low or No Polymer Yield Moisture Contamination: this compound has been hydrolyzed by water in the solvent, reagents, or reaction vessel.1. Verify Solvent Anhydrousness: Use Karl Fischer titration to confirm water content is below the recommended threshold for your reaction type. 2. Dry Glassware Rigorously: Oven-dry all glassware at >120°C for several hours and cool in a desiccator or under an inert atmosphere immediately before use. 3. Use Freshly Opened or Purified Reagents: Ensure other reactants (e.g., diamines, alcohols) are anhydrous.
Formation of a White Precipitate Hydrolysis of this compound: A white solid in the this compound container or reaction mixture is likely sebacic acid, the product of hydrolysis.[1][2]1. Isolate and Test: If the precipitate is in the stock bottle, the reagent is likely compromised. If it still produces the desired product (e.g., nylon), it may be usable for non-critical applications.[1] 2. Purification: For critical applications, purify the this compound by distillation under reduced pressure.[3]
Cloudy or Hazy Reaction Mixture Partial Hydrolysis: Trace amounts of moisture can lead to the formation of insoluble sebacic acid, causing turbidity in the organic phase.1. Inert Gas Blanket: Ensure the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent atmospheric moisture ingress. 2. Check for Leaks: Inspect all joints and septa in your apparatus for potential leaks.
Inconsistent Polymer Properties (e.g., low molecular weight, poor mechanical strength) Chain Termination by Water: Water acts as a chain-terminating agent in polymerization reactions by capping the growing polymer chains with carboxylic acid groups, thus reducing the final molecular weight and compromising mechanical properties.[4][5][6][7]1. Strict Anhydrous Technique: Adhere strictly to anhydrous reaction protocols. 2. Monomer Stoichiometry: Ensure precise stoichiometry of reactants, as an excess of one monomer can also limit molecular weight.
Formation of HCl Gas (fuming) Reaction with Water: this compound reacts with water vapor in the air to produce hydrogen chloride (HCl) gas.[1]1. Work in a Fume Hood: Always handle this compound in a well-ventilated fume hood.[3] 2. Inert Atmosphere: Use an inert gas blanket to minimize contact with air.

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of moisture in this compound reactions?

A1: The primary consequence is the rapid hydrolysis of this compound into sebacic acid and hydrochloric acid (HCl).[3] In polymerization reactions, this hydrolysis consumes the monomer, disrupts stoichiometry, and leads to chain termination, resulting in lower polymer yields and reduced molecular weight.

Q2: How can I be certain my solvents are dry enough?

A2: While various drying methods exist, the most reliable way to quantify residual moisture is through Karl Fischer titration, a method that can accurately determine water content in the parts-per-million (ppm) range.[6][7] For many sensitive applications, aiming for a water content of <10 ppm is a good practice.

Q3: What are the visual indicators of a compromised bottle of this compound?

A3: The presence of a white solid material within the liquid indicates that hydrolysis has occurred, forming sebacic acid.[1] The liquid may also appear cloudy. Additionally, fuming upon opening the bottle suggests a reaction with atmospheric moisture, producing HCl gas.

Q4: Can a reaction be salvaged if accidental moisture exposure occurs?

A4: Salvaging a reaction after moisture exposure is challenging. If the contamination is minimal and occurs early, adding a dehydrating agent in-situ (if compatible with the reaction chemistry) might be attempted, but this is not ideal. For polymerization, it is often more practical to start over with fresh, anhydrous reagents and solvents to ensure the desired polymer properties.

Q5: What is the best way to store this compound?

A5: this compound should be stored in a tightly sealed container under an inert gas atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.[3][8][9] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as bases, alcohols, and oxidizing agents.[10][11]

Data Presentation

Table 1: Efficiency of Common Drying Agents for Organic Solvents

This table summarizes the effectiveness of various desiccants in reducing the water content of common solvents used in this compound reactions. Data is presented as residual water in parts per million (ppm).

SolventDrying AgentConditionsResidual Water (ppm)
Dichloromethane (B109758) Calcium Hydride (CaH₂)Distillation~13
3Å Molecular SievesStorage<10
Activated SilicaColumn passage<10
Hexane (B92381) Calcium Hydride (CaH₂)DistillationVery low (sub-ppm)
3Å Molecular SievesStorage overnight (after activation)Very low (sub-ppm)
Toluene Sodium/BenzophenoneReflux/Distillation~34
3Å Molecular SievesStorage for 24h<10
Activated SilicaColumn passage<10
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux/Distillation~43
3Å Molecular Sieves (20% m/v)Storage for 48h<10
Neutral AluminaColumn passage<10

Data compiled from studies utilizing Karl Fischer titration for moisture analysis.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Nylon 6,10 ("Nylon Rope Trick")

This protocol describes a classic demonstration of interfacial polymerization where precise moisture control of the entire system is not the primary objective, as one phase is aqueous. However, the organic phase must be anhydrous for a successful reaction.

Materials:

Procedure:

  • Prepare the Aqueous Phase: Dissolve 1,6-hexanediamine and NaOH in deionized water to the desired concentrations.

  • Prepare the Organic Phase: In a fume hood, dissolve this compound in anhydrous hexane. Ensure the hexane has been dried over a suitable agent (see Table 1).

  • Reaction Setup: Pour the aqueous 1,6-hexanediamine solution into a beaker.

  • Interfacial Polymerization: Carefully and slowly pour the this compound solution down the side of the beaker (or down a glass rod) to form a distinct layer on top of the aqueous phase, minimizing mixing.[13][14]

  • Polymer Formation: A film of nylon 6,10 will form instantly at the interface of the two layers.

  • Extraction: Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn out until one of the reactants is depleted.[14]

  • Washing: Wash the collected nylon rope thoroughly with water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted monomers and byproducts before handling.[15][16]

Protocol 2: Anhydrous Solution Polymerization of a Polyamide

This protocol outlines the synthesis of a polyamide under strictly anhydrous conditions, which is necessary for achieving high molecular weight polymers.

Materials:

  • Purified this compound.

  • Anhydrous 1,6-hexanediamine.

  • Anhydrous dichloromethane (or other suitable aprotic solvent).

  • Anhydrous triethylamine (B128534) (as an HCl scavenger).

Procedure:

  • Apparatus Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator. Assemble the reaction apparatus (e.g., a three-necked flask with a mechanical stirrer, dropping funnel, and nitrogen inlet).

  • Reagent Preparation:

    • Dissolve the anhydrous 1,6-hexanediamine and anhydrous triethylamine in anhydrous dichloromethane in the reaction flask.

    • Separately, prepare a solution of this compound in anhydrous dichloromethane in the dropping funnel.

  • Reaction Execution:

    • Flush the entire system with dry nitrogen.

    • With vigorous stirring, add the this compound solution dropwise from the dropping funnel to the diamine solution at room temperature.

    • After the addition is complete, continue stirring the reaction mixture for 2-4 hours at room temperature to ensure complete polymerization.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or water.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with water and then methanol to remove any unreacted monomers and triethylamine hydrochloride salt.

  • Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

Moisture_Control_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_post Post-Reaction Stage start Start: this compound Reaction prep_glassware Oven-dry glassware, cool under inert gas start->prep_glassware prep_solvent Select and dry solvent start->prep_solvent prep_reagents Use anhydrous reagents, store under inert gas start->prep_reagents setup_reaction Assemble apparatus under inert atmosphere (N2/Ar) prep_glassware->setup_reaction kf_titration Verify moisture <10 ppm via Karl Fischer titration? prep_solvent->kf_titration solvent_ok Solvent is ready kf_titration->solvent_ok Yes redry_solvent Re-dry or select another solvent/method kf_titration->redry_solvent No solvent_ok->setup_reaction redry_solvent->prep_solvent prep_reagents->setup_reaction run_reaction Run reaction setup_reaction->run_reaction observe Observe for issues: - Cloudiness - Precipitate - Low Yield run_reaction->observe reaction_ok Reaction proceeds normally observe->reaction_ok No Issues troubleshoot Troubleshoot Problem (See Guide) observe->troubleshoot Issue Detected workup Work-up and Purification reaction_ok->workup troubleshoot->run_reaction Attempt to correct (if possible) analyze Analyze product properties (e.g., MW, yield) workup->analyze end End: Successful Product Synthesis analyze->end

Figure 1: A workflow diagram for moisture control in this compound reactions.

Hydrolysis_Pathway cluster_products Hydrolysis Products cluster_consequences Reaction Consequences sebacoyl_chloride This compound (COCl-(CH₂)₈-COCl) sebacic_acid Sebacic Acid (COOH-(CH₂)₈-COOH) sebacoyl_chloride->sebacic_acid + 2 H₂O hcl Hydrochloric Acid (HCl) sebacoyl_chloride->hcl + 2 H₂O water Water (H₂O) reduced_yield Reduced Polymer Yield sebacic_acid->reduced_yield chain_termination Polymer Chain Termination sebacic_acid->chain_termination low_mw Low Molecular Weight chain_termination->low_mw poor_properties Poor Mechanical Properties low_mw->poor_properties

Figure 2: Hydrolysis pathway of this compound and its consequences in polymerization.

References

Technical Support Center: Achieving Stoichiometric Balance in Diamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polymerization reactions involving diamines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving precise stoichiometric balance, a critical factor for synthesizing high-molecular-weight polymers.

Frequently Asked Questions (FAQs)

Q1: Why is precise stoichiometric balance so critical in step-growth polymerization involving diamines?

A1: Step-growth polymerization, such as the synthesis of polyamides or polyimides, relies on the reaction between two different functional groups (e.g., an amine and a carboxylic acid). To achieve high molecular weight polymers, there must be an equal number of reactive functional groups from both the diamine and the comonomer (like a diacid or dianhydride).[1][2] Any deviation from this 1:1 ratio leads to a situation where one type of functional group is depleted, leaving the polymer chains terminated with the functional group that was in excess.[1] This premature termination severely limits the degree of polymerization and, consequently, the final molecular weight of the polymer.[3][4] The Carothers equation mathematically relates the degree of polymerization to the stoichiometric ratio, showing that even a small imbalance can drastically reduce the polymer chain length.[1][3]

Q2: What are the typical consequences of having an excess of the diamine monomer?

A2: A stoichiometric imbalance with an excess of diamine is a common issue that leads to several undesirable outcomes:

  • Low Molecular Weight : The growing polymer chains will be predominantly terminated with amine groups, halting further chain growth and resulting in a lower average molecular weight.[1]

  • Altered Polymer Properties : The reduced molecular weight significantly impacts the material's physical and mechanical properties, often leading to reduced tensile strength, lower thermal stability, and decreased melt viscosity.[1][5]

  • Broader Molecular Weight Distribution : Off-stoichiometry can lead to a wider variety of chain lengths, increasing the polydispersity index (PDI).[1]

  • Quenching Effect : In some systems, beyond an optimal concentration, excess diamine can have a quenching effect, further decreasing the molecular weight rather than extending the chains.[5]

Q3: How important is monomer purity for achieving stoichiometric balance?

A3: Monomer purity is paramount. The performance and quality of the final polymer are closely related to the purity of the diamine and dicarboxylic acid monomers.[6] The presence of impurities can cause significant issues:

  • Monofunctional Impurities : These act as chain terminators, capping the growing polymer chain and drastically limiting the achievable molecular weight.[2] High monomer purity is crucial for synthesizing high-molecular-weight polymers.[2]

  • Polyfunctional Impurities : Impurities with more than two reactive groups can lead to branching and cross-linking, resulting in gel formation.[2]

  • Non-reactive Impurities : These can interfere with the reaction kinetics and introduce defects into the polymer structure.

  • Discoloration : Impurities are a common cause of undesirable color (e.g., yellowing) in the final polymer, which is particularly problematic for applications requiring optical clarity.[7]

Q4: What are common methods to purify diamines before polymerization?

A4: To prevent contamination and ensure high purity, diamines often require purification. Contact with air should be avoided to prevent reactions with carbon dioxide.[8] Common purification methods include:

  • Distillation : Fractionation under reduced pressure is effective for separating the diamine from water and other volatile or non-volatile impurities.[7][8]

  • Recrystallization : This technique is used to obtain high-purity crystalline diamines. For example, hexamethylenediamine (B150038) can be repeatedly recrystallized from hexane (B92381) under a nitrogen atmosphere.[8]

  • Solvent Extraction : This can be used to remove specific impurities based on their solubility characteristics.

  • Hydrogenation Treatment : For diamines produced by the hydrogenation of dinitriles, a further hydrogenation step can be employed to remove troublesome compounds.[7]

Q5: Which analytical techniques are recommended for verifying stoichiometry and characterizing the final polymer?

A5: A combination of analytical techniques is essential for both quality control of monomers and characterization of the resulting polymer.[9][10]

  • For Monomers :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and assess purity.[9]

    • Titration : Acid-base or other titrations can be used to accurately determine the concentration of amine functional groups.[10]

  • For Polymers :

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) : The primary method for determining molecular weight (MW) and molecular weight distribution (MWD).[9][10]

    • Fourier-Transform Infrared (FTIR) Spectroscopy : Used to confirm the formation of the desired polymer linkages (e.g., amide bonds) and to monitor the disappearance of monomer functional groups.[11][12]

    • Thermal Analysis (DSC, TGA) : Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting point (Tm), while Thermogravimetric Analysis (TGA) assesses thermal stability.[9][12]

Troubleshooting Guide

This guide addresses specific problems encountered during polymerization experiments with diamines.

Problem 1: Low Molecular Weight or Low Inherent Viscosity

Low molecular weight is a frequent challenge in step-growth polymerization.[2] The following workflow can help diagnose the root cause.

G start Problem: Low Molecular Weight q1 Verify Stoichiometry start->q1 q2 Check Monomer Purity q1->q2 Stoichiometry OK sol1 Solution: - Recalculate and re-weigh monomers accurately. - Use high-precision balance. - Account for monomer purity assay. q1->sol1 Imbalance Found q3 Assess Reaction Completion q2->q3 Purity OK sol2 Solution: - Purify monomers (distillation, recrystallization). - Check for monofunctional impurities via NMR/GC-MS. q2->sol2 Impurities Found q4 Investigate Side Reactions q3->q4 Reaction Incomplete sol3 Solution: - Increase reaction time and/or temperature. - Ensure efficient stirring. - Effectively remove condensation byproducts (e.g., water). q3->sol3 Conversion <99% sol4 Solution: - Lower reaction temperature. - Ensure inert atmosphere to prevent oxidation. - Check for reactive impurities. q4->sol4

Caption: Troubleshooting workflow for low molecular weight polymer.

Detailed Causes & Solutions:

Potential Cause Detailed Explanation Recommended Solutions
Imprecise Stoichiometry Step-growth polymerization requires a precise equimolar balance of reacting functional groups.[2] Even a 1% deviation can prevent the formation of high molecular weight polymer.[3] Errors can arise from weighing inaccuracies or incorrect purity values for the monomers.1. Accurate Weighing : Use a calibrated analytical balance. 2. Purity Adjustment : Adjust monomer weights based on purity data from the supplier's Certificate of Analysis or internal analytical tests (e.g., titration, NMR). 3. Volatile Monomer : Consider adding a slight excess (e.g., 0.5-1%) of the more volatile monomer to compensate for potential loss during heating.[2]
Monomer Impurities Monofunctional impurities act as chain terminators, capping the polymer and preventing further growth.[2] Water can also interfere with some polymerization reactions.1. Purification : Purify monomers via distillation, recrystallization, or column chromatography before use.[7][8] 2. Drying : Thoroughly dry all monomers and solvents. Hexamethylenediamine, for instance, is often supplied with water and requires drying.[8] 3. Inert Atmosphere : Handle and store highly reactive or hygroscopic monomers under an inert atmosphere (e.g., nitrogen or argon).[8]
Incomplete Reaction To achieve a high degree of polymerization, the reaction must proceed to very high conversion (typically >99%).[2] Insufficient time, non-optimal temperature, or poor mixing can lead to incomplete conversion.1. Optimize Reaction Time/Temp : Increase the reaction time or temperature according to established protocols. 2. Efficient Mixing : Ensure the reaction mixture is stirred efficiently to maintain homogeneity. 3. Byproduct Removal : For condensation polymerizations, effectively remove the small molecule byproduct (e.g., water) using a Dean-Stark trap or by applying a vacuum in the final stages to drive the reaction equilibrium toward the polymer.[2]
Side Reactions Unwanted side reactions can consume functional groups, creating a stoichiometric imbalance and limiting chain growth.[2][5]1. Temperature Control : Avoid excessively high temperatures that might induce thermal degradation or unwanted side reactions.[2] 2. Catalyst Selection : Ensure the correct catalyst is used at the optimal concentration.
Problem 2: Gel Formation or Cross-linking
Potential Cause Detailed Explanation Recommended Solutions
Polyfunctional Impurities If one of the monomers contains impurities with more than two functional groups, it can act as a cross-linking site, leading to the formation of an insoluble gel.1. Verify Monomer Purity : Use analytical techniques like NMR or HPLC to confirm that monomers are strictly difunctional. 2. Purify Monomers : Remove polyfunctional impurities through appropriate purification methods.
High-Temperature Side Reactions At very high temperatures, some functional groups (e.g., nitrile groups) or the polymer backbone itself can undergo side reactions that lead to cross-linking.[2]1. Lower Reaction Temperature : Optimize the reaction temperature to be high enough for polymerization but low enough to avoid side reactions. 2. Monitor Viscosity : Abrupt increases in viscosity during the reaction can indicate the onset of gelation.
Problem 3: Polymer Discoloration
Potential Cause Detailed Explanation Recommended Solutions
Monomer Impurities Impurities present in the diamine or other monomers are a primary cause of discoloration, often resulting in a yellow or brown polymer.[7]1. Purify Monomers : High-purity monomers are essential for producing colorless polymers.[6][7] 2. Source High-Purity Monomers : Obtain monomers from reputable suppliers with high purity specifications.
Oxidation Amine groups are susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of colored byproducts.1. Use Inert Atmosphere : Conduct the entire polymerization process, including monomer handling and reaction, under a blanket of inert gas like nitrogen or argon.[8] 2. Degas Solvents : Ensure all solvents are thoroughly degassed to remove dissolved oxygen.
Excessive Reaction Temperature Running the polymerization at a temperature that is too high or for too long can cause thermal degradation of the monomers or the resulting polymer, leading to discoloration.1. Optimize Temperature Profile : Carefully control the reaction temperature and avoid localized overheating. 2. Minimize Reaction Time : Use the minimum reaction time necessary to achieve the desired molecular weight.

Experimental Protocols & Data

Protocol: Purification of Hexamethylenediamine by Recrystallization

This protocol is based on methods for achieving high-purity diamine suitable for polymerization.[8]

  • Initial Distillation : A commercial grade of hexamethylenediamine (often containing ~10% water) is first subjected to fractionation under reduced pressure to remove water and other volatile impurities.

  • Dissolution : In a closed crystallization unit under a nitrogen atmosphere, dissolve the distilled hexamethylenediamine in a minimal amount of hot hexane.

  • Crystallization : Slowly cool the solution to induce crystallization of the purified diamine.

  • Filtration : Filter the crystals under nitrogen.

  • Repetition : Repeat the recrystallization process five times to achieve high purity (>99.6 mole percent).[8]

  • Storage : Store the purified, dry diamine under an inert atmosphere and protected from light.

Protocol: Melt Polycondensation for Polyamide Synthesis

This is a general procedure for synthesizing a polyamide like Nylon 6,6.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Polycondensation a Equimolar Diamine (e.g., Hexamethylenediamine) d Mix & Stir at RT a->d b Equimolar Diacid (e.g., Adipic Acid) b->d c Solvent (e.g., Water) c->d e Nylon Salt Slurry d->e f Transfer Slurry to Autoclave e->f g Heat to ~220°C (Prepolymer formation) f->g h Increase Temp to ~280°C (Melt Polymerization) g->h i Apply Vacuum (Remove Water) h->i j Extrude & Pelletize Polymer i->j

Caption: Experimental workflow for polyamide synthesis.

  • Salt Formation : Prepare an aqueous solution of the nylon salt by reacting equimolar amounts of the diamine (e.g., hexamethylenediamine) and a dicarboxylic acid (e.g., adipic acid).

  • Prepolymerization : Transfer the salt solution to a high-pressure autoclave. Heat the mixture to approximately 220°C under vacuum to form a low molecular weight prepolymer.[8]

  • Melt Polymerization : Increase the temperature to around 280°C under a nitrogen atmosphere to melt the prepolymer and continue the polymerization.[8]

  • Vacuum Stage : Apply a vacuum to the molten polymer to remove the remaining water, which is the condensation byproduct. This step is crucial to drive the reaction to high conversion and achieve high molecular weight.

  • Extrusion : Extrude the final polymer from the reactor, cool, and pelletize.

Data: Effect of Stoichiometric Imbalance on Polymer Properties

Stoichiometric imbalance directly controls the degree of polymerization (DP) and thus the molecular weight.

G cluster_0 cluster_1 A r = 1.0 (Perfect Balance) Chain_A Long Polymer Chain (High Molecular Weight) A->Chain_A Leads to B r = 0.99 (1% Excess Diamine) Chain_B Shorter Chain (Limited MW) B->Chain_B Leads to C r = 0.95 (5% Excess Diamine) Chain_C Very Short Chain (Low Molecular Weight) C->Chain_C Leads to

Caption: Impact of stoichiometry on polymer chain length.

The table below illustrates the theoretical impact of stoichiometric ratio on the number-average degree of polymerization (Xn) at 99.5% reaction conversion (p=0.995), calculated using the Carothers equation: Xn = (1+r) / (1+r-2rp), where 'r' is the ratio of the minority functional group to the majority functional group.

Stoichiometric Ratio (r)Reactant in ExcessTheoretical Degree of Polymerization (Xn)Expected Molecular Weight
1.00None (Balanced)200Very High
0.991% Diamine100Moderate
0.982% Diamine67Lower
0.955% Diamine34Low

Note: This table presents a theoretical calculation. Practical results may vary based on reaction conditions, monomer purity, and side reactions.[3]

References

selecting the appropriate solvent for sebacoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sebacoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for dissolving this compound?

A1: this compound is a colorless, oily liquid that is soluble in various non-polar organic solvents.[1][2] Commonly used solvents include hydrocarbons such as hexane (B92381) and cyclohexane, as well as ethers.[1][2] For specific applications like interfacial polymerization, chlorinated solvents like dichloromethane (B109758) (DCM) and trichloroethylene (B50587) are also effective.[3][4] It is crucial to use anhydrous (dry) solvents, as this compound reacts with water.[2][5]

Q2: Why is solvent selection critical for reactions with this compound?

A2: Solvent selection is critical because this compound is highly reactive. The solvent not only needs to dissolve the reactants but must also be inert to the highly reactive acyl chloride groups.[5] Furthermore, the solvent's properties can influence reaction kinetics, the solubility of intermediates and products, and ultimately the yield and purity of the final product.[6] In processes like interfacial polymerization, the solvent system's immiscibility is a fundamental requirement for the reaction to proceed at the liquid-liquid interface.[3]

Q3: Can I use protic solvents like alcohols or water with this compound?

A3: No, you should strictly avoid protic solvents such as water, alcohols, and amines.[2][5][7] this compound reacts violently with these solvents in a hydrolysis or alcoholysis reaction, which consumes the this compound and produces sebacic acid or its ester, along with corrosive hydrogen chloride (HCl) gas.[1][2] This will prevent your desired reaction from occurring and create a hazardous situation.

Q4: In interfacial polymerization of nylon, why is a two-phase solvent system necessary?

A4: Interfacial polymerization, a common application for this compound in producing nylon-6,10, requires a two-phase system of immiscible liquids.[3][6] Typically, the this compound is dissolved in a non-polar organic solvent (e.g., hexane or dichloromethane), forming one phase.[6][8] The other reactant, a diamine like hexamethylenediamine (B150038), is dissolved in an aqueous phase, often containing a base (like NaOH or NaHCO₃).[4][6][9] The polymerization reaction occurs rapidly at the interface where the two solutions meet.[10] This technique allows for the formation of high molecular weight polymer at ambient conditions without the need for strict stoichiometric control of the bulk solutions.[1][10][11]

Q5: What is the purpose of adding a base like sodium hydroxide (B78521) (NaOH) to the aqueous phase during nylon synthesis?

A5: The condensation reaction between this compound and a diamine produces hydrogen chloride (HCl) as a byproduct.[1][9] This HCl can protonate the amine groups of the diamine reactant, rendering them non-nucleophilic and halting the polymerization process. The base (e.g., NaOH) is added to the aqueous layer to neutralize the HCl as it is formed, allowing the polymerization to continue.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reactive Solvent: The solvent may be reacting with the this compound (e.g., presence of water or alcohol).2. Poor Reactant Solubility: One or more reactants are not sufficiently soluble in the chosen solvent.3. Incorrect Solvent System for Interfacial Polymerization: The two solvent phases are miscible, preventing the formation of a stable interface.1. Ensure the use of anhydrous, non-protic solvents. Dry your solvents using appropriate methods if necessary.2. Consult solvent property tables to choose a solvent that can adequately dissolve all reactants. Consider a co-solvent system if a single solvent is insufficient.3. For interfacial polymerization, select two immiscible solvents. A common system is a hydrocarbon (like hexane) for the this compound and water for the diamine.
Formation of a Precipitate Instead of a Polymer Film (Interfacial Polymerization) 1. Rapid Mixing of Phases: The organic phase was added too quickly to the aqueous phase, causing bulk precipitation instead of interfacial polymerization.2. Reactant Concentration Too High: High monomer concentrations can lead to rapid, uncontrolled polymerization and precipitation.[1][11]1. Pour the organic phase slowly and carefully down the side of the reaction vessel to form a distinct layer on top of the aqueous phase.[12]2. Lower the concentration of one or both reactants. Low reactant concentrations are often necessary to achieve high molecular weight polymers.[6][11]
Side Reactions or Impure Product 1. Solvent Impurities: The solvent may contain impurities that react with this compound.2. Reaction Temperature Too High: High temperatures can promote side reactions.1. Use high-purity or freshly distilled solvents.2. Control the reaction temperature. Many reactions with this compound, especially polymerizations, are exothermic and may require cooling to prevent side reactions.[6][11]
Difficulty Handling this compound (e.g., Fuming) 1. Exposure to Atmospheric Moisture: this compound is moisture-sensitive and will react with humidity in the air to produce HCl gas.1. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). Store it in a tightly sealed container in a dry environment.[5]

Data Presentation: Solvent Properties

SolventFormulaBoiling Point (°C)Dielectric Constant (at 20-25°C)Dipole Moment (D)Type
Non-Polar / Aprotic
HexaneC₆H₁₄68.71.880.08Non-Polar, Aprotic
CyclohexaneC₆H₁₂80.72.020Non-Polar, Aprotic
TolueneC₇H₈110.62.380.31Non-Polar, Aprotic
Diethyl Ether(C₂H₅)₂O34.54.331.15Non-Polar, Aprotic
Polar / Aprotic
Dichloromethane (DCM)CH₂Cl₂39.78.931.14Polar, Aprotic
ChloroformCHCl₃61.14.811.15Polar, Aprotic
AcetoneC₃H₆O56.320.72.69Polar, Aprotic
Tetrahydrofuran (THF)C₄H₈O667.581.75Polar, Aprotic
Protic (Incompatible)
WaterH₂O100.080.11.87Polar, Protic
MethanolCH₃OH64.732.702.87Polar, Protic
Ethanol (B145695)C₂H₅OH78.324.551.66Polar, Protic
(Data sourced from references[13][14][15])

Experimental Protocols

Key Experiment: Synthesis of Nylon-6,10 via Interfacial Polymerization

This protocol describes a standard laboratory procedure for the synthesis of nylon-6,10.

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Hexane (or cyclohexane, or dichloromethane)

  • Deionized water

  • Beaker (100 mL)

  • Forceps

Procedure:

  • Prepare the Aqueous Phase: In a 100 mL beaker, prepare a solution containing 0.4 M hexamethylenediamine and 0.4 M NaOH in 25 mL of deionized water.

  • Prepare the Organic Phase: In a separate container, prepare a 0.2 M solution of this compound in 25 mL of hexane.

  • Establish the Interface: Carefully and slowly pour the organic phase (this compound solution) down the inside wall of the beaker containing the aqueous phase. Avoid mixing the two layers. A thin film of nylon-6,10 will form immediately at the interface of the two liquids.

  • Form the Nylon Rope: Using a pair of forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous rope of nylon can be drawn out as the reactants at the interface are consumed and fresh reactants diffuse to the interface to react.

  • Wash the Polymer: The resulting nylon rope should be washed thoroughly with water and then ethanol to remove any unreacted monomers and NaOH.

  • Drying: Allow the polymer to dry completely in the air or in a low-temperature oven.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. This compound is corrosive and a lachrymator. Hexamethylenediamine and sodium hydroxide are also corrosive and can cause severe skin burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Interfacial_Polymerization cluster_setup Reaction Setup Aqueous Aqueous Phase (Water + Hexamethylenediamine + NaOH) Interface Liquid-Liquid Interface Aqueous->Interface Organic Organic Phase (Hexane + this compound) Organic->Interface Polymer Nylon-6,10 Polymer Film Forms Interface->Polymer Polymerization Occurs Here Rope Nylon Rope is Withdrawn Polymer->Rope Continuous Formation

Caption: Workflow for Interfacial Polymerization of Nylon-6,10.

Troubleshooting_Workflow Start Problem with This compound Reaction CheckSolvent Is the solvent anhydrous and aprotic? Start->CheckSolvent CheckSolubility Are all reactants soluble? CheckSolvent->CheckSolubility Yes UseDrySolvent Action: Use dry, non-protic solvent (e.g., dry hexane, DCM) CheckSolvent->UseDrySolvent No CheckProcedure For interfacial polymerization: Were phases layered slowly? CheckSolubility->CheckProcedure Yes ChangeSolvent Action: Choose a different solvent or use a co-solvent system CheckSolubility->ChangeSolvent No CheckTemp Is reaction temperature controlled? CheckProcedure->CheckTemp Yes ModifyProcedure Action: Repeat with slow, careful layering of phases CheckProcedure->ModifyProcedure No ControlTemp Action: Implement cooling (e.g., ice bath) CheckTemp->ControlTemp No Success Problem Resolved CheckTemp->Success Yes UseDrySolvent->CheckSolubility ChangeSolvent->CheckProcedure ModifyProcedure->CheckTemp ControlTemp->Success

Caption: Troubleshooting Logic for this compound Reactions.

References

techniques to prevent the hydrolysis of sebacoyl chloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sebacoyl Chloride Applications. This guide provides researchers, scientists, and drug development professionals with detailed information to prevent, troubleshoot, and understand the hydrolysis of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound, with the formula (CH₂)₈(COCl)₂, is a di-acyl chloride.[1] Like all acyl chlorides, it is reactive and susceptible to hydrolysis. The two acyl chloride groups (-COCl) are highly electrophilic and react readily with nucleophiles, including water. This reaction, known as hydrolysis, breaks down this compound into sebacic acid and hydrochloric acid (HCl).[1][2]

Q2: What are the visible signs of this compound hydrolysis?

A2: The primary visible sign of hydrolysis is the formation of a white solid precipitate, which is sebacic acid.[2] You may also observe fuming when the container is opened, which is the result of hydrogen chloride (HCl) gas reacting with atmospheric moisture.[2] A cloudy appearance in a this compound solution can also indicate the presence of hydrolysis products.

Q3: How should I properly store and handle this compound to prevent hydrolysis?

A3: Proper storage and handling are critical. This compound is moisture-sensitive and should be stored in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, oxidizers, and strong bases.[3][4][5][6] Containers must be kept tightly sealed when not in use.[5][6] Storing the chemical in a dedicated corrosive cabinet or using a Flinn Chem-Saf™ bag is recommended.[3][4] Handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[3]

Q4: Can I still use this compound if some hydrolysis has occurred?

A4: If solid material (white deposits) is visible, it indicates that hydrolysis has taken place.[2] For applications requiring high purity and precise stoichiometry, such as in polymer synthesis, using hydrolyzed this compound is not recommended as it will lead to inaccurate reactant ratios and potentially poor results. However, for some qualitative demonstrations, it might still work, though with reduced efficiency.[2] It is always best to use a fresh, clear sample for quantitative experiments.

Q5: In the context of interfacial polymerization (e.g., the nylon rope trick), how does water in one of the phases not immediately hydrolyze all the this compound?

A5: This is a key principle of interfacial polymerization. The reaction takes place at the interface of two immiscible liquids.[7][8][9] this compound is dissolved in a non-polar organic solvent (like hexane (B92381) or cyclohexane) which is immiscible with water.[9][10] The other reactant, a diamine (like 1,6-hexanediamine), is dissolved in an aqueous solution.[9][11] The polymerization reaction between the amine and the acyl chloride at the interface is extremely fast, much faster than the rate of hydrolysis.[7] The newly formed polymer film acts as a barrier, slowing down further contact between the reactants and preventing widespread hydrolysis of the this compound in the organic phase.[8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound, with a focus on issues arising from hydrolysis.

Issue Potential Cause Recommended Action
White Precipitate in this compound Bottle Hydrolysis: The container has been exposed to atmospheric moisture over time.1. Do not use for quantitative experiments. The presence of sebacic acid will disrupt stoichiometry. 2. For future prevention, ensure the bottle is tightly sealed immediately after use. Consider using a dry, inert gas (like nitrogen or argon) blanket before sealing. 3. Store in a desiccator or a dry cabinet to minimize moisture exposure.
Low Yield or No Polymer Formation in Interfacial Polymerization 1. Degraded this compound: Significant hydrolysis has occurred, reducing the concentration of the active monomer. 2. Contaminated Solvent: The organic solvent used to dissolve this compound contains water.1. Use a fresh, unopened bottle of this compound or a sample that is clear and free of precipitates. 2. Use anhydrous (dry) solvents for the organic phase. If the solvent is from a previously opened bottle, consider using molecular sieves to remove residual water before adding the this compound.
Cloudy Organic Phase Solution Partial Hydrolysis: Water has been introduced into the organic phase, causing some this compound to hydrolyze into sebacic acid, which may have limited solubility in the solvent.1. Discard the solution and prepare a fresh one using anhydrous solvent. 2. Ensure all glassware is thoroughly dried (e.g., oven-dried) before use. 3. Prepare the this compound solution immediately before the experiment to minimize its contact time with any potential moisture.
Inconsistent Experimental Results Variable Hydrolysis: The extent of hydrolysis is inconsistent between experimental runs due to variations in environmental conditions (e.g., humidity) or handling procedures.1. Standardize the experimental setup and procedure. Perform experiments in a controlled environment, such as a glove box or under a dry inert atmosphere if high precision is required. 2. Always use fresh solutions. 3. Document environmental conditions like relative humidity during the experiment for better data analysis.

Experimental Protocol: Interfacial Polymerization of Nylon 6,10

This protocol describes the "nylon rope trick," a common demonstration of interfacial polymerization where controlling the hydrolysis of this compound is essential for success.

Materials:

  • Aqueous Phase Solution: 0.5M 1,6-hexanediamine (B7767898) in 0.5M Sodium Hydroxide (NaOH). To prepare 50 mL: Dissolve 3.0 g of 1,6-hexanediamine and 1.0 g of NaOH in 50 mL of distilled water.[11]

  • Organic Phase Solution: 0.2M this compound in hexane. To prepare 50 mL: Add 2 mL of this compound to 50 mL of hexane.[11]

  • Equipment: 150 mL beaker, glass stirring rod, forceps.

Procedure:

  • Prepare Glassware: Ensure all glassware, especially for the organic phase, is clean and thoroughly dry to prevent premature hydrolysis.

  • Prepare Solutions: Prepare the aqueous and organic phase solutions as described above. The NaOH in the aqueous phase acts as an acid scavenger, neutralizing the HCl byproduct from the polymerization reaction.[7]

  • Set up the Interface: Pour approximately 25-30 mL of the 1,6-hexanediamine (aqueous) solution into the 150 mL beaker.[12]

  • Add the Organic Phase: Tilt the beaker and very carefully and slowly pour an equal volume of the this compound (organic) solution down the inside wall of the beaker or down a stirring rod.[11][12] This technique minimizes mixing and creates two distinct layers with a sharp interface. The less dense hexane solution will float on top of the aqueous layer.[10]

  • Polymer Formation: A film of Nylon 6,10 will form instantly at the liquid-liquid interface.[9][11]

  • Extract the Polymer: Using forceps, carefully grasp the center of the polymer film and pull it upwards slowly and continuously. As the polymer rope is removed, a new film forms at the interface, allowing for a long, continuous strand to be drawn.[11]

  • Wash and Dispose: Rinse the collected nylon rope with water before handling to remove any unreacted chemicals.[11] Mix the remaining reactants thoroughly to use them up, then dispose of the solid nylon and remaining liquid according to your institution's waste disposal guidelines.[12]

Visualizations

Hydrolysis of this compound

Hydrolysis SC This compound (CH₂)₈(COCl)₂ SA Sebacic Acid (CH₂)₈(COOH)₂ SC->SA Hydrolysis H2O Water (2H₂O) H2O->SA HCl Hydrochloric Acid (2HCl)

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental Workflow for Interfacial Polymerization

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_extraction Extraction & Post-Processing A 1. Dry Glassware (Critical Step to Prevent Hydrolysis) C 3. Prepare Organic Phase (this compound in Anhydrous Solvent) A->C Ensures solvent purity B 2. Prepare Aqueous Phase (Diamine in Water/NaOH) D 4. Add Aqueous Phase to Beaker B->D E 5. Slowly Layer Organic Phase on Top C->E D->E Creates interface F 6. Polymer Film Forms at Interface E->F Instantaneous Reaction G 7. Grasp Film with Forceps F->G H 8. Pull Continuously to Form Rope G->H I 9. Wash and Dry Polymer H->I

Caption: Workflow for nylon synthesis, highlighting moisture control.

Troubleshooting Logic for Hydrolysis Issues

Troubleshooting start Experiment Fails (e.g., Low/No Yield) q1 Is this compound solution clear? start->q1 a1_no Solution is cloudy or has precipitate. Action: Discard and prepare fresh solution. q1->a1_no No q2 Was anhydrous solvent used? q1->q2 Yes end Problem Resolved: Proceed with fresh, dry reagents. a1_no->end a2_no Action: Use a new, sealed bottle of anhydrous solvent or dry existing solvent. q2->a2_no No q3 Was glassware oven-dried? q2->q3 Yes a2_no->end a3_no Action: Ensure all glassware is completely dry before use. q3->a3_no No q3->end Yes a3_no->end

Caption: A troubleshooting flowchart for hydrolysis-related issues.

References

identifying and minimizing side reactions in sebacoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sebacoyl chloride. Our goal is to help you identify and minimize side reactions to achieve high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for synthesizing this compound is the reaction of sebacic acid with an excess of thionyl chloride (SOCl₂).[1][2] The reaction is typically performed under reflux conditions, followed by distillation to remove the excess thionyl chloride and isolate the final product.[2]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The primary side reaction of concern is the hydrolysis of this compound.[2] this compound is highly sensitive to moisture and will readily react with water to revert to sebacic acid, generating hydrochloric acid (HCl) as a byproduct. Other potential side reactions include the formation of polymeric anhydrides and thermal decomposition at elevated temperatures.

Q3: How can I confirm the successful synthesis and purity of my this compound?

A3: Several analytical techniques can be employed to characterize this compound and assess its purity:

  • Fourier-Transform Infrared Spectroscopy (FTIR): A strong absorption band around 1800 cm⁻¹ is indicative of the acyl chloride C=O stretch.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic triplet at approximately 2.3 ppm corresponding to the CH₂ groups adjacent to the carbonyls. ¹³C NMR will show a carbonyl signal around 174.5 ppm.[2]

  • Gas Chromatography (GC): GC analysis can confirm the purity of the distilled this compound. High-purity samples should show a purity level of >95%, with residual thionyl chloride being a potential minor impurity.[2]

Q4: What are the key safety precautions when working with this compound and thionyl chloride?

A4: Both this compound and thionyl chloride are corrosive and moisture-sensitive. It is crucial to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried to prevent hydrolysis and the release of HCl gas.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration (e.g., 4-6 hours at 70-80°C).[2] Monitor the reaction progress by observing the cessation of HCl and SO₂ gas evolution.
Hydrolysis of product: Presence of moisture in the reaction setup or during workup.Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure of the product to air during purification.
Loss during distillation: Inefficient distillation setup or decomposition at high temperatures.Use a well-insulated distillation apparatus and perform the distillation under reduced pressure to lower the boiling point.[2] Avoid overheating the distillation residue.
Product is Discolored (Yellow to Brown) Residual impurities: Presence of unreacted starting materials or byproducts.Ensure complete removal of excess thionyl chloride by distillation. If discoloration persists, consider purification by a second distillation.
Thermal decomposition: Overheating during the final stages of distillation can lead to the formation of a "voluminous black foam" as the residue decomposes.[3]Carefully control the temperature of the distillation pot, especially towards the end of the distillation. Stop the distillation before the residue is completely dry.
Unexpected Peaks in GC or NMR Spectrum Unreacted sebacic acid: Incomplete reaction.This can be identified by its characteristic spectroscopic signals. To minimize this, ensure a sufficient excess of thionyl chloride is used and that the reaction goes to completion.
Residual thionyl chloride: Incomplete removal after reaction.Thionyl chloride has a lower boiling point than this compound and should be removed during the initial stages of distillation. Ensure the distillation is performed carefully to separate the fractions.
Polymeric anhydrides: Formed through intermolecular dehydration of sebacic acid.While less common with thionyl chloride, this can be minimized by ensuring a sufficient excess of the chlorinating agent and anhydrous conditions.
Product Fumes in Air Hydrolysis: Reaction with atmospheric moisture.This is characteristic of acyl chlorides. Handle the product under an inert, dry atmosphere whenever possible. Store in a tightly sealed container with a desiccant.

Experimental Protocols

Synthesis of this compound from Sebacic Acid and Thionyl Chloride

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Sebacic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (optional, e.g., toluene)

  • Glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus), all thoroughly oven-dried.

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).

  • To the round-bottom flask, add sebacic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents) to the sebacic acid through the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gases, so ensure the apparatus is in a fume hood.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.[2] The reaction is complete when the evolution of gases ceases.

  • After the reaction is complete, arrange the apparatus for distillation under reduced pressure.

  • Carefully distill off the excess thionyl chloride.

  • Continue the distillation to isolate the this compound. The boiling point of this compound is approximately 171-175°C at 15 mmHg.[3]

  • Caution: Towards the end of the distillation, the residue may decompose spontaneously, forming a black foam.[3] It is advisable to stop the distillation before the distilling flask is completely dry.

  • The collected this compound should be a colorless to pale yellow liquid.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting common issues in this compound synthesis.

TroubleshootingWorkflow Troubleshooting this compound Synthesis cluster_synthesis Synthesis & Observation cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Problem Observe Issue Start->Problem LowYield Low Yield Problem->LowYield Yield is low Discoloration Discoloration Problem->Discoloration Product is colored Impurity Unexpected Analytical Signal Problem->Impurity Impurity detected Cause_Hydrolysis Moisture Contamination (Hydrolysis) LowYield->Cause_Hydrolysis Cause_IncompleteRxn Incomplete Reaction LowYield->Cause_IncompleteRxn Cause_Decomp Thermal Decomposition LowYield->Cause_Decomp Discoloration->Cause_Decomp Cause_ResidualSOCl2 Residual Thionyl Chloride Discoloration->Cause_ResidualSOCl2 Impurity->Cause_ResidualSOCl2 Cause_ResidualAcid Unreacted Sebacic Acid Impurity->Cause_ResidualAcid Cause_Anhydride Anhydride Formation Impurity->Cause_Anhydride Solution_Anhydrous Ensure Anhydrous Conditions Cause_Hydrolysis->Solution_Anhydrous Solution_RxnParams Optimize Reaction Time/Temp Cause_IncompleteRxn->Solution_RxnParams Solution_Stoich Adjust Stoichiometry Cause_IncompleteRxn->Solution_Stoich Solution_Distill Improve Distillation Technique Cause_Decomp->Solution_Distill Cause_ResidualSOCl2->Solution_Distill Cause_ResidualAcid->Solution_Stoich Cause_Anhydride->Solution_Anhydrous

References

how to improve reproducibility in sebacoyl chloride-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to improve the reproducibility of experiments involving sebacoyl chloride. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, particularly in interfacial polymerization reactions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Polymer Yield 1. Degraded this compound: this compound is highly sensitive to moisture and can hydrolyze over time, losing its reactivity.[1][2] White precipitates in the reagent bottle can indicate hydrolysis.[3] 2. Incorrect Stoichiometry: An improper molar ratio of this compound to the diamine or diol will result in incomplete polymerization and low molecular weight polymer. 3. Low Reactant Concentration: Insufficient concentrations of either monomer in their respective phases can lead to a slow or incomplete reaction.[4]1. Use Fresh or Purified Reagent: Always use this compound from a freshly opened bottle or one that has been stored under anhydrous conditions.[5][6] If degradation is suspected, purity can be checked via techniques like GC or titration.[1][7] 2. Verify Calculations: Double-check all calculations for molar equivalents. Ensure accurate weighing and measuring of all reagents. 3. Optimize Concentrations: Refer to established protocols for appropriate concentration ranges. A typical starting point for the nylon rope experiment is ~0.2M this compound in an organic solvent and ~0.5M hexamethylenediamine (B150038) in an aqueous solution.[8]
Brittle or Discontinuous Polymer Film (e.g., in Nylon Rope Trick) 1. Rapid Reaction Rate: Pouring the organic phase too quickly over the aqueous phase can cause excessive mixing and premature polymerization, leading to a lumpy, non-uniform film.[9][10] 2. Contaminated Reagents or Glassware: Impurities can interfere with the polymerization reaction at the interface.[11] 3. Improper Rate of Polymer Removal: Pulling the polymer rope too quickly can cause it to break.[4]1. Controlled Addition: Gently pour the this compound solution down the side of the beaker or down a stirring rod to create a distinct layer with minimal disturbance of the interface.[8][12] 2. Ensure Cleanliness: Use clean, dry glassware. Ensure solvents and other reagents are pure.[11] 3. Slow and Steady Removal: Pull the polymer from the interface at a slow, continuous, and steady rate to allow for the continuous formation of the film.[8]
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Using different batches of this compound or other reactants with varying purity can lead to different outcomes. 2. Environmental Factors: Ambient humidity can affect the stability of this compound solutions over time.[3][13] 3. Procedural Variations: Minor, unintentional changes in the experimental procedure can lead to significant differences in results.[14]1. Standardize Reagents: If possible, use reagents from the same manufacturing lot for a series of experiments. Characterize the purity of new batches of this compound.[1] 2. Control the Environment: Work in a well-ventilated area or a fume hood to minimize exposure to atmospheric moisture.[15][16] Prepare solutions fresh, especially the this compound solution.[11] 3. Maintain a Detailed Protocol: Adhere strictly to a detailed, written protocol. Document any deviations, no matter how minor.
Cloudy or Precipitated Solutions 1. Hydrolysis of this compound: As mentioned, exposure to water will cause it to hydrolyze, forming sebacic acid and HCl gas.[1][17] 2. Solvent Incompatibility: The chosen solvent may not be appropriate for the reactants or the resulting polymer. 3. Side Reactions: The reactants may be undergoing unintended reactions.1. Proper Handling and Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.[5][18] Handle under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. 2. Consult Solubility Data: Ensure that the monomers are soluble in their respective immiscible phases and that the chosen organic solvent is appropriate (e.g., cyclohexane, hexane).[19][20] 3. Review Reaction Conditions: Ensure that the temperature and other reaction conditions are appropriate and not promoting side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its quality?

A1: this compound is corrosive, toxic, and highly reactive with water.[15][21] To maintain its integrity, it is crucial to:

  • Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and strong bases.[16][18]

  • Keep containers tightly sealed to prevent exposure to atmospheric moisture, which can cause hydrolysis.[5][6] Storage under an inert gas like nitrogen is recommended for long-term stability.[19]

  • Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.[5][21] All handling should be done in a fume hood.[16]

Q2: My "nylon rope trick" experiment is not working; the rope keeps breaking. What am I doing wrong?

A2: This is a common issue that can often be resolved by focusing on a few key factors:

  • Reagent Quality: Ensure your this compound and diamine solutions are fresh.[11] Old or contaminated solutions are a frequent cause of failure.

  • Interface Formation: The key to a strong, continuous rope is a clean and stable interface between the two immiscible solutions. Pour the organic phase (this compound in hexane (B92381) or cyclohexane) slowly and carefully on top of the aqueous diamine solution to avoid mixing.[10][22]

  • Pulling Technique: Once the polymer film forms at the interface, grasp it gently with forceps and pull it upwards in a slow and continuous motion.[8] This allows the reaction to replenish the polymer film as you draw it out.

Q3: What are the key parameters that influence the outcome of interfacial polymerization with this compound?

A3: Several factors can be tuned to control the properties of the resulting polymer:

  • Monomer Concentrations: The concentration of both the diamine and this compound will affect the reaction rate and the molecular weight of the polymer.[4]

  • Reaction Stirring Speed (if applicable): In stirred systems, the agitation rate influences the interfacial surface area and thus the polymerization rate.

  • Solvent System: The choice of the organic solvent can impact the diffusion of the reactants to the interface.[23]

  • Additives: The presence of a base (like NaOH) in the aqueous phase is often used to neutralize the HCl byproduct, which can drive the reaction forward.[8][24]

  • Temperature: Like most chemical reactions, the temperature can affect the rate of polymerization.[4]

Q4: What analytical techniques can I use to characterize the polymer I've synthesized?

A4: To confirm the identity and properties of your polyamide or polyester, you can use several analytical methods:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is excellent for identifying the functional groups present in your polymer. For a polyamide like Nylon 6,10, you would look for characteristic peaks corresponding to N-H and C=O amide bonds.[1][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the chemical structure and purity of your polymer.[1][25]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer, which are crucial indicators of the polymerization's success.[25]

Experimental Protocols & Visualizations

Detailed Protocol: Interfacial Polymerization of Nylon 6,10 ("Nylon Rope Trick")

This protocol provides a standard method for the classic demonstration of synthesizing Nylon 6,10.

Materials:

  • Aqueous Phase: 0.5 M 1,6-hexanediamine (B7767898) (hexamethylenediamine) and 0.5 M Sodium Hydroxide (NaOH) in deionized water. (To prepare 50 mL: dissolve 3.0 g of 1,6-hexanediamine and 1.0 g of NaOH in 50 mL of deionized water).[8]

  • Organic Phase: 0.2 M this compound in hexane. (To prepare 50 mL: add 2 mL of this compound to 50 mL of hexane).[8]

  • Equipment: 150 mL beaker, glass stirring rod, forceps.

Procedure:

  • Pour approximately 50 mL of the aqueous 1,6-hexanediamine solution into the 150 mL beaker.

  • Tilt the beaker slightly. Carefully and slowly pour about 50 mL of the organic this compound solution down the side of the beaker (or down a glass rod) to form a distinct layer on top of the aqueous solution. Minimize any mixing of the two layers.[12]

  • A film of Nylon 6,10 will immediately form at the interface between the two layers.[22]

  • Using forceps, carefully grasp the center of the polymer film.

  • Slowly and steadily, pull the film upwards out of the beaker. A continuous "rope" of nylon should form as it is drawn.[8]

  • The rope can be wound onto a glass rod or a beaker.

  • The resulting nylon should be washed thoroughly with water or 50% aqueous ethanol (B145695) to remove any unreacted monomers and NaOH before handling.[26]

Diagram of the Interfacial Polymerization Workflow

G cluster_reaction Reaction cluster_extraction Extraction and Purification prep_aq Prepare Aqueous Phase (1,6-hexanediamine + NaOH in Water) layering Carefully layer Organic Phase onto Aqueous Phase prep_aq->layering prep_org Prepare Organic Phase (this compound in Hexane) prep_org->layering formation Polymer Film (Nylon 6,10) Forms at Interface layering->formation pull Draw Polymer 'Rope' from Interface formation->pull wash Wash with Water/Ethanol pull->wash dry Dry the Polymer wash->dry

Caption: Workflow for Nylon 6,10 synthesis.

Diagram of the Polymerization Reaction

G reactant1 H₂N-(CH₂)₆-NH₂ (1,6-Hexamethylenediamine) product -[HN-(CH₂)₆-NH-CO-(CH₂)₈-CO]n- (Nylon 6,10 Polymer) reactant1->product + reactant2 ClOC-(CH₂)₈-COCl (this compound) reactant2->product byproduct 2n HCl (Hydrogen Chloride) product->byproduct +

Caption: Condensation polymerization of Nylon 6,10.

References

best practices for the safe handling and storage of sebacoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the safe handling and storage of sebacoyl chloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and toxic substance.[1][2] It can cause severe skin burns and serious eye damage.[1][2][3][4] It is harmful if swallowed and fatal if it comes into contact with the skin.[1][4] Additionally, it is a lachrymator, meaning it can cause tearing.[4][5] Contact with water liberates toxic and corrosive hydrogen chloride gas.[6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield are necessary.[3][6]

  • Skin Protection: Chemical-resistant gloves (inspect before use), a lab coat, and a chemical-resistant apron or full-body suit are required to prevent skin contact.[3][6][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[6][7][8]

Q3: How should this compound be stored?

A3: this compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6] It is recommended to store it under an inert gas, such as nitrogen or argon.[5][9] The storage area should be a designated corrosives area, away from incompatible materials like water, alcohols, strong bases, and oxidizing agents.[4][6][7]

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[10] Wearing appropriate PPE, absorb the spill with an inert, dry material like sand, vermiculite, or earth.[1][6][10] Do not use water.[6] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3] After the material is collected, the spill area should be cleaned.[5]

Q5: What are the first aid measures for exposure to this compound?

A5: Immediate medical attention is crucial after any exposure to this compound.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][6]

Troubleshooting Guide

Issue Possible Cause Solution
White fumes are observed when opening the this compound container. The container has been exposed to moisture in the air. This compound reacts with water to produce hydrogen chloride gas.[6][7][9]This indicates a compromised seal or improper storage. Handle the container in a fume hood with appropriate PPE. After use, ensure the container is tightly sealed and consider storing it in a desiccator or under an inert atmosphere.
The this compound has turned yellow or brown. This can be a sign of degradation, possibly due to exposure to air, moisture, or light over time.[4]While a slight yellow color may be acceptable for some applications, a significant color change may indicate impurities that could affect experimental results. Consider purifying the this compound or using a fresh bottle.
A pressure buildup is noticed in the storage container. This could be due to the slow decomposition of this compound, especially if it has been contaminated with water, leading to the formation of HCl gas.[6][7]Handle the container with extreme caution in a fume hood. Slowly and carefully vent the container. If you are not comfortable doing this, consult with your institution's environmental health and safety department.

Quantitative Data Summary

Parameter Value Reference
Oral LD50 (Rat) 400 mg/kg[5][7][8]
Dermal LD50 (Rabbit) 56 mg/kg[8][11]
Dermal LD50 (Guinea Pig) 50 uL/kg[7]
Boiling Point 168 °C at 15 mmHg[4]
Flash Point > 112 °C (> 233.60 °F)[6]
Specific Gravity 1.121 g/cm³ at 25 °C[3][4]

Experimental Protocols

Standard Operating Procedure for a Reaction with this compound
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Have appropriate spill cleanup materials and emergency quench solutions (e.g., a dilute solution of sodium bicarbonate) readily available.

  • Personal Protective Equipment:

    • Don all required PPE: safety goggles, face shield, chemical-resistant gloves, and a flame-retardant lab coat.

  • Reagent Handling:

    • Measure the required amount of this compound using a dry syringe or cannula under an inert atmosphere.

    • Slowly add the this compound to the reaction mixture, which should be under an inert atmosphere and well-stirred. The addition should be done at a controlled temperature, often in an ice bath, to manage any exothermic reaction.

  • Reaction Quenching:

    • Once the reaction is complete, quench any remaining this compound by slowly adding a suitable reagent, such as a dilute base solution or an alcohol, while maintaining cooling.

  • Work-up and Waste Disposal:

    • Proceed with the experimental work-up as planned.

    • Dispose of all waste, including empty containers and contaminated materials, in accordance with institutional and local hazardous waste regulations.[5]

Spill Cleanup Protocol
  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Containment (for trained personnel only):

    • Wearing full PPE, approach the spill from upwind.

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][6][10] Do not use combustible materials like paper towels.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.[1][3]

  • Decontamination:

    • Wipe down the spill area with a suitable decontaminating solution (e.g., a dilute solution of sodium bicarbonate), followed by soap and water.

  • Disposal:

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Visualizations

Sebacoyl_Chloride_Spill_Response cluster_assessment Initial Assessment cluster_response Response Actions cluster_followup Follow-Up spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Large or Uncontrolled Spill ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron assess->ppe Small, Controllable Spill report Report Incident to Supervisor and EHS evacuate->report contain Contain Spill with Inert Absorbent (e.g., Sand) ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report

Caption: Workflow for responding to a this compound spill.

References

guidelines for the proper disposal of sebacoyl chloride waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of sebacoyl chloride waste. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and local regulations, is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive and toxic substance.[1][2] The primary hazards include:

  • Corrosivity: It causes severe skin burns and serious eye damage.[2][3][4]

  • Toxicity: It is harmful if swallowed and can be fatal if it comes into contact with the skin.[2][3][4][5]

  • Reactivity with Water: It reacts with water or moisture to produce toxic and corrosive hydrogen chloride (HCl) gas.[6][7][8] This reaction can be vigorous.[8]

  • Respiratory Irritation: Inhalation of vapors or mists may cause chemical burns to the respiratory tract.[6][9] It is also a lachrymator, a substance that causes tearing.[5][6]

Q2: What is the fundamental principle for the proper disposal of this compound waste?

A2: The fundamental principle is to convert the reactive acyl chloride into less hazardous substances through controlled neutralization before disposal.[4][10] This typically involves a two-step process: hydrolysis to convert this compound to sebacic acid and hydrochloric acid, followed by neutralization of the acidic byproducts.[11][12][13] All disposal procedures must comply with federal, state, and local hazardous waste regulations.[6][9]

Q3: Can I pour this compound waste down the drain?

A3: No. You must not dispose of untreated this compound waste down the drain.[3] It reacts with water, releasing corrosive HCl, which can damage plumbing and harm the aquatic environment.[3][6] Discharge into the environment must be avoided.[3] Small amounts may be suitable for sewer disposal only after being completely neutralized to a neutral pH (pH 7), and only if permitted by local regulations.[14]

Q4: How should I store this compound waste awaiting disposal?

A4: Store waste in its original container or a designated, properly labeled, and corrosion-resistant container.[1][3] Keep the container tightly closed to prevent reaction with atmospheric moisture.[3] Store in a cool, dry, well-ventilated area away from incompatible materials such as alcohols, strong bases, and oxidizing agents.[6][14] Do not mix this compound waste with other chemical waste.[3]

Q5: What personal protective equipment (PPE) is required when handling this compound waste?

A5: When handling this compound waste, you must wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves.[3]

  • Eye/Face Protection: Chemical splash goggles and a face shield.[3][6]

  • Body Protection: A lab coat or other protective clothing.[2][4]

  • Respiratory Protection: Work should be performed in a chemical fume hood to avoid inhaling vapors.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[14]

Troubleshooting Guides

Problem 1: I have a spill of this compound in the lab. What is the correct cleanup procedure?

Solution:

  • Evacuate and Ventilate: Immediately alert others, evacuate the immediate area, and ensure adequate ventilation.[3]

  • Wear PPE: Before cleaning, don the appropriate PPE as described above.

  • Contain the Spill: For small spills, contain the liquid with an inert absorbent material like sand, earth, vermiculite, or a commercial sorbent (e.g., Chemizorb®).[1][3][4][6] Do not use combustible materials like sawdust.

  • Do Not Use Water: Avoid applying water directly to the spill, as this will generate corrosive HCl gas.[6]

  • Collect Absorbent: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][4]

  • Decontaminate the Area: Once the material is collected, wash the spill site.[14]

  • Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste according to your institution's guidelines.[3]

Problem 2: My container of this compound has white solid deposits inside. Is it still usable and how do I dispose of it?

Solution:

The presence of white solid material indicates that the this compound has at least partially hydrolyzed due to exposure to moisture.[7] The white solid is likely sebacic acid, a product of the reaction with water. The liquid will also contain dissolved hydrogen chloride.[7]

  • Usability: The material may not be pure enough for experiments requiring high-purity reagents. A small-scale test reaction might determine if it is still effective for your purposes (e.g., if it still makes nylon).[7]

  • Disposal: Whether you attempt to use it or not, the partially hydrolyzed material is still hazardous and must be disposed of as reactive, corrosive waste. Follow the detailed neutralization protocol provided below. Do not disregard it as simple solid waste.

Quantitative Data

The following table summarizes key toxicological data for this compound. This data underscores the need for careful handling and proper disposal.

Toxicity MetricRoute of ExposureSpeciesValueReference(s)
LD50OralRat400 mg/kg[5][6]
LD50DermalGuinea Pig50 uL/kg[5][6]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Protocol: Neutralization of this compound Waste

This protocol describes the safe, controlled neutralization of small quantities (e.g., <100 mL) of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Large beaker (at least 10x the volume of the waste)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • 10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution

  • pH paper or pH meter

Procedure:

  • Preparation: Don all required PPE (gloves, goggles, face shield, lab coat). Perform the entire procedure within a certified chemical fume hood.

  • Cool the Base: Place the large beaker containing the 10% sodium carbonate or sodium hydroxide solution on the stir plate within an ice bath. Begin gentle stirring. The volume of the basic solution should be in excess of what is required to neutralize both the this compound and the resulting HCl.

  • Slow Addition: Carefully and slowly add the this compound waste to the cold, stirring basic solution dropwise using a dropping funnel or pipette. WARNING: The reaction is exothermic and will release gas (CO₂ if using carbonate). An uncontrolled addition can cause vigorous reaction, splashing, and a rapid release of gas.[4][8]

  • Monitor Temperature: Keep the reaction mixture cool throughout the addition process. If the temperature rises significantly, pause the addition until it cools down.

  • Stir After Addition: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

  • Check pH: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution until the desired pH is reached.

  • Final Disposal: Once neutralized, the resulting aqueous solution of sebacic acid salt and sodium chloride can be disposed of in accordance with local regulations.[14] Consult your institution's environmental health and safety office for final disposal guidance.

Visual Workflow and Logic Diagrams

WasteDisposalDecisionProcess cluster_main This compound Waste Disposal Workflow cluster_method Method Selection start Start: Waste Generated identify Step 1: Identify Hazards (Corrosive, Toxic, Reactive) start->identify segregate Step 2: Segregate Waste (No Mixing) identify->segregate select_method Step 3: Select Disposal Method segregate->select_method ppe Step 4: Don Appropriate PPE select_method->ppe is_small_qty Small Lab Quantity? select_method->is_small_qty execute Step 5: Execute Disposal Protocol ppe->execute document Step 6: Document Disposal execute->document end_node End: Waste Disposed document->end_node neutralize Neutralization Protocol (See Below) is_small_qty->neutralize Yes incinerate Licensed Incinerator (Contact EHS) is_small_qty->incinerate No neutralize->ppe incinerate->ppe

Caption: Decision workflow for this compound waste disposal.

NeutralizationWorkflow cluster_protocol Detailed Neutralization Protocol prep 1. Prepare in Fume Hood Don Full PPE cool_base 2. Prepare & Cool Stirring Basic Solution (e.g., 10% Na₂CO₃) prep->cool_base add_waste 3. Add Waste SLOWLY (Dropwise) Monitor Temperature cool_base->add_waste react 4. Stir for 1 Hour Ensure Complete Reaction add_waste->react warning CAUTION: Exothermic Reaction! Gas Evolution! add_waste->warning check_ph 5. Check pH Adjust to Neutral (7-9) if Necessary react->check_ph dispose 6. Dispose of Solution per Local Regulations check_ph->dispose

Caption: Step-by-step workflow for waste neutralization.

References

Technical Support Center: Interfacial Polymerization Film Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor film quality during interfacial polymerization experiments.

Troubleshooting Guides

Issue 1: The polyamide film is brittle and easily cracks or tears.

Possible Causes:

  • Incorrect Monomer Ratio: An imbalance in the amine and acyl chloride monomer concentrations can lead to incomplete polymerization and a brittle film. A higher amine-to-acyl-chloride ratio is generally preferred to ensure complete polymerization and prevent acyl chloride hydrolysis, which can hinder amide bond formation and lower the crosslinking degree of the polymer network.[1]

  • Low Molecular Weight Polymer: Degradation of the polymer during processing can reduce its molecular weight, leading to brittleness.[2]

  • Residual Stresses: Rapid cooling or improper annealing during film formation can introduce residual stresses, making the film prone to cracking.[3]

  • Moisture Content: While some moisture can act as a plasticizer, excessive dryness can make nylon films brittle.[2][3] Conversely, some salt treatments that modify intermolecular bonding can also lead to embrittlement.

  • Inappropriate Solvent: The choice of organic solvent affects monomer diffusion and the properties of the resulting film.[4][5][6]

Solutions:

  • Optimize Monomer Concentrations: Systematically vary the concentrations of the amine and acyl chloride monomers to find the optimal ratio for a flexible and robust film.[1][5]

  • Control Reaction Conditions: Ensure proper temperature control during polymerization and consider post-synthesis annealing to relieve internal stresses.[1] Heat treatment after polymerization (e.g., 60–80 °C) can help complete the polymerization and improve adhesion.[1][7]

  • Moisture Management: For nylon-based films, consider conditioning the film in a controlled humidity environment to achieve optimal moisture content.[3]

  • Solvent Selection: Experiment with different organic solvents to find one that promotes the formation of a dense and defect-free film.[4][5][6]

  • Incorporate Additives: The use of additives like plasticizers or toughening agents can improve the flexibility of the film.[3]

Issue 2: The film has pinholes or other microscopic defects.

Possible Causes:

  • Substrate Contamination: Dust particles, oils, or other residues on the substrate surface can lead to the formation of pinholes.[8][9]

  • Trapped Air Bubbles: Air bubbles trapped at the interface during the polymerization process can create voids in the film.[8]

  • Incomplete Film Coalescence: Issues with surface energy and tension can prevent the polymer from forming a continuous, defect-free film.[8]

  • Monomer Diffusion Issues: Uncontrolled diffusion of monomers can lead to localized, rapid reactions that result in a defect-prone film.[10]

  • Premature Precipitation: High monomer concentrations can sometimes lead to premature precipitation of the polymer, disrupting uniform film formation.[10]

Solutions:

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate to eliminate any contaminants. This may include sonication, plasma treatment, or washing with appropriate solvents.[8][9]

  • Degas Solutions: Degas the monomer solutions before use to remove dissolved air and minimize the formation of bubbles.

  • Use of Wetting Agents: Incorporating a suitable wetting agent can help to ensure uniform spreading of the monomer solutions and prevent pinholes.[8]

  • Controlled Monomer Addition: Gently add the second monomer solution to the first to minimize turbulence and the introduction of air bubbles.

  • Optimize Reaction Conditions: Adjusting monomer concentrations and reaction time can help control the polymerization rate and promote the formation of a more uniform film.[11][12] The use of acid modulators, for example, can regulate monomer diffusion and reaction kinetics to minimize defect formation.[10]

  • Two-Step Deposition: Depositing the film in two successive layers may help to cover pinholes present in the first layer.[9]

  • Vacuum-Assisted Interfacial Polymerization (VAIP): This technique can help create a denser, more uniform film with a higher degree of crosslinking.[12][13]

Issue 3: The film thickness is uneven or inconsistent.

Possible Causes:

  • Uneven Monomer Distribution: Non-uniform spreading of the monomer solutions across the interface can lead to variations in film thickness.

  • Inconsistent Reaction Rate: Fluctuations in temperature or monomer concentration during polymerization can cause the reaction rate to vary, resulting in an uneven film.

  • Poor Substrate Wetting: If the aqueous monomer solution does not completely and evenly wet the support membrane, the resulting polyamide film will be inconsistent.

  • Disturbances at the Interface: Vibrations or other physical disturbances during the reaction can disrupt the interface and lead to a non-uniform film.

Solutions:

  • Ensure Complete Substrate Wetting: Pre-treat the support membrane to ensure it is fully wetted by the aqueous amine solution.

  • Controlled Environment: Conduct the polymerization in a vibration-free environment and ensure uniform temperature across the reaction interface.

  • Optimize Monomer Application: Develop a consistent and reproducible method for applying the monomer solutions to ensure even distribution.

  • Adjust Monomer Concentrations: Modifying the monomer concentrations can influence the diffusion and reaction rates, potentially leading to a more uniform film.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction time for interfacial polymerization?

The optimal reaction time is highly dependent on the specific monomers, solvents, and desired film properties. It can range from a few seconds to several minutes.[11][12] It is a critical parameter to optimize for your specific system as it controls the extent of monomer diffusion and reaction.[5]

Q2: How do additives affect film quality?

Additives such as surfactants, co-solvents, and salts can significantly impact film properties.[14] For instance, certain surfactants can either cause defects or improve monomer diffusion.[14] Co-solvents can be used to improve the performance of the resulting membrane.[14] Salts can also be used to tailor the properties and performance of the film.[14]

Q3: Can the support membrane influence the quality of the polyamide film?

Yes, the properties of the support membrane, such as porosity, pore size, and hydrophilicity, play a crucial role in the formation of the polyamide layer.[15] A support with suitable properties is necessary for a successful interfacial polymerization reaction.[15]

Q4: What is the effect of temperature on film formation?

Temperature affects monomer diffusion rates and the kinetics of the polymerization reaction.[5] Lowering the temperature of the organic solution has been shown to produce thinner and smoother polyamide layers with a higher degree of cross-linking.[15]

Quantitative Data Summary

ParameterMonomer SystemConcentration/ValueObservationReference
Amine Monomer ConcentrationTriethylenetetramine (TETA)0.05 wt%Optimal concentration for high permeation flux and water concentration in permeate.[11][12]
Acyl Chloride Monomer ConcentrationTrimesoyl Chloride (TMC)0.1 wt%Used in conjunction with optimal TETA concentration for high-performance membranes.[11][12]
Polymerization TimeTETA and TMC60 secondsOptimal reaction time for fabricating high-performance membranes via VAIP.[11][12]
Post-Treatment TemperaturePolyamide60-80 °CEnhances adhesion between the thin film and the substrate and completes polymerization.[1][7]
Acid Modulator ConcentrationAcetic Acid (HAc) with ODH and Tp monomers75 mMProduced dense and homogeneous interfacial films, reducing bubble-like imperfections.[10]

Experimental Protocols

General Protocol for Interfacial Polymerization of a Polyamide Film:

  • Preparation of Monomer Solutions:

    • Aqueous Phase: Prepare an aqueous solution of the amine monomer (e.g., m-phenylenediamine, piperazine, or triethylenetetramine) at the desired concentration. Additives such as surfactants or pH buffers may be included in this phase.

    • Organic Phase: Prepare an organic solution of the acyl chloride monomer (e.g., trimesoyl chloride) in an immiscible organic solvent (e.g., hexane, cyclohexane) at the desired concentration.

  • Substrate Preparation:

    • Cut the porous support membrane to the desired size.

    • Thoroughly clean the support membrane to remove any contaminants.

    • Ensure the support membrane is fully wetted with the aqueous phase, for example, by immersing it in the aqueous amine solution for a specified time.

  • Interfacial Polymerization Reaction:

    • Remove the excess aqueous solution from the surface of the support membrane, for instance, by using a rubber roller or air knife.

    • Gently pour the organic phase solution onto the surface of the amine-saturated support membrane.

    • Allow the polymerization reaction to proceed undisturbed for a predetermined amount of time (e.g., 60 seconds).[11][12]

  • Post-Treatment:

    • Pour off the excess organic solution.

    • Wash the newly formed film with a suitable solvent (e.g., the organic solvent used for the organic phase) to remove unreacted monomers.

    • Heat-treat the film in an oven at a specific temperature (e.g., 60-80 °C) for a set duration to complete the polymerization and enhance adhesion to the support.[1][7]

  • Storage:

    • Store the prepared film in a suitable solution (e.g., deionized water) until further use and characterization.

Visual Troubleshooting Guide

Troubleshooting_Poor_Film_Quality Problem Poor Film Quality Brittle Brittle/Cracked Film Problem->Brittle Pinholes Pinholes/Defects Problem->Pinholes Uneven Uneven Thickness Problem->Uneven C1 Incorrect Monomer Ratio Brittle->C1 C2 Residual Stress Brittle->C2 C3 Substrate Contamination Pinholes->C3 C4 Trapped Air Pinholes->C4 C5 Uneven Monomer Distribution Uneven->C5 C6 Interface Disturbance Uneven->C6 S1 Optimize Monomer Conc. C1->S1 S2 Control Temp. / Anneal C2->S2 S3 Thoroughly Clean Substrate C3->S3 S4 Degas Solutions C4->S4 S5 Ensure Uniform Application C5->S5 S6 Vibration-Free Environment C6->S6

Caption: Troubleshooting workflow for common film quality issues.

Experimental_Workflow start Start prep Prepare Monomer Solutions (Aqueous & Organic) start->prep Step 1 sub_prep Prepare & Wet Substrate with Aqueous Phase prep->sub_prep Step 2 react Introduce Organic Phase & Initiate Polymerization sub_prep->react Step 3 post_treat Wash & Heat-Treat Film react->post_treat Step 4 store Store Final Film post_treat->store Step 5 end_node End store->end_node

Caption: General experimental workflow for interfacial polymerization.

References

impact of monomer concentration on nylon film properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nylon film synthesis. The following sections address common issues related to the impact of monomer concentration on film properties.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Film is brittle and weak Incorrect monomer stoichiometry.Ensure the molar ratio of diamine to diacid chloride is as close to 1:1 as possible for optimal molecular weight and mechanical properties.[1] Small deviations can significantly impact polymer chain length.
Low monomer concentration.Low monomer concentrations can lead to the formation of a thin and loose polyamide layer, resulting in poor mechanical strength.[2] Consider incrementally increasing the concentration of both monomers.
Inadequate reaction time.The polymerization reaction may not have proceeded to completion. Allow for sufficient reaction time at the interface.
Film has pinholes or is not uniform Monomer solutions are not properly degassed.Dissolved gases can form bubbles at the interface, creating pinholes. Degas both monomer solutions prior to polymerization.
Impurities in monomers or solvents.Use high-purity monomers and solvents to avoid side reactions or disruptions in film formation.
Mechanical disturbance during formation.Ensure the interface between the two monomer solutions remains undisturbed during the initial film formation.
Low film yield Low monomer concentration.Higher monomer concentrations generally lead to a thicker and denser polyamide layer, increasing the overall yield.[2]
Diffusion limitation.The formation of the initial nylon film can inhibit the diffusion of monomers to the reaction interface. While this is a self-limiting aspect of interfacial polymerization, ensuring adequate concentrations can help maximize the initial yield.
Film is opaque or cloudy Poor solvent choice.The solvent must be a good solvent for the monomers but a non-solvent for the polymer to allow for precipitation and film formation at the interface.
Presence of moisture.For reactions involving acid chlorides, moisture can lead to hydrolysis of the acid chloride, affecting the stoichiometry and potentially leading to a cloudy appearance. Ensure anhydrous conditions for the organic phase.
Film exhibits poor barrier properties (high permeability) Low monomer concentration.Lower monomer concentrations result in a thinner and less cross-linked polyamide layer, which allows for greater permeation of molecules.[2]
Non-optimal monomer ratio.An imbalance in the monomer ratio can lead to a less dense polymer network with more defects, increasing permeability.

Frequently Asked Questions (FAQs)

Q1: How does increasing the monomer concentration affect the thickness of the nylon film?

A1: Generally, increasing the concentration of the monomers leads to a thicker polyamide film. This is because a higher concentration of reactants at the interface results in a faster and more extensive polymerization reaction before diffusion becomes a limiting factor.[3] For instance, in the synthesis of a polyamide thin-film composite membrane, increasing the concentration of m-phenylenediamine (B132917) (MPD) from 0.25% to 8.8% (w/v) while keeping the trimesoyl chloride (TMC) concentration constant resulted in a significant increase in the intrinsic film thickness from approximately 5.65 nm to 29.75 nm.[3]

Q2: What is the impact of monomer concentration on the mechanical properties of the nylon film, such as tensile strength and elongation at break?

A2: Monomer concentration plays a critical role in the mechanical properties of nylon films. An optimal monomer concentration and stoichiometric balance are crucial for achieving high molecular weight, which in turn leads to improved tensile strength and elongation at break. At low monomer concentrations, the resulting film may be thin and weak. Conversely, excessively high concentrations can lead to a very rapid, uncontrolled reaction, which may also result in a brittle film.[4] In some systems, the addition of a small amount of a diamine comonomer has been shown to significantly improve mechanical properties; for example, an optimal concentration of a diamine additive in the synthesis of PA6 increased the elongation at break by two-fold.

Q3: How does monomer concentration influence the permeability of the nylon film?

A3: Higher monomer concentrations typically lead to a denser, more cross-linked polyamide layer, which reduces the film's permeability.[2] Conversely, lower monomer concentrations result in a thinner and looser film structure, allowing for higher permeability.[2] For example, in one study, increasing the intrinsic thickness of a polyamide membrane by 9 nm by adjusting monomer concentrations led to a decrease in the water permeability constant from 3.15 to 2.74 L·m⁻²·h⁻¹·bar⁻¹.

Q4: Can the ratio of the two monomers be varied, and what is the effect?

A4: Yes, the ratio of the diamine to the diacid chloride can be varied, but this will impact the film's properties. While a 1:1 stoichiometric ratio is theoretically ideal for achieving the highest molecular weight and strongest films, varying the ratio can be used to control properties like cross-linking density and permeability. An excess of one monomer can lead to a polymer with different end-groups and a potentially lower molecular weight, which can affect the film's mechanical and barrier properties.

Q5: What are common defects observed in nylon films, and how do they relate to monomer concentration?

A5: Common defects include pinholes, uneven thickness, and a brittle texture. Pinholes can be caused by gas evolution at the reaction interface. Uneven thickness can result from non-uniform concentrations of monomers or disturbances during film formation. A brittle film can be a consequence of either too low a monomer concentration (resulting in a very thin, fragile film) or an excessively high and uncontrolled reaction rate.

Quantitative Data on Film Properties

The following tables summarize the quantitative impact of monomer concentration on key properties of polyamide thin-film composite membranes.

Table 1: Effect of m-Phenylenediamine (MPD) Concentration on Intrinsic Thickness and Water Permeability of Polyamide Film (Constant Trimesoyl Chloride (TMC) at 0.11% w/v)

MPD Concentration (% w/v)Intrinsic Thickness (nm)Water Permeability (L·m⁻²·h⁻¹·bar⁻¹)
0.255.65 ± 0.763.15 ± 0.02
0.559.09 ± 1.153.03 ± 0.04
1.111.83 ± 1.252.92 ± 0.03
2.214.65 ± 1.482.74 ± 0.10
4.422.31 ± 1.582.45 ± 0.04
8.829.75 ± 1.962.18 ± 0.02

Data extracted from Zhang, M., et al. (2022).[3]

Table 2: Effect of Trimesoyl Chloride (TMC) Concentration on Intrinsic Thickness and Water Permeability of Polyamide Film (Constant m-Phenylenediamine (MPD) at 2.2% w/v)

TMC Concentration (% w/v)Intrinsic Thickness (nm)Water Permeability (L·m⁻²·h⁻¹·bar⁻¹)
0.014Not obtainable4.80 ± 0.12
0.028Not obtainable4.15 ± 0.08
0.05511.23 ± 1.333.42 ± 0.07
0.1114.65 ± 1.482.74 ± 0.10
0.2221.08 ± 1.632.33 ± 0.05
0.4429.78 ± 2.012.01 ± 0.03

Data extracted from Zhang, M., et al. (2022).[3]

Experimental Protocols

Interfacial Polymerization of Nylon 6,10 Film

This protocol describes the synthesis of a Nylon 6,10 film at the interface of two immiscible liquids.

Materials:

Procedure:

  • Prepare the Aqueous Phase: Dissolve a specific concentration of hexamethylenediamine in deionized water. For example, a 0.5 M solution can be prepared. If using an acid scavenger, sodium hydroxide can be added to this solution.

  • Prepare the Organic Phase: Dissolve a specific concentration of this compound in hexane. For instance, a 0.2 M solution can be used.

  • Create the Interface: Carefully pour the aqueous hexamethylenediamine solution into a beaker. Then, slowly and gently pour the organic this compound solution down the side of the beaker (or down a glass rod) on top of the aqueous solution to minimize mixing. An interface will form between the two immiscible liquids.

  • Film Formation: A film of Nylon 6,10 will form instantly at the interface.

  • Film Removal: Using forceps, carefully grasp the center of the polymer film and slowly pull it upwards out of the beaker. A continuous "rope" of nylon can be drawn out and wound onto a glass rod or spool.

  • Washing and Drying: The collected nylon film should be washed thoroughly with water to remove any unreacted monomers and byproducts. The film can then be air-dried or dried in a desiccator.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hexamethylenediamine is corrosive and harmful.

  • This compound is corrosive, causes severe burns, and is harmful if swallowed.

  • Hexane is flammable and an irritant.

Visualizations

experimental_workflow cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_reaction Interfacial Polymerization cluster_processing Film Processing A1 Dissolve Hexamethylenediamine in Deionized Water A2 (Optional) Add NaOH as Acid Scavenger A1->A2 C1 Carefully layer organic phase onto aqueous phase A2->C1 B1 Dissolve this compound in Hexane B1->C1 C2 Nylon film forms at the interface C1->C2 D1 Remove film with forceps C2->D1 D2 Wash with deionized water D1->D2 D3 Air dry the nylon film D2->D3 monomer_concentration_impact cluster_input Input Variable cluster_properties Film Properties Monomer_Concentration Monomer Concentration Film_Thickness Film Thickness Monomer_Concentration->Film_Thickness Increases Crosslinking_Density Cross-linking Density Monomer_Concentration->Crosslinking_Density Increases Mechanical_Strength Mechanical Strength Monomer_Concentration->Mechanical_Strength Increases to an optimum Permeability Permeability Crosslinking_Density->Permeability Decreases

References

Technical Support Center: Managing Exothermic Reactions with Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sebacoyl chloride, focusing on the management of its exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reaction exothermic?

This compound, with the formula (CH₂)₈(COCl)₂, is a di-acyl chloride used extensively in polymer science and organic synthesis.[1][2] It is a key monomer for producing high-performance polymers like Nylon 6,10 through interfacial polycondensation.[1][2] Reactions involving this compound, particularly with amines (like hexamethylenediamine (B150038) to form nylon) or alcohols, are highly exothermic.[3][4] This is because the formation of stable amide or ester bonds releases a significant amount of energy (heat). The reaction is rapid and often irreversible, contributing to the difficulty in controlling the heat generated.[3][4]

Q2: What are the primary safety hazards associated with this compound?

This compound poses several hazards:

  • Corrosivity: It is corrosive and causes severe skin and eye burns upon contact.[5][6][7]

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[6][8]

  • Reaction with Water: It reacts with water or moisture, including humidity in the air, to produce toxic and corrosive hydrogen chloride (HCl) gas.[5][6][9] This hydrolysis can also cause pressure buildup in sealed containers.

  • Inhalation Hazard: Inhalation of vapors can cause chemical burns to the respiratory tract.[6][7]

Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[5][6]

Q3: What is a runaway reaction and can it occur with this compound?

A runaway reaction is an uncontrollable, self-accelerating chemical reaction where the heat generated exceeds the rate of heat removal.[10] This leads to a rapid increase in temperature and pressure, potentially causing fires, explosions, or vessel rupture.[10][11] Given that reactions with this compound are highly exothermic, a runaway scenario is possible, especially with high monomer concentrations, poor heat dissipation, or loss of cooling.[3][4][12]

Q4: How does temperature affect the properties of the polymer product (e.g., nylon)?

Temperature is a critical parameter. While industrial processes for polymers like Nylon 6,6 occur at very high temperatures (e.g., 285°C), the common lab-scale interfacial polymerization is typically done at or below room temperature to prevent side reactions and control the highly exothermic process.[3][13] Higher temperatures can increase the reaction rate, potentially leading to longer polymer chains, but may also promote faster solvent evaporation and degradation, which could weaken the final product.[13][14]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise 1. High Reactant Concentration: Monomer concentrations are too high, leading to an excessive rate of heat generation.[3][4] 2. Inadequate Cooling: The reaction vessel cannot dissipate heat effectively. This can be due to vessel size, lack of an ice bath, or poor stirring.[12] 3. Addition Rate Too Fast: The this compound solution was added too quickly.1. Reduce Concentration: Work with lower, more controlled monomer concentrations.[3] 2. Improve Heat Removal: Use an ice bath, a larger reaction vessel for a better surface-area-to-volume ratio, or a jacketed reactor. Ensure vigorous and efficient stirring.[12] 3. Control Addition: Add the this compound solution dropwise or at a slow, controlled rate to manage the exotherm.[15]
Low Polymer Yield or Low Molecular Weight 1. Monomer Degradation: this compound may have hydrolyzed due to exposure to moisture.[16] 2. Poor Stoichiometry: The molar ratio of the monomers (e.g., diamine to diacid chloride) is not 1:1 at the reaction interface. 3. Side Reactions: High temperatures may have caused unwanted side reactions.[3]1. Use Fresh/Dry Reagents: Use freshly opened or properly stored this compound. Check for solid precipitates (sebacic acid), which indicate hydrolysis.[16] Ensure all solvents are anhydrous. 2. Verify Concentrations: Double-check the calculations and measurements for all reactant solutions. 3. Maintain Low Temperature: Conduct the reaction at or below room temperature to minimize side reactions.[3]
White Precipitate in this compound Solution 1. Hydrolysis: The this compound has reacted with ambient moisture to form sebacic acid, which is a white solid.[16]1. Assess Viability: The reagent may still be usable if the hydrolysis is minimal. Test a small amount to see if it still polymerizes effectively.[16] 2. Purification (Advanced): For critical applications, distillation under vacuum can purify the this compound. 3. Dispose and Replace: If the reaction fails or is suboptimal, it is best to dispose of the degraded reagent according to safety protocols and use a fresh supply.[16]
Polymer Film is Brittle or Weak 1. Rapid Polymer Removal: Pulling the polymer rope too quickly from the interface does not allow for sufficient chain growth. 2. Impure Reactants: Contaminants in either the aqueous or organic phase can terminate the polymer chains. 3. Thermal Degradation: The reaction may have overheated, causing the polymer to degrade.[14]1. Slow and Steady Removal: Pull the polymer from the interface at a slow, consistent rate to promote the formation of longer, stronger chains.[17] 2. Use Pure Reagents: Ensure high purity of both monomers and solvents. 3. Control Temperature: Implement cooling measures as described above to prevent overheating.

Experimental Protocols & Methodologies

Protocol: Interfacial Polymerization of Nylon 6,10

This protocol describes a standard laboratory procedure for synthesizing Nylon 6,10, a common application involving this compound.[3][14][17][18]

Materials:

  • Aqueous Phase: 0.5 M Hexamethylenediamine (1,6-diaminohexane) with 0.5 M Sodium Hydroxide (NaOH). Preparation: Dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water.[18][19]

  • Organic Phase: 0.2 M this compound in hexane. Preparation: Dissolve 2.0 mL of this compound in 50 mL of hexane.[18]

  • Equipment: 150 mL beaker, forceps, glass rod, winding apparatus (e.g., a second beaker or cylinder).

Methodology:

  • Pour approximately 25-30 mL of the aqueous hexamethylenediamine solution into the beaker.[19]

  • Carefully and slowly pour an equal volume of the organic this compound solution down the side of the tilted beaker (or down a glass rod) to form a distinct layer on top of the aqueous solution. Minimize mixing of the two layers.[14][18]

  • A polymer film (Nylon 6,10) will instantly form at the interface between the two immiscible liquids.[14][17]

  • Using forceps, carefully grasp the center of the polymer film and pull it upwards, away from the beaker. A continuous "rope" of nylon should form.[17]

  • Wind the rope onto the winding apparatus at a slow and steady pace.

  • After removal, thoroughly wash the nylon rope with water or ethanol (B145695) to remove unreacted monomers and NaOH before handling.[19]

Visualizations

Logical Workflow for Troubleshooting Exothermic Reactions

This diagram outlines a decision-making process for identifying and mitigating issues during an exothermic reaction involving this compound.

TroubleshootingWorkflow start Problem Detected: Uncontrolled Exotherm check_cooling Is Cooling System Adequate & Active? (e.g., Ice Bath, Stirring) start->check_cooling check_addition Was Reactant Addition Rate Controlled? check_cooling->check_addition Yes action_improve_cooling Action: Implement/Enhance Cooling & Agitation check_cooling->action_improve_cooling No check_conc Are Monomer Concentrations Too High? check_addition->check_conc Yes action_slow_addition Action: Reduce Addition Rate (e.g., Dropwise) check_addition->action_slow_addition No action_dilute Action: Reduce Monomer Concentrations check_conc->action_dilute Yes outcome_runaway Emergency: Runaway Condition check_conc->outcome_runaway No (All factors checked) action_improve_cooling->check_addition action_slow_addition->check_conc outcome_stable System Stabilized action_dilute->outcome_stable InterfacialPolymerization prep_aq 1. Prepare Aqueous Phase (Hexamethylenediamine in NaOH(aq)) layering 3. Layer Organic Phase onto Aqueous Phase prep_aq->layering prep_org 2. Prepare Organic Phase (this compound in Hexane) prep_org->layering formation 4. Polymer Film Forms at Interface layering->formation extraction 5. Extract Polymer Rope Slowly and Continuously formation->extraction washing 6. Wash Product with Water or Ethanol extraction->washing final_product Final Product: Nylon 6,10 Rope washing->final_product

References

Technical Support Center: Purification of Sebacoyl Chloride-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using sebacoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in polymers synthesized with this compound?

A1: The primary impurities depend on the specific polymerization method (e.g., interfacial or solution polymerization) and the co-monomers used. Common impurities include:

  • Unreacted Monomers: Residual this compound and the corresponding diol or diamine (e.g., glycerol, hexamethylenediamine).

  • Byproducts: Hydrochloric acid (HCl) is a major byproduct of the reaction between an acyl chloride and an alcohol or amine. If a base like pyridine (B92270) or triethylamine (B128534) is used to scavenge HCl, the corresponding hydrochloride salt (e.g., triethylamine hydrochloride) will be present. In interfacial polymerization using NaOH, sodium chloride (NaCl) is a common byproduct[1][2].

  • Oligomers: Low molecular weight polymer chains that have not reached the desired length. These can contribute to a tacky or sticky final product[3].

  • Side-Reaction Products: this compound is susceptible to hydrolysis, which can form sebacic acid[4][5]. This can interfere with the polymerization and introduce impurities.

  • Solvents: Residual solvents used during polymerization and purification steps.

Q2: What is the most common initial purification method for these polymers?

A2: The most frequently employed initial purification method is precipitation and washing . This involves dissolving the crude polymer in a suitable solvent and then adding it to a large volume of a non-solvent (or anti-solvent) to precipitate the polymer. The solid polymer is then collected by filtration and washed multiple times to remove soluble impurities[6]. For example, in the synthesis of Nylon 6,10, the polymer is often washed thoroughly with water and/or ethanol[2].

Q3: How do I choose an appropriate solvent and non-solvent system for precipitation?

A3: The ideal solvent should completely dissolve the polymer but not the impurities. Conversely, the non-solvent should be a poor solvent for the polymer, causing it to precipitate, while being a good solvent for the impurities. The choice of solvents is highly dependent on the specific polymer being purified. For instance, polyamides synthesized via interfacial polymerization are often insoluble in the reaction medium and can be directly collected, washed, and then redissolved for further purification if needed.

Troubleshooting Guides

Problem 1: The purified polymer is still tacky or sticky.

A tacky or sticky consistency in the final polymer product often indicates the presence of low molecular weight oligomers or unreacted monomers[3].

Troubleshooting Steps:

  • Multiple Precipitation Cycles: Perform additional precipitation cycles. Dissolve the tacky polymer in a minimal amount of a good solvent and precipitate it again in a large excess of a non-solvent. Repeating this process 2-3 times can effectively remove lower molecular weight species.

  • Soxhlet Extraction: For a more rigorous purification, Soxhlet extraction can be employed. This technique continuously washes the solid polymer with a condensed solvent, effectively extracting soluble low molecular weight impurities.

  • Solvent Selection: Re-evaluate your solvent/non-solvent system. A different non-solvent might be more effective at dissolving the specific oligomers or monomers causing the tackiness.

Logical Workflow for Tacky Polymer Troubleshooting

Tacky_Polymer_Troubleshooting Start Tacky Polymer Detected Precipitation Perform Additional Precipitation Cycle Start->Precipitation Check_Purity Analyze Purity (e.g., NMR, GPC) Precipitation->Check_Purity Re_evaluate_Solvent Re-evaluate Solvent/ Non-Solvent System Re_evaluate_Solvent->Precipitation Soxhlet Consider Soxhlet Extraction Re_evaluate_Solvent->Soxhlet Soxhlet->Check_Purity Check_Purity->Re_evaluate_Solvent Purity is insufficient End_Pure Polymer is Pure and Solid Check_Purity->End_Pure Purity is sufficient End_Impure Further Purification Needed

Caption: Troubleshooting workflow for a tacky or sticky polymer product.

Problem 2: The polymer has a noticeable color (e.g., yellow or brown) after initial purification.

Discoloration in the polymer can arise from impurities in the monomers, side reactions during polymerization, or degradation.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the colored polymer in a suitable solvent and add a small amount of activated carbon. Stir the solution for a period (e.g., 1-2 hours) and then filter it to remove the carbon. The activated carbon can adsorb colored impurities.

  • Column Chromatography: For more persistent color issues, column chromatography can be an effective purification method. The polymer solution is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different components are separated based on their affinity for the stationary phase[7].

  • Solvent Extraction: A liquid-liquid extraction may be used to remove colored impurities if they have different solubilities in immiscible solvents compared to the polymer.

Experimental Workflow for Color Removal

Color_Removal_Workflow Start Colored Polymer Dissolve Dissolve Polymer in Solvent Start->Dissolve Activated_Carbon Treat with Activated Carbon Dissolve->Activated_Carbon Filter Filter to Remove Carbon Activated_Carbon->Filter Precipitate Precipitate Polymer Filter->Precipitate Check_Color Visually Inspect Color Precipitate->Check_Color End_Colorless Colorless Polymer Obtained Check_Color->End_Colorless Color is removed Column_Chromatography Perform Column Chromatography Check_Color->Column_Chromatography Color persists Column_Chromatography->End_Colorless

References

Technical Support Center: Scaling Up Sebacoyl Chloride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up sebacoyl chloride polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to scaling up polyamide synthesis from the laboratory to pilot and industrial scales.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound polymerization, particularly for interfacial polymerization processes.

Issue 1: Poor Control Over Reaction Temperature and Exotherms

Q: My large-scale reaction is experiencing significant temperature spikes (runaway reaction), leading to inconsistent product and potential safety hazards. How can I better control the reaction exotherm?

A: The reaction between this compound and a diamine is highly exothermic. While manageable at the lab scale, heat dissipation becomes a major challenge in larger reactors due to a lower surface-area-to-volume ratio.

Troubleshooting Steps:

  • Evaluate Heat Removal Capacity: Your reactor's cooling system may be insufficient for the scale of the reaction.

    • Reactor Design: For efficient heat removal, consider using jacketed reactors, external heat exchangers, or internal cooling coils.[1] Half-coil jacketed vessels can offer more than double the heat transfer coefficient on the jacket side compared to double-jacketed vessels.[2]

    • Cooling Media: Ensure the flow rate and temperature of your cooling fluid (e.g., chilled water or oil) are adequate. In some systems, atomized water sprays under vacuum can be used to leverage the latent heat of vaporization for rapid cooling.[1]

  • Control Reactant Addition Rate: A slow, controlled addition of one reactant (typically the more reactive one, like this compound) to the other can regulate the rate of heat generation.

  • Utilize Advanced Process Control: Implement proportional-integral-derivative (PID) controllers to automatically adjust the cooling system in response to real-time temperature monitoring, preventing dangerous temperature spikes.[1]

  • Consider a Continuous Reactor: Transitioning from a batch to a continuous flow reactor, such as a tubular or twin-screw extruder, can significantly improve heat management due to the high surface-to-volume ratio of these systems.

Issue 2: Low Polymer Yield and Inconsistent Product Quality

Q: I'm experiencing lower than expected polymer yields and batch-to-batch inconsistency now that I've scaled up my reaction. What are the likely causes?

A: Low yields and inconsistency at scale often point to issues with mass transfer, mixing, and stoichiometric control at the reaction interface.

Troubleshooting Steps:

  • Optimize Agitation and Mixing: In interfacial polymerization, the reaction rate is dependent on the surface area of the interface between the two immiscible phases.

    • Stirring Speed: Insufficient agitation can lead to a small interfacial area and slow reaction. Conversely, excessively high agitation can lead to overly small droplets that are difficult to separate or may cause premature polymer precipitation. The optimal stirring speed needs to be determined for your specific reactor geometry and formulation. For suspension polymerizations, an optimal agitator speed exists that promotes particle stability.[3]

    • Impeller Design: The type of impeller can significantly impact mixing efficiency and heat transfer. A retreating turbine impeller, for instance, can provide a high inside heat transfer coefficient.[4][5]

  • Ensure Stoichiometric Balance at the Interface: While interfacial polymerization is diffusion-controlled, the bulk concentration of monomers is still important.

    • Monomer Concentration: Ensure that the concentrations of this compound and the diamine in their respective phases are optimized. A higher amine-to-acyl-chloride ratio is often preferred to ensure complete polymerization and prevent acyl chloride hydrolysis.[6]

    • Moisture Control: this compound is highly sensitive to moisture and will hydrolyze to sebacic acid, which is less reactive.[7] Ensure all reactants, solvents, and the reactor are anhydrous to maximize yield.[7]

  • Manage the HCl Byproduct: The reaction produces hydrochloric acid (HCl), which can protonate the amine monomer, rendering it unreactive.[8][9]

    • Acid Scavenger: An acid scavenger, such as sodium hydroxide (B78521) or sodium carbonate, should be present in the aqueous phase to neutralize the HCl as it forms.[10][11] Ensure the amount of scavenger is sufficient for the scale of the reaction.

Issue 3: Difficulty in Achieving Target Molecular Weight and Polydispersity

Q: The molecular weight of my polymer is lower than desired, and the molecular weight distribution is too broad. How can I control these parameters at a larger scale?

A: Controlling molecular weight and its distribution is critical for the final properties of the polymer. Several factors can influence these parameters during scale-up.

Troubleshooting Steps:

  • Strict Stoichiometric Control: For step-growth polymerization, achieving a precise 1:1 molar ratio of the functional groups of the two monomers is crucial for high molecular weight.[7] Any imbalance will limit the chain length.

  • Minimize Impurities: Monofunctional impurities in either the this compound or the diamine will act as chain terminators, limiting the final molecular weight. Ensure high purity of your starting materials.

  • Control Reaction Temperature and Time:

    • Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and degradation, potentially lowering the molecular weight. Maintain a consistent and optimized temperature profile.[12]

    • Reaction Time: Allow sufficient time for the polymerization to proceed to high conversion, which is necessary for achieving high molecular weight in step-growth polymerization.

  • Post-Polymerization Heat Treatment: The "post-polymerization heat effect," or slow cooling, can allow for further polymerization and an increase in molecular weight and monomer conversion.[2] This can be optimized to achieve desired properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound polymerization?

A1: The main safety concerns are:

  • Handling of this compound: It is corrosive and reacts violently with water, releasing HCl gas.[10] Ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[10]

  • HCl Byproduct: Hydrochloric acid is a corrosive and toxic gas.[13] The reaction should be conducted in a closed system or a well-ventilated fume hood, and an acid scavenger should be used.[10]

  • Exothermic Reaction: As discussed in the troubleshooting guide, the potential for a runaway reaction is a significant hazard at scale. A robust cooling system and temperature monitoring are essential.[1]

  • Flammable Solvents: Organic solvents like hexane (B92381) are often used and are highly flammable. Ensure the reactor and surrounding equipment are properly grounded and there are no ignition sources.

Q2: How do I effectively remove the HCl byproduct and salts from my polymer product at a large scale?

A2: At a large scale, simple washing becomes inefficient.

  • Precipitation and Washing: The polymer can be precipitated from the reaction mixture by adding a non-solvent. The precipitated polymer can then be filtered and washed multiple times with water or an alcohol-water mixture to remove the salt (e.g., NaCl) and any unreacted monomers.[11]

  • Extraction: For some polymer solutions, liquid-liquid extraction can be used to remove impurities.

  • Dialysis: While more common in lab-scale and for water-soluble polymers, dialysis can be used to remove small molecules like salts from a polymer solution.

  • Continuous Purification: For industrial processes, continuous polymer precipitation systems are being developed to offer a more efficient and cost-effective alternative to batch processes.

Q3: What type of reactor is best for scaling up interfacial polymerization?

A3: The choice of reactor depends on the desired scale and product form.

  • Batch Reactors: Jacketed stirred-tank reactors are common for batch production. They offer flexibility but can have heat and mass transfer limitations at a very large scale.[14]

  • Continuous Stirred-Tank Reactors (CSTRs): A series of CSTRs can be used for continuous production, allowing for better control over reaction conditions and product consistency.

  • Tubular or Plug Flow Reactors (PFRs): These are well-suited for continuous processes and offer excellent heat transfer due to their high surface-area-to-volume ratio.[15] They are ideal for reactions with fast kinetics.

  • Twin-Screw Extruders: These can act as continuous polymer reactors, providing excellent mixing and heat transfer, and can handle highly viscous materials.

Q4: How does stirring speed affect the final polymer product in a scaled-up suspension or interfacial polymerization?

A4: Stirring speed is a critical parameter that influences:

  • Droplet/Particle Size: In suspension and emulsion systems, higher stirring speeds generally lead to smaller monomer droplets and, consequently, smaller final polymer particles.[3][16]

  • Interfacial Surface Area: In interfacial polymerization, stirring increases the surface area between the two immiscible phases, which can increase the overall reaction rate and polymer yield.[12]

  • Heat and Mass Transfer: Adequate stirring improves the transfer of heat away from the reaction interface and the diffusion of monomers to the interface. It is important to find an optimal stirring speed, as too high a speed can lead to emulsion instability or other processing issues.[3]

Data Presentation

Table 1: Typical Overall Heat Transfer Coefficients (U-values) for Jacketed Reactors

Reactor TypeTypical U-value (W/m²K)Notes
Double-Jacketed Glass-Lined Reactor456The glass layer is the main limiting factor for heat transfer.[2]
Half-Coil Jacketed Glass-Lined Reactor453Despite higher jacket-side coefficient, overall performance is similar to double-jacketed due to the glass lining.[2]
Jacketed Steel Reactor (general)200 - 800Highly dependent on fluid properties, agitation, and fouling.

Table 2: Effect of Stirring Speed on Particle Size in Suspension Polymerization

Stirring Speed (rpm)Average Particle Size (μm)Observation
2501974Large beads, risk of settling.[16]
400~1000 (estimated)Identified as a suitable speed for desirable particle size in one study.[16]
550428Smaller particles, but suspension system became unstable.[16]
900-Resulted in the best particle size stability in a PVC system.[3]

Note: These values are illustrative and highly dependent on the specific polymerization system (monomers, suspending agents, reactor geometry, etc.).

Experimental Protocols

Protocol 1: Purification of Polyamide by Precipitation

Objective: To remove unreacted monomers, oligomers, and salt byproducts from a crude polyamide product.

Materials:

  • Crude polyamide solution or solid

  • A good solvent for the polymer (e.g., m-cresol, formic acid, or a suitable organic solvent if the polymer is soluble)

  • A non-solvent (precipitant) in which the polymer is insoluble but impurities are soluble (e.g., water, methanol, acetone, or hexane)

  • Large beaker or vessel

  • Stirring apparatus

  • Filtration system (e.g., Buchner funnel with vacuum flask)

  • Washing solvent (typically the same as the non-solvent)

  • Drying oven (vacuum oven preferred)

Procedure:

  • Dissolution: If the crude polymer is solid, dissolve it in a minimal amount of the good solvent with stirring. Gentle heating may be required.

  • Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred vessel containing a large excess (typically 5-10 times the volume of the polymer solution) of the non-solvent. The polyamide should precipitate out as a solid.

  • Digestion: Continue stirring the mixture for a period (e.g., 1 hour) to allow for complete precipitation and for impurities to dissolve in the solvent/non-solvent mixture.

  • Filtration: Filter the precipitated polymer using a Buchner funnel under vacuum.

  • Washing: Wash the polymer cake on the filter with several portions of fresh non-solvent to remove any remaining impurities.

  • Drying: Transfer the washed polymer to a suitable dish and dry in an oven until a constant weight is achieved. A vacuum oven at a moderate temperature (e.g., 60-80 °C) is recommended to prevent thermal degradation and ensure complete solvent removal.[11]

Protocol 2: Determination of Polyamide Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of a purified polyamide sample.

Materials and Equipment:

  • GPC system with a pump, injector, column set suitable for the polymer's molecular weight range, and a detector (typically a refractive index (RI) detector).

  • GPC mobile phase (eluent) capable of dissolving the polyamide (e.g., hexafluoroisopropanol (HFIP), m-cresol, or benzyl (B1604629) alcohol at high temperature).[17]

  • Polymer standards with known molecular weights for calibration (e.g., polystyrene or PMMA, though polymer-specific standards are preferred for accuracy).[17]

  • Purified and dried polyamide sample.

  • Volumetric flasks and syringes with filters.

Procedure:

  • System Preparation: Set up the GPC system with the appropriate columns and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration: Prepare a series of solutions of the polymer standards at known concentrations. Inject each standard solution and record the retention time. Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[18]

  • Sample Preparation: Accurately weigh a small amount of the purified polyamide sample and dissolve it in a known volume of the mobile phase to create a dilute solution (e.g., 1-2 mg/mL). Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.

  • Sample Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram.

  • Data Analysis: Using the GPC software and the calibration curve, determine the Mn, Mw, and PDI of the sample. The software integrates the area under the chromatogram and uses the calibration to calculate the molecular weight averages.[19]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Molecular Weight in Scaled-Up Polymerization start Problem: Low Molecular Weight check_stoichiometry Verify Monomer Stoichiometry (1:1 Ratio) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_purity Analyze Monomer Purity (Check for monofunctional impurities) purity_ok Purity High? check_purity->purity_ok check_moisture Ensure Anhydrous Conditions moisture_ok System Dry? check_moisture->moisture_ok check_temp Review Reaction Temperature Profile temp_ok Temp Optimal? check_temp->temp_ok check_time Evaluate Reaction Time time_ok Time Sufficient? check_time->time_ok check_mixing Assess Mixing and Mass Transfer improve_mixing Action: Optimize Stirring Speed / Impeller check_mixing->improve_mixing stoichiometry_ok->check_purity Yes adjust_stoichiometry Action: Adjust Monomer Feed Ratio stoichiometry_ok->adjust_stoichiometry No purity_ok->check_moisture Yes purify_monomers Action: Purify Monomers purity_ok->purify_monomers No moisture_ok->check_temp Yes dry_system Action: Dry Solvents/Reactors moisture_ok->dry_system No temp_ok->check_time Yes adjust_temp Action: Optimize Temperature Control temp_ok->adjust_temp No time_ok->check_mixing Yes increase_time Action: Increase Reaction Time / Add Post-Polymerization Step time_ok->increase_time No adjust_stoichiometry->check_purity purify_monomers->check_moisture dry_system->check_temp adjust_temp->check_time increase_time->check_mixing

Caption: Troubleshooting workflow for low molecular weight polymer.

Heat_Management_Scaleup Heat Management Strategies for Exothermic Polymerization Scale-Up cluster_reactor Reactor Design cluster_process Process Control cluster_media Cooling Media center Exothermic Polymerization (Heat Generation) jacket Jacketed Vessel center->jacket dissipates heat via walls coils Internal Cooling Coils center->coils direct internal cooling heat_exchanger External Heat Exchanger center->heat_exchanger external circulation cooling feed_rate Controlled Monomer Feed Rate center->feed_rate regulates reaction rate pid Automated PID Control center->pid dynamic temperature adjustment continuous_flow Continuous Flow Reactor (e.g., PFR) center->continuous_flow improves heat transfer chilled_fluid Chilled Water/Glycol jacket->chilled_fluid coils->chilled_fluid heat_exchanger->chilled_fluid pid->chilled_fluid evaporative Evaporative Cooling (e.g., water spray) continuous_flow->evaporative

Caption: Heat management strategies for exothermic polymerization.

References

Technical Support Center: Refining Reaction Conditions for Sebacoyl Chloride Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of sebacoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the esterification of this compound?

A1: The most critical parameters are the exclusion of water, control of reaction temperature, and effective neutralization of the hydrogen chloride (HCl) byproduct. This compound is highly sensitive to moisture and will readily hydrolyze to sebacic acid, reducing your yield.[1][2][3] The reaction with alcohols is often exothermic and should be cooled to prevent side reactions.[4] A non-nucleophilic base, such as triethylamine (B128534) (TEA), is typically added to scavenge the HCl produced, driving the reaction to completion.[3][5]

Q2: My esterification yield is consistently low. What are the likely causes?

A2: Low yields are most commonly due to:

  • Hydrolysis of this compound: The presence of moisture in the reagents or solvent is a primary cause. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][6]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Suboptimal Stoichiometry: The molar ratio of alcohol, this compound, and base is crucial. An excess of the alcohol is often used, and at least a stoichiometric equivalent of base per mole of HCl generated is required.

  • Side Reactions: At higher temperatures, side reactions can occur. It is advisable to add the this compound dropwise to the alcohol solution at a reduced temperature (e.g., 0 °C).[4][5]

Q3: I am observing an insoluble white precipitate in my reaction mixture. What is it?

A3: The white precipitate is likely the hydrochloride salt of the amine base used (e.g., triethylamine hydrochloride) formed upon neutralization of the HCl byproduct.[5] This is an expected outcome of the reaction and can typically be removed by filtration or an aqueous wash during the workup procedure.

Q4: How do I choose an appropriate solvent for my reaction?

A4: The ideal solvent should be inert to the reactants and reaction conditions. It must be anhydrous and should not contain nucleophilic groups like hydroxyl (-OH) or primary/secondary amine (-NH) groups that could react with the this compound.[3] Commonly used solvents include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and diethyl ether.[3][5][7]

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, it is highly recommended. This compound can react with atmospheric moisture, leading to its decomposition.[8] Performing the reaction under a dry, inert atmosphere like nitrogen or argon minimizes this side reaction and helps ensure a higher yield of the desired ester.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Reagent Degradation: this compound has hydrolyzed due to improper storage.Use a fresh bottle of this compound or purify the existing stock by distillation.[9] Store under an inert atmosphere.[6]
Presence of Water: Moisture in solvent, glassware, or reagents.Oven-dry all glassware before use. Use anhydrous solvents. Handle reagents under an inert atmosphere.[3]
Incorrect Stoichiometry: Insufficient alcohol or base.Re-evaluate the molar ratios. Typically, a slight excess of the alcohol and at least two equivalents of base (for the di-acyl chloride) are used.
Formation of Byproducts Reaction Temperature Too High: Exothermic reaction leading to side reactions.Add this compound solution dropwise to the alcohol solution in an ice bath (0-10 °C) to control the reaction temperature.[4][5]
Reactive Solvent: Solvent participating in the reaction.Ensure the solvent is inert. Dichloromethane or THF are generally safe choices.[3]
Difficult Product Isolation/Purification Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is Water-Soluble: For esters derived from very short-chain alcohols.Extract with a more polar organic solvent or use continuous liquid-liquid extraction. Consider avoiding an aqueous workup if possible.
Co-elution during Chromatography: Product and impurities have similar polarity.Adjust the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification method like distillation or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Esterification

Parameter Condition 1 Condition 2 Condition 3 Reference
Alcohol Glycerol CarbonatePropargyl AlcoholGeneral Alcohol[5]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Chloroform[3][5][7]
Base Triethylamine (TEA)Triethylamine (TEA)Triethylamine (TEA)[3][5]
Stoichiometry (this compound:Alcohol:Base) 1 : >3 : 1.1 (per Cl)1 : 1 : >1 (per Cl)1 : 1.1 : 1.1 (per Cl)[3][5]
Temperature 0 °C (ice bath)0 °C to Room Temp35 °C[3][5][7]
Reaction Time Not specified, dropwise addition12 hours4.5 hours[3][7]
Atmosphere Inert GasNitrogenNot specified (Calcium chloride tubes used)[3][5][7]

Experimental Protocols

Detailed Methodology for the Esterification of this compound with a Generic Alcohol

  • Preparation:

    • Oven-dry all glassware (a round-bottom flask, dropping funnel, and condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the glassware and flush the system with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[3]

  • Reaction Setup:

    • To the round-bottom flask, add the alcohol (2.2 equivalents) and anhydrous dichloromethane (DCM).

    • Add triethylamine (2.2 equivalents) to the alcohol solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of this compound:

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Transfer the this compound solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute HCl solution (to remove excess TEA), a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate for the specific ester.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Esterification start Start: Low or No Product Yield check_reagents Check Reagents: - Fresh this compound? - Anhydrous Solvents? start->check_reagents check_conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Glassware? check_reagents->check_conditions Yes use_fresh Action: Use Fresh/ Purified Reagents check_reagents->use_fresh No check_stoichiometry Verify Stoichiometry: - Alcohol:Acyl Chloride Ratio? - Sufficient Base? check_conditions->check_stoichiometry Yes dry_system Action: Ensure Dry System (Oven-dry glass, use N2/Ar) check_conditions->dry_system No check_temp Monitor Temperature: - Reaction Cooled During Addition? - Exotherm Controlled? check_stoichiometry->check_temp Yes adjust_ratio Action: Adjust Molar Ratios check_stoichiometry->adjust_ratio No control_temp Action: Improve Temperature Control (Ice bath, slow addition) check_temp->control_temp No success Problem Resolved check_temp->success Yes use_fresh->check_conditions dry_system->check_stoichiometry adjust_ratio->check_temp control_temp->success fail Issue Persists: Consult Further Literature

Caption: Troubleshooting workflow for low yield in this compound esterification.

References

Validation & Comparative

A Comparative Guide to Nylon Synthesis: Sebacoyl Chloride vs. Adipoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomers in polymer synthesis is critical to tailoring the final properties of the material. This guide provides an objective comparison of two common acyl chlorides used in the synthesis of polyamides: sebacoyl chloride for Nylon 6,10 and adipoyl chloride for Nylon 6,6. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their synthesis.

Introduction to Nylon Synthesis

Nylons are a class of synthetic polymers known as polyamides, characterized by the repeating amide linkage (–CO–NH–) in their backbone. They are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The numerical designation of the nylon (e.g., 6,10 or 6,6) refers to the number of carbon atoms in the diamine and diacyl chloride monomers, respectively.

This guide focuses on the interfacial polymerization technique, a common and effective method for synthesizing nylons in a laboratory setting. This method involves the reaction of a diamine dissolved in an aqueous phase with a diacyl chloride dissolved in an organic phase at the interface of the two immiscible liquids.

Performance Comparison: Nylon 6,10 vs. Nylon 6,6

The choice between this compound (for Nylon 6,10) and adipoyl chloride (for Nylon 6,6) leads to polymers with distinct physical and chemical properties. These differences are primarily attributed to the length of the aliphatic chains in the diacyl chloride monomers.

Key Differences in Monomers:
  • Adipoyl Chloride: Contains a 6-carbon backbone.

  • This compound: Possesses a longer 10-carbon backbone.

This structural variance directly impacts the physical properties of the resulting polymers.

Quantitative Data Summary

The following tables summarize the key performance differences between Nylon 6,10 and Nylon 6,6 based on available experimental data. It is important to note that these values can vary depending on the specific synthesis conditions, processing, and the presence of any additives.

Table 1: Thermal Properties

PropertyNylon 6,10 (from this compound)Nylon 6,6 (from Adipoyl Chloride)
Melting Point (°C) ~220[1][2]~260[1][2]
Decomposition Temperature (°C) ~440~410

Table 2: Mechanical Properties

PropertyNylon 6,10 (from this compound)Nylon 6,6 (from Adipoyl Chloride)
Tensile Strength (UTS), (MPa) 45 - 6060 - 240
Elastic (Young's) Modulus (GPa) 1.6 - 2.31.6 - 23
Elongation at Break (%) 110 - 1202.8 - 46
Flexural Strength (MPa) 48 - 5980 - 260

Table 3: Physical Properties

PropertyNylon 6,10 (from this compound)Nylon 6,6 (from Adipoyl Chloride)
Moisture Absorption (at saturation, %) ~1.5 - 2.5~7.0 - 8.5

Analysis of Performance Differences

Thermal Properties: Nylon 6,6, synthesized from adipoyl chloride, generally exhibits a higher melting point than Nylon 6,10.[1][2] This is attributed to the higher density of amide groups in the polymer chain of Nylon 6,6, which allows for more efficient hydrogen bonding between the polymer chains, requiring more energy to disrupt the crystalline structure.

Mechanical Properties: Nylon 6,6 typically demonstrates superior mechanical properties, including higher tensile strength and flexural strength, compared to Nylon 6,10. This is also a consequence of the greater degree of intermolecular hydrogen bonding in Nylon 6,6, which leads to a more rigid and stronger material.[3] Conversely, the longer aliphatic chain in Nylon 6,10 imparts greater flexibility, resulting in a significantly higher elongation at break.

Moisture Absorption: A key differentiator is the lower moisture absorption of Nylon 6,10. The longer hydrocarbon chain in the this compound monomer makes Nylon 6,10 more hydrophobic than Nylon 6,6. This lower moisture absorption contributes to better dimensional stability in environments with varying humidity.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of Nylon 6,10 and Nylon 6,6 via interfacial polymerization.

Synthesis of Nylon 6,10 from this compound

Materials:

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. A typical concentration is a 5% (w/v) solution of hexamethylenediamine containing 2.5% (w/v) NaOH. The sodium hydroxide is added to neutralize the HCl gas that is a byproduct of the reaction.

  • Organic Phase Preparation: Prepare a 5% (v/v) solution of this compound in an organic solvent such as hexane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymer film will form at the interface of the two layers.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of nylon can be drawn from the interface.

  • Washing and Drying: Wash the collected nylon rope thoroughly with water and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to air dry completely.

Synthesis of Nylon 6,6 from Adipoyl Chloride

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • Adipoyl chloride

  • Sodium hydroxide (NaOH)

  • Cyclohexane (or another suitable organic solvent)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare a 5% (w/v) aqueous solution of hexamethylenediamine containing 2.5% (w/v) NaOH.

  • Organic Phase Preparation: Prepare a 5% (v/v) solution of adipoyl chloride in cyclohexane.

  • Interfacial Polymerization: Slowly and carefully pour the adipoyl chloride solution over the hexamethylenediamine solution in a beaker to form two distinct layers. The polymerization will occur at the interface.

  • Polymer Collection: With forceps, carefully grasp the polymer film that forms at the interface and pull it upwards. A continuous strand of Nylon 6,6 can be formed.

  • Washing and Drying: Wash the synthesized nylon with water and then with ethanol. Allow the polymer to dry completely before characterization.

Visualizing the Synthesis and Workflow

To better understand the chemical reactions and experimental processes, the following diagrams are provided in DOT language.

Chemical Reaction Pathways

G cluster_nylon610 Nylon 6,10 Synthesis cluster_nylon66 Nylon 6,6 Synthesis sebacoyl This compound (10 carbons) nylon610 Nylon 6,10 + HCl sebacoyl->nylon610 hmda1 Hexamethylenediamine (6 carbons) hmda1->nylon610 adipoyl Adipoyl Chloride (6 carbons) nylon66 Nylon 6,6 + HCl adipoyl->nylon66 hmda2 Hexamethylenediamine (6 carbons) hmda2->nylon66

Caption: Condensation polymerization reactions for Nylon 6,10 and Nylon 6,6.

Experimental Workflow

G start Start prep_aq Prepare Aqueous Phase (Diamine + NaOH in Water) start->prep_aq prep_org Prepare Organic Phase (Acyl Chloride in Solvent) start->prep_org reaction Interfacial Polymerization (Layering of Phases) prep_aq->reaction prep_org->reaction collection Collect Polymer Film/Rope reaction->collection washing Wash with Water and Ethanol collection->washing drying Air Dry the Polymer washing->drying characterization Characterization (Thermal, Mechanical, etc.) drying->characterization end End characterization->end

Caption: General experimental workflow for interfacial polymerization of nylon.

Conclusion

The selection between this compound and adipoyl chloride for nylon synthesis allows for the tuning of polymer properties to suit specific applications.

  • Nylon 6,10 (from this compound) is advantageous for applications requiring lower moisture absorption, greater flexibility, and enhanced dimensional stability.

  • Nylon 6,6 (from adipoyl chloride) is the preferred choice for applications demanding high strength, rigidity, and superior thermal resistance.

This guide provides a foundational understanding and practical protocols for researchers to make informed decisions in the synthesis and application of these important polyamides. Further characterization and optimization of the synthesis process can be tailored to meet the specific performance requirements of novel materials and drug delivery systems.

References

Validating Sebacoyl Chloride Purity: A Comparative Guide to Argentometric Titration and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the purity of sebacoyl chloride, a critical monomer in the synthesis of various polymers and specialty chemicals. We offer a detailed examination of the traditional argentometric titration method and compare its performance with modern analytical techniques, supported by experimental protocols and data.

Introduction to this compound Purity Analysis

This compound ((CH₂)₈(COCl)₂) is a highly reactive di-acyl chloride. Its purity is paramount as impurities can significantly impact the properties of resulting polymers and the efficiency of chemical syntheses. The primary impurity of concern is sebacic acid, the product of hydrolysis, along with residual starting materials or byproducts from its synthesis, such as thionyl chloride.

This guide focuses on argentometric titration as a reliable and accessible method for quantifying the hydrolyzable chloride content, which is a direct measure of this compound purity. We also present alternative methods, namely Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, for a comprehensive purity assessment.

Comparison of Purity Determination Methods

The choice of analytical method for determining this compound purity depends on the specific requirements of the analysis, including the desired accuracy, precision, and the nature of the impurities to be quantified.

Method Principle Information Provided Advantages Limitations Typical Purity Range (%)
Argentometric Titration Quantification of chloride ions released upon hydrolysis of this compound by titration with a standardized silver nitrate (B79036) solution.Purity based on hydrolyzable chloride content.Cost-effective, accurate for quantifying the main component, does not require sophisticated instrumentation.Does not identify or quantify non-chloride containing impurities. Can be affected by other halide impurities.98.5 - 101.0
Gas Chromatography (GC) Separation of volatile components in a sample followed by detection.Identifies and quantifies this compound and volatile impurities.High sensitivity and specificity for a wide range of impurities.Requires derivatization for non-volatile impurities, instrumentation can be expensive.> 99.0
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Confirms the presence of the acyl chloride functional group (C=O stretch around 1800 cm⁻¹) and the absence of the carboxylic acid OH stretch.Rapid, non-destructive, provides structural information.Primarily qualitative, quantification requires calibration.-
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural confirmation and can quantify purity using an internal standard.Provides unambiguous structural information, can be quantitative.Requires expensive instrumentation and skilled operator, lower sensitivity than GC for trace impurities.> 99.0

Experimental Protocols

Argentometric Titration of this compound

This method relies on the hydrolysis of this compound to sebacic acid and hydrochloric acid (HCl). The resulting chloride ions are then titrated with a standard solution of silver nitrate (AgNO₃). The Volhard method, an indirect titration, is often preferred for its sharp endpoint in an acidic medium, which is suitable for this application.

Principle of the Volhard Method

  • A known excess of standardized silver nitrate solution is added to the hydrolyzed this compound sample, leading to the precipitation of silver chloride (AgCl).

  • The excess, unreacted Ag⁺ ions are then back-titrated with a standardized potassium thiocyanate (B1210189) (KSCN) solution.

  • A ferric iron (Fe³⁺) indicator is used, which forms a soluble red complex ([Fe(SCN)]²⁺) with the first excess of thiocyanate ions, signaling the endpoint.

Reagents and Equipment

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Standardized 0.1 M Potassium Thiocyanate (KSCN) solution

  • Ferric ammonium (B1175870) sulfate (B86663) indicator solution (saturated aqueous solution)

  • Nitric acid (HNO₃), concentrated

  • Nitrobenzene

  • Deionized water

  • This compound sample

  • Analytical balance

  • Burettes, pipettes, and conical flasks

Procedure

  • Sample Preparation and Hydrolysis:

    • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.

    • Carefully and slowly add 50 mL of deionized water to the flask to hydrolyze the this compound. The reaction is exothermic and will produce HCl fumes, so this should be performed in a fume hood.

    • Gently swirl the flask to ensure complete hydrolysis.

  • Precipitation of Silver Chloride:

    • To the hydrolyzed sample solution, add 20 mL of standardized 0.1 M AgNO₃ solution using a pipette. This will precipitate the chloride ions as AgCl.

    • Add 5 mL of concentrated nitric acid.

    • Add 2 mL of nitrobenzene. This will coat the AgCl precipitate and prevent its reaction with the thiocyanate ions during the back-titration.

    • Shake the flask vigorously for about a minute to coagulate the precipitate.

  • Titration:

    • Add 1 mL of the ferric ammonium sulfate indicator to the solution.

    • Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution from a burette.

    • The endpoint is reached when a permanent, faint reddish-brown color appears.

Calculations

  • Calculate the moles of AgNO₃ initially added: Moles of AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (L)

  • Calculate the moles of KSCN used in the back-titration: Moles of KSCN = Molarity of KSCN × Volume of KSCN (L)

  • Since the reaction between Ag⁺ and SCN⁻ is 1:1, the moles of excess AgNO₃ are equal to the moles of KSCN used.

  • Calculate the moles of AgNO₃ that reacted with the chloride ions: Moles of reacted AgNO₃ = Total moles of AgNO₃ - Moles of excess AgNO₃

  • The moles of chloride ions are equal to the moles of reacted AgNO₃.

  • Since one mole of this compound produces two moles of chloride ions upon hydrolysis, calculate the moles of this compound in the sample: Moles of this compound = Moles of Chloride ions / 2

  • Calculate the purity of the this compound: Purity (%) = (Moles of this compound × Molar Mass of this compound) / Mass of sample (g) × 100

    (Molar Mass of this compound = 239.14 g/mol )

Workflow and Diagrams

The following diagrams illustrate the chemical pathways and experimental workflow for the argentometric titration of this compound.

cluster_hydrolysis Hydrolysis This compound This compound Sebacic Acid Sebacic Acid This compound->Sebacic Acid + 2 H₂O HCl HCl This compound->HCl + 2 H₂O H2O H2O

Figure 1. Hydrolysis of this compound.

Start Start Weigh Sample 1. Weigh Sebacoyl Chloride Sample Start->Weigh Sample Hydrolyze 2. Hydrolyze with Deionized Water Weigh Sample->Hydrolyze Add AgNO3 3. Add Excess Standardized AgNO₃ Solution Hydrolyze->Add AgNO3 Add HNO3 and Nitrobenzene 4. Add HNO₃ and Nitrobenzene Add AgNO3->Add HNO3 and Nitrobenzene Add Indicator 5. Add Ferric Ammonium Sulfate Indicator Add HNO3 and Nitrobenzene->Add Indicator Titrate 6. Titrate with Standardized KSCN Solution Add Indicator->Titrate Endpoint Endpoint? (Reddish-brown color) Titrate->Endpoint Endpoint->Titrate No Calculate Purity 7. Calculate Purity Endpoint->Calculate Purity Yes End End Calculate Purity->End

A Comparative Analysis of Polyamides Derived from Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Sebacoyl chloride, a ten-carbon diacid chloride, serves as a crucial building block in the synthesis of high-performance polyamides, most notably Nylon 6,10.[1][2][3] This guide provides a comparative analysis of polyamides derived from this compound, offering a detailed examination of their synthesis, properties, and performance in contrast to other relevant polyamides. Experimental data is presented to support the analysis, and detailed methodologies are provided for key experiments.

Introduction to this compound-Based Polyamides

This compound, with the chemical formula C₁₀H₁₆Cl₂O₂, is a reactive monomer widely used in the production of polyamides through processes like interfacial polycondensation.[1][2] Its long aliphatic chain of eight methylene (B1212753) groups between two acyl chloride functionalities imparts flexibility and hydrophobicity to the resulting polymer backbone. The most prominent polyamide synthesized from this compound is Nylon 6,10, produced through reaction with hexamethylenediamine (B150038).[2][3][4] This material exhibits a unique combination of properties, including good toughness, low moisture absorption, and excellent chemical resistance, making it suitable for a range of applications from industrial fibers to engineering plastics.[1]

Comparative Performance of Polyamides

The properties of polyamides are significantly influenced by the structure of their constituent monomers. This section compares the key performance indicators of polyamides derived from this compound with those synthesized from other diacid chlorides, namely adipoyl chloride (a six-carbon diacid chloride) and terephthaloyl chloride (an aromatic diacid chloride).

Physical and Thermal Properties

The length of the aliphatic chain in the diacid chloride monomer plays a critical role in determining the physical and thermal properties of the resulting polyamide.

PropertyPolyamide from this compound (Nylon 6,10)Polyamide from Adipoyl Chloride (Nylon 6,6)Polyamide from Isophthaloyl Chloride
Melting Point (°C) 215 - 225255 - 265>300
Glass Transition Temperature (Tg) (°C) 40 - 6050 - 80~180
Moisture Absorption (%) LowModerateLow
Crystallinity Semi-crystallineHighAmorphous or semi-crystalline

Note: The values presented are typical ranges and can vary depending on the specific processing conditions and the nature of the diamine used.

As the data indicates, Nylon 6,10, derived from this compound, exhibits a lower melting point and glass transition temperature compared to Nylon 6,6, which is synthesized using the shorter adipoyl chloride.[2] This is attributed to the longer, more flexible ten-carbon chain of this compound, which reduces the packing efficiency of the polymer chains and weakens the intermolecular forces. In contrast, polyamides derived from aromatic diacid chlorides like isophthaloyl chloride have significantly higher glass transition temperatures due to the rigidity of the aromatic rings in the polymer backbone.[2]

Mechanical Properties

The mechanical behavior of polyamides is a crucial factor in their application. The following table compares the typical mechanical properties of polyamides derived from different diacid chlorides.

PropertyPolyamide from this compound (Nylon 6,10)Polyamide from Adipoyl Chloride (Nylon 6,6)Polyamide from Terephthaloyl Chloride (Aromatic Polyamide)
Tensile Strength (MPa) 55 - 8075 - 9570 - 100
Young's Modulus (GPa) 1.8 - 2.82.5 - 3.52.8 - 4.0
Elongation at Break (%) 50 - 20030 - 15020 - 60
Flexibility HighModerateLow

Nylon 6,10 demonstrates higher flexibility and elongation at break compared to Nylon 6,6, a direct consequence of the longer aliphatic chain from this compound. Aromatic polyamides, while exhibiting high tensile strength and modulus, are generally more rigid and have lower elongation at break.

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of polyamides, providing a framework for reproducible experimental work.

Synthesis of Nylon 6,10 via Interfacial Polycondensation

Interfacial polymerization is a common and effective method for synthesizing polyamides like Nylon 6,10 at the interface of two immiscible liquids.[4][5][6]

Materials:

  • Hexamethylenediamine

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane

  • Distilled water

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

  • Prepare an organic solution of this compound in hexane.

  • Carefully pour the organic solution on top of the aqueous solution in a beaker to form two distinct layers.

  • A film of Nylon 6,10 will form at the interface of the two solutions.

  • Gently grasp the polymer film with forceps and pull it out of the beaker. The polymer can be continuously drawn out as a "rope".

  • Wash the synthesized nylon rope thoroughly with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Finally, rinse with distilled water and allow it to dry.

Characterization Techniques

Infrared (IR) Spectroscopy:

IR spectroscopy is used to confirm the formation of the polyamide by identifying the characteristic functional groups.[4] Key peaks to observe include:

  • N-H stretching (around 3300 cm⁻¹)

  • C-H stretching (around 2850-2950 cm⁻¹)

  • C=O stretching of the amide group (around 1640 cm⁻¹)

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point (Tm) and glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis pathway of Nylon 6,10 and a typical experimental workflow for polyamide characterization.

Synthesis_of_Nylon_6_10 cluster_reactants Reactants cluster_process Process cluster_products Products Hexamethylenediamine Hexamethylenediamine Interfacial_Polymerization Interfacial_Polymerization Hexamethylenediamine->Interfacial_Polymerization Sebacoyl_Chloride Sebacoyl_Chloride Sebacoyl_Chloride->Interfacial_Polymerization Nylon_6_10 Nylon_6_10 Interfacial_Polymerization->Nylon_6_10 HCl HCl Interfacial_Polymerization->HCl

Caption: Synthesis of Nylon 6,10 via interfacial polymerization.

Polyamide_Characterization_Workflow Synthesized_Polyamide Synthesized_Polyamide Purification_Drying Purification_Drying Synthesized_Polyamide->Purification_Drying Structural_Analysis Structural_Analysis Purification_Drying->Structural_Analysis Thermal_Analysis Thermal_Analysis Purification_Drying->Thermal_Analysis Mechanical_Testing Mechanical_Testing Purification_Drying->Mechanical_Testing IR_Spectroscopy IR_Spectroscopy Structural_Analysis->IR_Spectroscopy NMR_Spectroscopy NMR_Spectroscopy Structural_Analysis->NMR_Spectroscopy DSC DSC Thermal_Analysis->DSC TGA TGA Thermal_Analysis->TGA Tensile_Test Tensile_Test Mechanical_Testing->Tensile_Test Flexural_Test Flexural_Test Mechanical_Testing->Flexural_Test

Caption: Experimental workflow for polyamide characterization.

Conclusion

Polyamides derived from this compound, particularly Nylon 6,10, offer a valuable set of properties characterized by high flexibility, low moisture absorption, and good chemical resistance. The comparative analysis reveals that the longer aliphatic chain of this compound leads to distinct differences in thermal and mechanical properties when compared to polyamides derived from shorter-chain aliphatic or aromatic diacid chlorides. This understanding is critical for researchers and professionals in selecting the appropriate polyamide for specific applications, balancing the need for flexibility, thermal stability, and mechanical strength. The provided experimental protocols and workflows serve as a practical guide for the synthesis and characterization of these important polymers.

References

A Comparative Guide to the Mechanical Strength of Sebacoyl Chloride-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer with the appropriate mechanical properties is a critical step in the design of advanced materials and delivery systems. Sebacoyl chloride, as a reactive monomer, is a key building block for a range of polymers, most notably polyamides like Nylon 6,10, and various polyesters. The mechanical strength of these polymers dictates their suitability for applications ranging from durable medical device components to flexible tissue engineering scaffolds.

This guide provides an objective comparison of the mechanical properties of this compound-based polymers against common alternative biodegradable polyesters such as Poly(lactic acid) (PLA) and Poly(ε-caprolactone) (PCL). Furthermore, it delves into the tunable nature of polyesters derived from sebacic acid, the precursor to this compound, highlighting how synthesis parameters can be modulated to achieve desired mechanical performance. All data is presented in a standardized format to facilitate direct comparison, and detailed experimental protocols for key mechanical tests are provided.

Comparative Analysis of Mechanical Properties

The mechanical behavior of a polymer is defined by several key parameters, including its resistance to deformation under tensile (pulling) stress, bending (flexural) stress, and sudden impact. The following tables summarize the quantitative data for representative this compound-based polymers and their alternatives.

Table 1: Tensile Mechanical Properties

PolymerYoung's Modulus (GPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)
Nylon 6,10 1.6 - 2.3[1]45 - 60[1]110 - 120[1]
Poly(glycerol sebacate) (PGS) *0.00077 - 0.0019> 5> 267
Poly(lactic acid) (PLA) 2.3 - 3.5[2][3]26.4 - 60[2][3][4]4 - 10[2][4]
Poly(ε-caprolactone) (PCL) 0.34 - 0.36[5]10.5 - 16.1[5]~300[6]
Poly(butylene sebacate) (PBS) 1.8 - 2.22.9 - 108-

Note: The properties of PGS are highly tunable. The values presented represent a range achievable through variations in synthesis conditions.

Table 2: Flexural and Impact Strength

PolymerFlexural Modulus (GPa)Flexural Strength (MPa)Notched Izod Impact Strength (J/m)
Nylon 6,10 1.4 - 2.0[1]48 - 59[1]85[1]
Nylon 6,10 (10% Glass Fibre Reinforced) 4.8[7]-0.05 kJ/m[7]
Nylon 6,10 (30% Glass Fibre Reinforced) 7.5[8]-0.11 kJ/m[8]
Poly(lactic acid) (PLA) --16[2]
Nylon 6 --~60

The Tunability of Sebacic Acid-Based Polyesters

Polymers derived from sebacic acid, such as Poly(glycerol sebacate) (PGS), offer a significant advantage in their highly tunable mechanical properties. By carefully controlling the synthesis parameters, researchers can tailor the polymer's stiffness, strength, and elasticity to match the requirements of a specific application.

The following diagram illustrates the logical relationship between key synthesis parameters for PGS and its resulting mechanical properties.

G Influence of Synthesis Parameters on PGS Mechanical Properties cluster_params Synthesis Parameters cluster_props Resulting Mechanical Properties ratio Glycerol:Sebacic Acid Ratio modulus Young's Modulus (Stiffness) ratio->modulus Higher ratio leads to higher stiffness uts Ultimate Tensile Strength ratio->uts time Curing Time time->modulus Longer time increases stiffness time->uts elongation Elongation at Break (Flexibility) time->elongation Longer time decreases flexibility temp Curing Temperature temp->modulus Higher temp increases stiffness temp->uts temp->elongation Higher temp decreases flexibility

Caption: Logical flow of synthesis parameter adjustments to tune the mechanical properties of Poly(glycerol sebacate).

Experimental Protocols

The data presented in this guide is typically obtained through standardized testing methods. Below are detailed protocols for the key experiments used to assess the mechanical strength of polymers.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of a polymer, including Young's modulus, ultimate tensile strength, and elongation at break.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638. The specimens should be free of any surface imperfections.

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Apparatus: Utilize a universal testing machine (UTM) equipped with grips to securely hold the specimen. An extensometer is used to accurately measure the elongation.

  • Procedure: a. Mount the specimen in the grips of the UTM, ensuring it is properly aligned. b. Attach the extensometer to the gauge section of the specimen. c. Apply a tensile load at a constant crosshead speed until the specimen fractures. d. Record the force and the corresponding elongation throughout the test.

  • Data Analysis: a. Calculate the stress by dividing the applied force by the initial cross-sectional area of the specimen. b. Calculate the strain by dividing the change in length by the initial gauge length. c. Plot the stress-strain curve. d. Determine the Young's modulus from the initial linear portion of the curve. e. The ultimate tensile strength is the maximum stress recorded before fracture. f. The elongation at break is the strain at the point of fracture, expressed as a percentage.

Flexural Testing (ASTM D790)

Objective: To determine the flexural strength and flexural modulus of a polymer.

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790.

  • Conditioning: Condition the specimens under the same standard conditions as for tensile testing.

  • Testing Apparatus: Use a universal testing machine with a three-point bending fixture.

  • Procedure: a. Place the specimen on two supports in the bending fixture. b. Apply a load to the center of the specimen at a constant crosshead speed. c. Continue to apply the load until the specimen breaks or the deflection reaches a specified limit. d. Record the applied load and the corresponding deflection.

  • Data Analysis: a. Calculate the flexural stress and flexural strain from the load-deflection data using the formulas provided in ASTM D790. b. The flexural strength is the maximum flexural stress sustained by the specimen. c. The flexural modulus is calculated from the slope of the initial linear portion of the flexural stress-strain curve.

Notched Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance of a polymer.

Methodology:

  • Specimen Preparation: Prepare notched, rectangular bar specimens according to the dimensions specified in ASTM D256.

  • Conditioning: Condition the specimens as per the standard protocol.

  • Testing Apparatus: Use a pendulum-type impact testing machine.

  • Procedure: a. Clamp the specimen vertically in the testing machine with the notch facing the direction of the pendulum's impact. b. Release the pendulum, allowing it to strike and fracture the specimen. c. Record the energy absorbed by the specimen during the impact, which is indicated by the height of the pendulum's follow-through swing.

  • Data Analysis: a. The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen at the notch. The result is typically expressed in J/m.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the mechanical properties of a newly synthesized polymer.

G Experimental Workflow for Mechanical Property Assessment cluster_testing Mechanical Testing synthesis Polymer Synthesis (e.g., this compound + Diamine) specimen_prep Specimen Preparation (Molding/Cutting) synthesis->specimen_prep conditioning Conditioning (ASTM Standards) specimen_prep->conditioning tensile Tensile Test (ASTM D638) conditioning->tensile flexural Flexural Test (ASTM D790) conditioning->flexural impact Impact Test (ASTM D256) conditioning->impact analysis Data Analysis and Comparison tensile->analysis flexural->analysis impact->analysis report Reporting of Mechanical Properties analysis->report

Caption: A generalized workflow for the mechanical characterization of polymers from synthesis to data reporting.

References

A Comparative Guide to the Thermal Stability of Polymers Synthesized with Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of polymers synthesized using sebacoyl chloride, a key building block in the production of various high-performance polymers. Understanding the thermal properties of these materials is crucial for their application in fields ranging from advanced textiles to biomedical devices and drug delivery systems. This document presents a detailed analysis of their thermal stability, primarily evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and compares them with polymers synthesized from alternative diacid chlorides, such as adipoyl chloride.

Executive Summary

Polymers derived from this compound, such as Nylon 6,10, generally exhibit high thermal stability, characterized by elevated decomposition and melting temperatures. This stability is attributed to the long aliphatic chain of the sebacate (B1225510) unit, which contributes to strong intermolecular forces. When compared to polymers made from shorter-chain diacid chlorides like adipoyl chloride (e.g., Nylon 6,6), this compound-based polymers often display different thermal behaviors. While Nylon 6,6 has a higher melting point due to a higher density of amide groups leading to stronger hydrogen bonding, Nylon 6,10 can offer advantages in specific applications where its unique thermal profile is beneficial. The choice between these monomers will ultimately depend on the desired thermal performance and end-use application of the polymer.

Quantitative Thermal Analysis Data

The thermal properties of polymers are critical indicators of their performance under various temperature conditions. The following tables summarize key quantitative data from TGA and DSC analyses for polyamides and polyesters synthesized using this compound and, for comparison, adipoyl chloride.

Table 1: Thermogravimetric Analysis (TGA) Data for Polyamides

PolymerMonomersOnset Decomposition Temp. (T_onset) (°C)Temp. at Max. Decomposition Rate (T_max) (°C)Weight Loss at 500°C (%)
Nylon 6,10 Hexamethylene diamine + This compound ~417 - 420~461 - 467~95
Nylon 6,6 Hexamethylene diamine + Adipoyl chloride ~305 - 365~445 - 500>90

Table 2: Differential Scanning Calorimetry (DSC) Data for Polyamides

PolymerMonomersGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)
Nylon 6,10 Hexamethylene diamine + This compound ~40 - 60~215 - 225
Nylon 6,6 Hexamethylene diamine + Adipoyl chloride ~50 - 70~250 - 270[1]

Table 3: Thermal Properties of Polyesters

PolymerMonomersGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (°C)
Poly(butylene sebacate) 1,4-Butanediol + This compound -~60-65~370
Poly(butylene adipate) 1,4-Butanediol + Adipoyl chloride -~55-60~350

Experimental Protocols

A systematic approach to thermal analysis is crucial for obtaining reproducible and comparable data. The following protocols for TGA and DSC are representative of standard procedures for the characterization of polymers.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the polymer samples.[2]

  • Instrumentation: A standard thermogravimetric analyzer is used.

  • Sample Preparation: 5–10 mg of the polymer sample is accurately weighed and placed in a platinum or alumina (B75360) crucible.[2]

  • Instrument Setup: The crucible is placed in the TGA furnace.[2]

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert nitrogen flow of 20-50 mL/min, to prevent oxidative degradation.[2]

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.[2]

Differential Scanning Calorimetry (DSC)

DSC is used to identify the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Instrumentation: A standard differential scanning calorimeter is used.

  • Sample Preparation: 5–10 mg of the polymer sample is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Atmosphere: The analysis is conducted under a controlled inert atmosphere, such as nitrogen, with a typical flow rate of 50 mL/min.

  • Heating Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample is first heated from room temperature to a temperature above its melting point (e.g., 280°C for polyamides) at a heating rate of 10 °C/min.[3] It is then cooled to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10 °C/min) and finally reheated at the same rate to obtain the DSC thermogram for analysis.[3]

Interfacial Polymerization of Polyamides (e.g., Nylon 6,10)

This method is commonly used for the synthesis of polyamides from diacid chlorides and diamines.

  • Aqueous Phase Preparation: An aqueous solution of the diamine (e.g., hexamethylene diamine) is prepared, often with an added base (like sodium hydroxide) to neutralize the hydrochloric acid byproduct.

  • Organic Phase Preparation: The diacid chloride (e.g., this compound) is dissolved in an immiscible organic solvent (such as chloroform (B151607) or hexane).

  • Polymerization: The aqueous phase is carefully layered on top of the organic phase in a beaker. The polymer film forms at the interface of the two liquids.[4]

  • Polymer Collection: The polymer film can be continuously drawn from the interface as a "rope".[4]

  • Washing and Drying: The collected polymer is then washed thoroughly with water and a suitable solvent (like acetone) to remove unreacted monomers and byproducts, and finally dried in a vacuum oven.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for evaluating the thermal stability of polymers using TGA and DSC.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Evaluation Polymer_Synthesis Polymer Synthesis (e.g., Interfacial Polymerization) Drying Drying of Polymer Polymer_Synthesis->Drying Weighing Accurate Weighing (5-10 mg) Drying->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA Inert Atmosphere (e.g., N2) Heating Ramp (e.g., 10°C/min) DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Inert Atmosphere (e.g., N2) Heat-Cool-Heat Cycle TGA_Data TGA Data: - Onset Decomposition Temp. - Max. Decomposition Temp. - Weight Loss (%) TGA->TGA_Data DSC_Data DSC Data: - Glass Transition Temp. (Tg) - Melting Temp. (Tm) DSC->DSC_Data Comparison Comparison of Thermal Stability TGA_Data->Comparison DSC_Data->Comparison G cluster_monomers Monomer Selection cluster_synthesis Polymer Synthesis cluster_polymer Resulting Polymer cluster_analysis Thermal Property Evaluation Sebacoyl_Chloride This compound Polyamide_S Polyamide Synthesis Sebacoyl_Chloride->Polyamide_S Polyester_S Polyester Synthesis Sebacoyl_Chloride->Polyester_S Adipoyl_Chloride Adipoyl Chloride Adipoyl_Chloride->Polyamide_S Adipoyl_Chloride->Polyester_S Diamine Diamine (e.g., Hexamethylene diamine) Diamine->Polyamide_S Diol Diol (e.g., 1,4-Butanediol) Diol->Polyester_S Polyamide Polyamide (e.g., Nylon 6,10 or 6,6) Polyamide_S->Polyamide Polyester Polyester (e.g., Poly(butylene sebacate)) Polyester_S->Polyester Thermal_Stability Thermal Stability (TGA & DSC) Polyamide->Thermal_Stability Polyester->Thermal_Stability

References

Independent Verification of Sebacoyl Chloride Synthesis and Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental results related to sebacoyl chloride, a key reagent in polymer chemistry and organic synthesis. The data presented is compiled from established chemical literature and supplier specifications, offering a baseline for researchers. This document details the prevalent synthesis methods for this compound and its primary application in the synthesis of Nylon-6,10, providing protocols and comparative data to support laboratory work.

Synthesis of this compound: A Comparative Analysis

This compound is most commonly synthesized by reacting sebacic acid with a chlorinating agent. The choice of agent can significantly impact the reaction's yield, purity, safety, and scalability. Below is a comparison of common methods.[1]

MethodYield (%)Purity (%)Safety RiskScalability
Thionyl Chloride 95>99ModerateHigh
Phosphorus Pentachloride (PCl₅) 8897HighLow
Phosgene 98>99ExtremeModerate

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound from sebacic acid and thionyl chloride.[1][2][3]

Materials:

  • Sebacic acid

  • Thionyl chloride (SOCl₂)

  • Reflux apparatus

  • Distillation apparatus

Procedure:

  • In a reflux apparatus, add sebacic acid to an excess of thionyl chloride under anhydrous conditions.

  • Heat the mixture at 70–80°C for 4–6 hours. During this time, this compound is formed along with sulfur dioxide and hydrogen chloride as byproducts.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to isolate the this compound.

  • Purity can be confirmed via Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic C=O stretch at approximately 1800 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy, which will show a peak around 2.3 ppm for the CH₂ adjacent to the carbonyl group.[1] Gas chromatography (GC) with flame ionization detection can also be used to confirm purity, which is typically >95%.[1]

Diagram: Synthesis Workflow

cluster_synthesis This compound Synthesis Sebacic_Acid Sebacic Acid Reaction Reaction (Reflux at 70-80°C) Sebacic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Purification Purification (Distillation) Reaction->Purification Sebacoyl_Chloride This compound Purification->Sebacoyl_Chloride

Caption: Workflow for the synthesis of this compound.

Application in Polymer Synthesis: Nylon-6,10

A primary application of this compound is in the synthesis of Nylon-6,10 through interfacial polymerization with hexamethylenediamine (B150038).[1][3][4] This reaction is famously demonstrated in the "nylon rope trick."[1]

Experimental Protocol: Synthesis of Nylon-6,10

This protocol outlines the classic "nylon rope trick" experiment, a demonstration of interfacial polymerization.[5][6]

Materials:

  • Solution A: 0.5 M hexamethylenediamine in 0.5 M sodium hydroxide (B78521) (aqueous solution)

  • Solution B: 0.2 M this compound in hexane

  • Beakers

  • Glass stir rod

  • Forceps

Procedure:

  • Pour the hexamethylenediamine solution (Solution A) into a beaker.

  • Carefully and slowly pour the this compound solution (Solution B) down a glass stir rod onto the surface of the hexamethylenediamine solution, minimizing mixing of the two layers.

  • A film of Nylon-6,10 will form at the interface of the two immiscible solutions.

  • Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous strand of nylon can be drawn out and wound onto a glass rod.

Diagram: Interfacial Polymerization of Nylon-6,10

cluster_polymerization Nylon-6,10 Interfacial Polymerization Aqueous_Phase Aqueous Phase: Hexamethylenediamine in NaOH Interface Interface Polymerization Polymerization Reaction Aqueous_Phase->Polymerization Reactant Organic_Phase Organic Phase: This compound in Hexane Organic_Phase->Polymerization Reactant Nylon Nylon-6,10 Polymer Film Polymerization->Nylon Forms

Caption: Interfacial polymerization of Nylon-6,10.

Comparative Polymer Properties

The choice of diacyl chloride in polymerization affects the properties of the resulting nylon. Replacing this compound with adipoyl chloride, for instance, yields Nylon-6,6, which has different thermal properties due to the shorter chain length of the diacyl chloride.[1]

PolymerDiacyl ChlorideDiamineMelting Point (°C)Key Characteristics
Nylon-6,10 This compoundHexamethylenediamine215Good chemical resistance, used in textiles and engineering plastics.[1][3]
Nylon-6,6 Adipoyl ChlorideHexamethylenediamine265Higher melting point due to shorter chain spacing.[1]

References

A Comparative Guide to Alternative Di-acyl Chlorides for Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is a critical endeavor in the pursuit of sustainable materials and advanced biomedical applications. Di-acyl chlorides are highly reactive monomers that facilitate the synthesis of a wide range of polymers, including polyesters and polyamides, under mild conditions. While traditional di-acyl chlorides like adipoyl chloride and sebacoyl chloride are widely used, there is a growing interest in alternatives derived from renewable resources that offer unique properties and improved biodegradability. This guide provides an objective comparison of promising alternative di-acyl chlorides, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.

Performance Comparison of Alternative Di-acyl Chlorides

The selection of a di-acyl chloride significantly influences the thermal, mechanical, and degradation properties of the resulting polymer. Below is a summary of quantitative data for polymers synthesized from various alternative di-acyl chlorides.

Di-acyl ChlorideCo-monomerPolymer TypeMolecular Weight ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Key Findings & Biodegradability
Furan-2,5-dicarbonyl dichloride Hexamethylenediamine (B150038)Polyamide (PA-6F)High127- (Amorphous)Bio-based alternative to terephthaloyl chloride. Polymers exhibit high thermal stability.[1][2]
1,4-ButanediolPolyester (B1180765) (PBF)High--Furan-based polyesters show excellent gas barrier properties.[3]
1,10-DecanediolPoly(ester amide)---Introduction of amide moieties increases crystallinity and enhances thermal and mechanical properties.[3]
Itaconyl chloride -Polyanhydride Network---Forms crosslinked, degradable networks via thiol-ene photopolymerization. Susceptible to controlled degradation under physiological and marine conditions.[4]
Lactic Acid (as conjugate)Polyester-drug conjugate---Used to cap polylactic acid chains for nanoparticle drug delivery. Slow degradation leads to low drug release.[5][6]
Succinyl chloride DiolsPolyester---Shorter chain length compared to adipoyl chloride can lead to precipitation during polymerization.[7]
Adipoyl chloride HexamethylenediaminePolyamide (Nylon 6,6)--265A common petroleum-based di-acyl chloride for comparison. Polyamides are generally less biodegradable than polyesters.[8]
DiolsPolyesterInherent viscosity max at 4-5 mol% excess--Widely used for polyester synthesis.[9]
This compound Glycerol (B35011)Linear Polyester---Can be used to create linear polyesters from a trifunctional monomer with the aid of a catalyst.[7]
Endogenous PolyaminesPolyamidoamines~20,000-~130Can be synthesized from bio-renewable resources and reacts well in interfacial polymerization.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of biodegradable polymers using alternative di-acyl chlorides.

Protocol 1: Interfacial Polymerization of Furan-based Polyamide

This protocol describes the synthesis of a polyamide from 2,5-furandicarbonyl dichloride and a diamine.

Materials:

  • 2,5-Furandicarbonyl dichloride

  • Hexamethylenediamine

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

  • Prepare an organic solution of 2,5-furandicarbonyl dichloride in dichloromethane.

  • Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers.

  • A polymer film will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it from the beaker. A continuous strand of polyamide can be drawn.

  • Wash the polymer strand thoroughly with distilled water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at a controlled temperature.

Protocol 2: Thiol-Ene Photopolymerization of Itaconic Anhydride-based Networks

This protocol details the formation of a crosslinked, degradable polyanhydride network.[4]

Materials:

  • Itaconic anhydride (B1165640) derivative (e.g., ethyl itaconic anhydride)

  • Multifunctional thiol (e.g., tetra- or hexa-functional thiol)

  • Photoinitiator

Procedure:

  • In a suitable vessel, mix the itaconic anhydride derivative and the multifunctional thiol in the desired stoichiometric ratio.

  • Add a small amount of a suitable photoinitiator to the monomer mixture.

  • Thoroughly mix the components until a homogeneous, solvent-free liquid is obtained.

  • Pour the mixture into a mold of the desired shape.

  • Expose the mixture to UV light of an appropriate wavelength and intensity to initiate the thiol-ene polymerization.

  • Continue the UV exposure for a sufficient time to ensure complete curing of the thermoset network.

  • The resulting crosslinked polyanhydride can be removed from the mold for characterization.

Protocol 3: Solution Polycondensation of a Linear Polyester from a Di-acyl Chloride and a Diol

This protocol outlines the synthesis of a linear polyester in solution.

Materials:

  • Di-acyl chloride (e.g., this compound)

  • Diol (e.g., 1,4-Butanediol)

  • Anhydrous non-reactive solvent (e.g., Tetrahydrofuran - THF)

  • Acid scavenger/base (e.g., Pyridine or Triethylamine)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol in the anhydrous solvent.

  • Add the acid scavenger to the solution.

  • Slowly add a solution of the di-acyl chloride in the same anhydrous solvent to the diol solution with continuous stirring. The reaction is often exothermic and may require cooling.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

  • After the reaction is complete, the polymer can be precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or water).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers, oligomers, and the salt of the acid scavenger.

  • Dry the purified polymer under vacuum.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization synthesis_method Choose Synthesis Method (e.g., Interfacial, Solution) monomer_prep Prepare Monomer Solutions (Di-acyl Chloride & Co-monomer) synthesis_method->monomer_prep polymerization Run Polymerization Reaction monomer_prep->polymerization purification Purify Polymer (Precipitation & Washing) polymerization->purification drying Dry Polymer purification->drying molecular_weight Molecular Weight Analysis (GPC/SEC) drying->molecular_weight thermal_analysis Thermal Analysis (DSC, TGA) drying->thermal_analysis mechanical_testing Mechanical Testing (Tensile, Modulus) drying->mechanical_testing degradation_study Biodegradation Study drying->degradation_study

A typical experimental workflow for polymer synthesis and characterization.

signaling_pathway cluster_monomers Monomers cluster_polymerization Polymerization cluster_products Products diacyl_chloride Di-acyl Chloride (R-(COCl)₂) reaction Polycondensation Reaction diacyl_chloride->reaction co_monomer Co-monomer (Diol or Diamine) co_monomer->reaction polymer Biodegradable Polymer (Polyester or Polyamide) reaction->polymer byproduct Byproduct (e.g., HCl) reaction->byproduct

General reaction scheme for polycondensation using di-acyl chlorides.

logical_relationship cluster_properties Influences Polymer Properties cluster_application Determines Application start Selection of Di-acyl Chloride thermal Thermal Stability (Tg, Tm) start->thermal mechanical Mechanical Strength start->mechanical degradation Biodegradation Rate start->degradation biomedical Biomedical Devices thermal->biomedical packaging Sustainable Packaging mechanical->packaging drug_delivery Drug Delivery Systems degradation->drug_delivery

References

A Comparative Spectroscopic Guide to Sebacoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of sebacoyl chloride and its common derivatives, namely esters and amides. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting.

Introduction to Spectroscopic Analysis of Acyl Derivatives

This compound is a highly reactive diacyl chloride that serves as a versatile building block in organic synthesis. Its reactions with nucleophiles, such as alcohols and amines, lead to the formation of a wide range of derivatives, including polyesters and polyamides like Nylon 6,10. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for monitoring these reactions and characterizing the resulting products. These methods provide detailed information about the functional groups present and the overall molecular structure.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound, a representative ester derivative (diethyl sebacate), and a polyamide derivative (Nylon 6,10). This side-by-side comparison highlights the characteristic changes observed upon conversion of the acyl chloride functionality.

Compound Functional Group FTIR: C=O Stretch (cm⁻¹) ¹H NMR: α-CH₂ (ppm) ¹³C NMR: C=O (ppm)
This compoundAcyl Chloride~1800[1]~2.8-2.9~173
Diethyl SebacateEster~1735~2.2-2.3~173
Nylon 6,10Amide~1630-1640 (Amide I)~2.1-2.2~173

Detailed Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the carbonyl (C=O) stretching frequency characteristic of the acyl chloride, ester, or amide functional group.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Ensure the sample is dry and free of solvent. For solid samples, a small amount of powder is sufficient. For liquid samples, a single drop is used.

  • Instrument Setup:

    • Record a background spectrum of the clean ATR crystal.

    • Place the sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the position of the strong carbonyl (C=O) absorption band.

    • Compare the observed frequency to the expected ranges for acyl chlorides, esters, and amides to confirm the functional group transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe the chemical shift of protons and carbons, particularly those adjacent to the carbonyl group, to confirm the structure of the derivative.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule. Pay close attention to the signals of the methylene (B1212753) groups (α-CH₂) adjacent to the carbonyl function and the chemical shift of the carbonyl carbon itself.

Visualizing the Workflow and Relationships

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Sebacoyl_Chloride This compound Reaction Reaction with Nucleophile (Alcohol/Amine) Sebacoyl_Chloride->Reaction Derivative Derivative (Ester/Amide) Reaction->Derivative FTIR FTIR Spectroscopy Derivative->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Derivative->NMR FTIR_Data Analyze C=O Stretch (~1800, ~1735, or ~1640 cm⁻¹) FTIR->FTIR_Data NMR_Data Analyze α-CH₂ and C=O Shifts NMR->NMR_Data Comparison Comparative Analysis FTIR_Data->Comparison NMR_Data->Comparison

Functional_Group_Correlation cluster_ftir FTIR (C=O Stretch) cluster_nmr ¹H NMR (α-CH₂ Shift) Sebacoyl_Chloride This compound (-COCl) FTIR_Acyl ~1800 cm⁻¹ Sebacoyl_Chloride->FTIR_Acyl correlates to NMR_Acyl ~2.9 ppm (deshielded) Sebacoyl_Chloride->NMR_Acyl correlates to Ester Ester (-COOR) FTIR_Ester ~1735 cm⁻¹ Ester->FTIR_Ester correlates to NMR_Ester ~2.3 ppm Ester->NMR_Ester correlates to Amide Amide (-CONHR) FTIR_Amide ~1640 cm⁻¹ Amide->FTIR_Amide correlates to NMR_Amide ~2.2 ppm (shielded) Amide->NMR_Amide correlates to

References

A Comparative Guide to the Quantitative Kinetics of Sebacoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of sebacoyl chloride with various nucleophiles, including amines, water (hydrolysis), and alcohols. Due to the limited availability of direct quantitative kinetic data for this compound in publicly accessible literature, this guide leverages data from analogous acyl chlorides, primarily benzoyl chloride, to provide a foundational understanding of the expected reactivity. The reaction with amines, particularly in the context of interfacial polymerization, is the most extensively characterized and will serve as the primary basis for comparison.

Comparison of Reaction Kinetics

This compound is a highly reactive diacyl chloride, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The general order of reactivity for these reactions is:

Amines > Alcohols > Water (Hydrolysis)

This reactivity trend is governed by the nucleophilicity of the attacking species and the stability of the leaving group. The reactions are typically fast, often diffusion-controlled, particularly in the case of interfacial polymerization with diamines.

Data Presentation

The following table summarizes the available and analogous quantitative kinetic data for the reactions of acyl chlorides.

Reaction TypeAcyl ChlorideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Reference
Aminolysis Benzoyl Chloriden-ButylamineAcetonitrile (B52724)251.1 x 10⁵[1]
Benzoyl ChlorideBenzylamineAcetonitrile252.5 x 10⁴[1]
Benzoyl ChlorideDi-n-butylamineAcetonitrile251.3 x 10⁴[1]
Benzoyl ChlorideAnilineAcetonitrile251.0[1]
Hydrolysis This compoundWater--Less susceptible than shorter chain acyl chlorides[2]
Alcoholysis General Acyl ChlorideAlcoholGeneral-Generally slower than aminolysis-

Reaction Pathways and Mechanisms

The reactions of this compound with amines, alcohols, and water generally proceed through a nucleophilic acyl substitution mechanism.

Aminolysis (Polyamide Formation)

The reaction of this compound with a diamine, such as 1,6-hexanediamine, is a classic example of interfacial polycondensation to form a polyamide (Nylon 6,10).[3] This reaction is extremely rapid.[4]

G sebacoyl This compound (in organic phase) interface Interface sebacoyl->interface diamine Diamine (in aqueous phase) diamine->interface polyamide Polyamide (Nylon 6,10) + HCl interface->polyamide

Caption: Interfacial polymerization of this compound and a diamine.

Hydrolysis

This compound reacts with water to form sebacic acid and hydrochloric acid.[4] This reaction is generally slower than aminolysis and is less facile for this compound compared to shorter-chain acyl chlorides.[2]

G sebacoyl This compound intermediate Tetrahedral Intermediate sebacoyl->intermediate + 2 H₂O water Water products Sebacic Acid + 2 HCl intermediate->products

Caption: Hydrolysis of this compound.

Alcoholysis (Polyester Formation)

The reaction of this compound with a diol results in the formation of a polyester (B1180765) and hydrochloric acid. This reaction is typically slower than the reaction with amines.

G sebacoyl This compound intermediate Tetrahedral Intermediate sebacoyl->intermediate + Diol diol Diol polyester Polyester + 2 HCl intermediate->polyester

Caption: Polyesterification of this compound with a diol.

Experimental Protocols

Kinetic Study of Acyl Chloride Reactions with Amines (Model Protocol)

This protocol is adapted from a study on the kinetics of benzoyl chloride with aliphatic amines and can be considered a model for studying this compound reactions.[1]

Objective: To determine the second-order rate constants for the reaction of an acyl chloride with various amines in a non-aqueous solvent.

Materials:

  • Acyl chloride (e.g., this compound or benzoyl chloride)

  • Aliphatic amines (e.g., n-butylamine, benzylamine)

  • Picric acid

  • Acetonitrile (solvent)

  • UV-VIS Spectrometer

  • Stopped-flow apparatus (for very fast reactions) or a standard spectrophotometer with rapid mixing capabilities

Procedure:

  • Preparation of Amine Picrate (B76445) Salts: Prepare the picrate salts of the amines by mixing equimolar quantities of the amine and picric acid in a suitable solvent like ether. The precipitated salt is then filtered and dried.

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the amine picrate salt in acetonitrile at a known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare a stock solution of the acyl chloride in acetonitrile at a known concentration (e.g., 1 x 10⁻² M). The concentration of the acyl chloride should be in large excess compared to the amine picrate.

  • Kinetic Measurements:

    • The reaction is initiated by mixing the amine picrate solution with the acyl chloride solution.

    • The rate of reaction is monitored by following the disappearance of the picrate ion, which has a strong absorbance in the visible region (around 375 nm).

    • For fast reactions, a stopped-flow apparatus is used. For slower reactions, manual mixing in a cuvette followed by rapid placement in the spectrophotometer can be employed.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the acyl chloride (which is in excess and assumed to be constant): k₂ = k_obs / [Acyl Chloride].

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_amine Prepare Amine Picrate Solution in Acetonitrile mix Mix Reactant Solutions (Stopped-Flow or Manual) prep_amine->mix prep_acyl Prepare Acyl Chloride Solution in Acetonitrile prep_acyl->mix monitor Monitor Absorbance of Picrate Ion (375 nm) vs. Time mix->monitor plot Plot ln(A_t - A_∞) vs. Time monitor->plot calc_k1 Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot->calc_k1 calc_k2 Calculate Second-Order Rate Constant (k₂) calc_k1->calc_k2

Caption: Workflow for the kinetic study of acyl chloride reactions with amines.

Conclusion

While direct quantitative kinetic data for this compound reactions are sparse in the available literature, a comparative analysis based on analogous acyl chlorides provides valuable insights for researchers. The reaction of this compound with amines is exceedingly fast, forming the basis for rapid polyamide synthesis through interfacial polymerization. Hydrolysis and alcoholysis are comparatively slower processes. The provided model experimental protocol for studying aminolysis kinetics can be adapted to generate specific data for this compound, which would be a valuable contribution to the field. For drug development professionals, understanding the high reactivity of the acyl chloride functional group in this compound is crucial for designing and controlling synthesis pathways and for considering the stability of potential drug conjugates.

References

A Comparative Guide to the Tensile Properties of Nylon 6,10 Synthesized from Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tensile properties of Nylon 6,10 synthesized via interfacial polymerization of sebacoyl chloride and hexamethylenediamine (B150038). It is intended to serve as a valuable resource for researchers and professionals in material science and drug development, offering insights into the mechanical performance of this polymer relative to other common polyamides. The information is supported by experimental data and detailed methodologies.

Overview of Nylon 6,10

Nylon 6,10 is a semi-crystalline polyamide produced from the polymerization of hexamethylenediamine (a diamine with six carbon atoms) and this compound (a diacid chloride with ten carbon atoms).[1][2] This particular nylon is recognized for its lower moisture absorption compared to more common variants like Nylon 6 and Nylon 6,6, which imparts better dimensional stability in humid environments.[3][4] While it may exhibit slightly lower tensile strength and stiffness than Nylon 6,6, it offers a favorable balance of flexibility, toughness, and resistance to certain chemicals.[3][5]

Comparative Tensile Properties

The tensile properties of polymers are highly dependent on the synthesis method, processing conditions, and the form of the material being tested (e.g., molded solid, fiber, or thin film). Data presented here is collated from various sources to provide a comparative overview. It is crucial to consider the context of these values, as materials tested directly after interfacial polymerization may exhibit different properties from commercially processed and conditioned samples.

PropertyNylon 6,10Nylon 6Nylon 6,6
Tensile Strength 45 - 60 MPa ¹60 - 75 MPa[6]70 - 85 MPa[6]
Young's Modulus 1.6 - 2.3 GPa[7]Varies significantly with processingVaries significantly with processing
Elongation at Break 110 - 120%[7]Varies significantly with processingVaries significantly with processing
¹ Data for processed Nylon 6,10.[7] Note: Neat Nylon 6,10 synthesized via interfacial polymerization and tested as a thin film has shown significantly lower tensile strength (e.g., ~0.49 MPa).[8] This highlights the critical role of post-synthesis processing in determining final mechanical properties.

Experimental Protocols

Synthesis of Nylon 6,10 via Interfacial Polymerization

This protocol describes the synthesis of Nylon 6,10 at the interface of two immiscible liquid phases.[1][9][10]

Materials:

  • Hexamethylenediamine

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane

  • Distilled water

  • Beakers

  • Glass stirring rod

  • Forceps

Procedure:

  • Aqueous Phase Preparation: An aqueous solution of hexamethylenediamine is prepared. Typically, sodium hydroxide is added to this solution to neutralize the hydrochloric acid (HCl) by-product that forms during polymerization.[9]

  • Organic Phase Preparation: A solution of this compound is prepared in an organic solvent, such as hexane.[1]

  • Interfacial Polymerization: The aqueous hexamethylenediamine solution is carefully layered with the organic this compound solution in a beaker. A thin film of Nylon 6,10 forms instantly at the interface between the two layers.[1]

  • Polymer Retrieval: The polymer film can be grasped with forceps and continuously drawn out of the beaker as a "rope."[10] The polymer will continue to form at the interface until one of the reactants is depleted.

  • Washing and Drying: The collected Nylon 6,10 strand is thoroughly washed with water to remove any unreacted monomers and by-products. It is then dried before further characterization.[11]

Tensile Property Testing of Synthesized Nylon 6,10 Film

This protocol outlines a general method for evaluating the tensile properties of the synthesized polymer.[8][9]

Apparatus:

  • Tensile testing machine (e.g., Servopulser machine)[8]

  • Force gauge

  • Calipers for measuring sample dimensions

Procedure:

  • Sample Preparation: The synthesized and dried Nylon 6,10 is cut into uniform rectangular strips of a specified length.[8] The width and thickness of the samples are precisely measured.

  • Tensile Test: The sample is mounted in the grips of the tensile testing machine. A tensile force is applied at a constant rate of elongation until the sample fractures.[8][9]

  • Data Acquisition: The force applied and the corresponding elongation of the sample are recorded throughout the test.

  • Calculation of Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Elastic Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the synthesis and characterization of Nylon 6,10.

experimental_workflow cluster_synthesis Synthesis of Nylon 6,10 cluster_testing Tensile Property Testing cluster_properties Calculated Properties prep_aq Prepare Aqueous Phase (Hexamethylenediamine + NaOH in Water) polymerization Interfacial Polymerization (Layering of Phases) prep_aq->polymerization prep_org Prepare Organic Phase (this compound in Hexane) prep_org->polymerization retrieval Retrieve Nylon 6,10 Film/Rope polymerization->retrieval wash_dry Wash and Dry Polymer retrieval->wash_dry sample_prep Prepare Test Specimens (Cut into uniform strips) wash_dry->sample_prep tensile_test Perform Tensile Test (Apply force until fracture) sample_prep->tensile_test data_acq Data Acquisition (Record Stress vs. Strain) tensile_test->data_acq calc Calculate Tensile Properties data_acq->calc ts Tensile Strength calc->ts ym Young's Modulus calc->ym eb Elongation at Break calc->eb

Caption: Experimental workflow for Nylon 6,10 synthesis and tensile testing.

logical_relationship cluster_properties Tensile Properties monomers Monomers - Hexamethylenediamine - this compound synthesis Interfacial Polymerization monomers->synthesis polymer Nylon 6,10 Polymer synthesis->polymer strength Tensile Strength polymer->strength stiffness Stiffness (Young's Modulus) polymer->stiffness ductility Ductility (Elongation at Break) polymer->ductility performance Mechanical Performance strength->performance stiffness->performance ductility->performance

Caption: Relationship between synthesis, polymer structure, and mechanical properties.

References

A Comparative Guide to Aramid and Aliphatic-Aromatic Polyamide Synthesis: Isophthaloyl Chloride vs. Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomers is a critical determinant of the final properties of a polymer. In the synthesis of high-performance polyamides, the selection of the diacid chloride—specifically, an aromatic versus an aliphatic one—fundamentally alters the polymer's structure and, consequently, its performance characteristics. This guide provides an objective comparison of the use of isophthaloyl chloride, an aromatic diacid chloride, and sebacoyl chloride, an aliphatic diacid chloride, in the synthesis of polyamides with aromatic diamines.

The reaction of a diacid chloride with a diamine via polycondensation is a cornerstone of polyamide synthesis. When the diamine is aromatic, the choice between an aromatic diacid chloride like isophthaloyl chloride and an aliphatic one like this compound dictates whether the resulting polymer is a wholly aromatic polyamide (aramid) or an aliphatic-aromatic polyamide. This structural difference has profound implications for the material's thermal stability, mechanical strength, and solubility.

Isophthaloyl chloride, when reacted with an aromatic diamine such as m-phenylenediamine, yields poly(m-phenylene isophthalamide), a meta-aramid commercially known as Nomex®.[1][2] These wholly aromatic polyamides are renowned for their exceptional thermal resistance and high strength.[3] The aromatic rings in the polymer backbone impart significant rigidity, leading to high glass transition temperatures and thermal decomposition temperatures.[3][4]

Conversely, the polycondensation of this compound with an aromatic diamine, such as p-phenylenediamine (B122844), results in an aliphatic-aromatic polyamide.[5][6] The presence of the flexible ten-carbon aliphatic chain from the sebacoyl moiety disrupts the rigid-rod structure found in aramids. This increased flexibility generally leads to a lower melting point, reduced thermal stability, and increased solubility in common organic solvents compared to their wholly aromatic counterparts.[7][8] While this may diminish their performance in extreme high-temperature applications, it can be advantageous for processability.[8]

Performance Comparison: Aramid vs. Aliphatic-Aromatic Polyamide

The structural differences between wholly aromatic polyamides derived from isophthaloyl chloride and aliphatic-aromatic polyamides from this compound lead to distinct performance profiles. The following tables summarize the quantitative data available for representative polymers from each class. It is important to note that a direct comparison is challenging due to the limited data on polyamides synthesized from simple aromatic diamines and this compound. The data presented for the aliphatic-aromatic polyamide should be considered illustrative of the property differences.

Table 1: Thermal Properties

PropertyAramid (from Isophthaloyl Chloride)Aliphatic-Aromatic Polyamide (from this compound)
Glass Transition Temperature (Tg) 270-285 °CLower than aramids; specific values vary with diamine
Melting Temperature (Tm) ~350 °C (decomposes before melting)Lower than aramids; specific values vary with diamine
Decomposition Temperature (Td) > 400 °CGenerally lower than aramids

Table 2: Mechanical Properties

PropertyAramid (from Isophthaloyl Chloride)Aliphatic-Aromatic Polyamide (from this compound)
Tensile Strength HighModerate to High
Tensile Modulus HighModerate
Elongation at Break LowHigher than aramids

Table 3: Solubility

PropertyAramid (from Isophthaloyl Chloride)Aliphatic-Aromatic Polyamide (from this compound)
Solubility Generally insoluble in common organic solvents; soluble in strong acids (e.g., H₂SO₄) or polar aprotic solvents with salts (e.g., DMAc/LiCl)Often soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP)

Experimental Protocols

Detailed methodologies for the synthesis of these two classes of polyamides are crucial for reproducible research. The following are representative experimental protocols for low-temperature solution polycondensation and interfacial polymerization.

Low-Temperature Solution Polycondensation of m-Phenylenediamine and Isophthaloyl Chloride

This method is commonly used for the synthesis of wholly aromatic polyamides like poly(m-phenylene isophthalamide).

Materials:

  • m-Phenylenediamine (MPD)

  • Isophthaloyl chloride (IPC)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Nitrogen gas

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with anhydrous DMAc and CaCl₂.

  • The mixture is stirred under a nitrogen atmosphere until the CaCl₂ is dissolved.

  • m-Phenylenediamine is added to the solvent system and stirred until completely dissolved.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Isophthaloyl chloride is added slowly to the cooled solution while stirring vigorously.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting polymer solution can be used directly for spinning or precipitated by pouring into a non-solvent like water, followed by washing and drying of the polymer.

Interfacial Polymerization of p-Phenylenediamine and this compound

Interfacial polymerization is a suitable method for the rapid synthesis of aliphatic-aromatic polyamides.[5][6]

Materials:

  • p-Phenylenediamine (PPD)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (or another suitable organic solvent)

  • Water

Procedure:

  • An aqueous solution is prepared by dissolving p-phenylenediamine and sodium carbonate in water.

  • An organic solution is prepared by dissolving this compound in dichloromethane.

  • The aqueous solution is carefully poured on top of the organic solution in a beaker to form two distinct layers.

  • A polymer film will form at the interface of the two liquids.

  • This film can be carefully grasped with forceps and continuously pulled out of the beaker as a "rope."

  • The polymer rope is then washed thoroughly with water and a solvent like ethanol (B145695) to remove unreacted monomers and byproducts, and then dried.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical reactions and logical workflow for the synthesis of aramids and aliphatic-aromatic polyamides.

aramid_synthesis cluster_reactants Reactants cluster_process Polymerization cluster_product Product ipc Isophthaloyl Chloride (Aromatic Diacid Chloride) polycondensation Low-Temperature Solution Polycondensation ipc->polycondensation mpd m-Phenylenediamine (Aromatic Diamine) mpd->polycondensation aramid Poly(m-phenylene isophthalamide) (Aramid) polycondensation->aramid Forms -CO-NH- linkage aliarom_synthesis cluster_reactants Reactants cluster_process Polymerization cluster_product Product sc This compound (Aliphatic Diacid Chloride) interfacial Interfacial Polymerization sc->interfacial ppd p-Phenylenediamine (Aromatic Diamine) ppd->interfacial ali_aramid Aliphatic-Aromatic Polyamide interfacial->ali_aramid Forms -CO-NH- linkage

References

Performance Benchmark: Sebacoyl Chloride-Based Materials in Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Sebacoyl chloride, a highly reactive diacyl chloride, is a critical building block for a variety of biodegradable and biocompatible polymers. Its ten-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting materials, making them attractive candidates for applications in drug delivery, tissue engineering, and medical devices. This guide provides an objective comparison of the performance of this compound-based materials against common alternatives, supported by experimental data.

Performance At-a-Glance: Drug Release, Mechanical Properties, and Biocompatibility

Materials synthesized using this compound as a crosslinker or monomer exhibit distinct performance characteristics. The longer hydrocarbon chain of this compound compared to shorter-chain alternatives like succinyl chloride and adipoyl chloride influences degradation rates, drug release kinetics, and mechanical properties.

Drug Release Kinetics

The rate of drug release from a polymer matrix is a critical factor in designing effective therapeutic systems. In hydrogels, the crosslinker plays a significant role in modulating drug diffusion. Studies on polyvinyl alcohol (PVA) hydrogels crosslinked with different dicarboxylic acids demonstrate that the length of the crosslinker's aliphatic chain can influence the release profile of entrapped drugs.

Material/CrosslinkerModel DrugCumulative Release at 12h (%) [pH 7.5]Release Mechanism
PVA-Succinic AcidLinezolid~75Anomalous Transport
PVA-Glutaric AcidLinezolid~65Anomalous Transport
PVA-Adipic AcidLinezolid~55Anomalous Transport
Data adapted from a study on PVA hydrogels crosslinked with various dicarboxylic acids, indicating that longer crosslinkers can lead to a more sustained release profile.[1]
Mechanical Properties

The mechanical integrity of a biomaterial is crucial for its intended application, whether as a load-bearing tissue scaffold or a flexible drug delivery vehicle. This compound-based polyesters, such as poly(glycerol sebacate) (PGS), are known for their elastomeric properties.

MaterialTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(glycerol sebacate) (PGS)0.28 ± 0.004237.8 ± 0.640.122 ± 0.0003
Poly(lactic-co-glycolic acid) (PLGA) (80/20)2-3--
Nylon 6,10 (from Sebacic Acid)583001100
Nylon 6,6 (from Adipic Acid)90 - 9350 - >1001700 - 3550
Data compiled from multiple sources, highlighting the flexibility of sebacate-based polymers.[2][3][4]
Biocompatibility

The biocompatibility of a material is paramount for any in vivo application. Sebacic acid-based polymers and their degradation products are generally considered to have low cytotoxicity.

MaterialCell LineCell Viability (%)
Poly(glycerol sebacate) (PGS)L929 mouse fibroblasts93 ± 13
Polylactic acid (PLA)L929 fibroblasts~95
Polycaprolactone (PCL) / Sebacic Acid BlendOsteoblasts>90
Gelatin scaffold with Glutaraldehyde (0.1%)Mesenchymal Stem CellsViability significantly decreased
Data from comparative studies on the cytotoxicity of various biodegradable polymers.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Drug Release Kinetics from Hydrogels

Objective: To determine the in vitro release profile of a model drug from a hydrogel matrix.

Materials:

  • Drug-loaded hydrogel samples

  • Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Place a known weight of the drug-loaded hydrogel into a vial containing a specific volume of PBS.

  • Incubate the vials at 37°C with constant gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

  • Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[1][7][8]

Tensile Strength Testing of Polymers

Objective: To measure the tensile strength, elongation at break, and Young's modulus of a polymer film.

Materials:

  • Polymer film samples cut into a specific geometry (e.g., dog-bone shape according to ASTM D638)

  • Universal Testing Machine (UTM) with appropriate grips and load cell

Procedure:

  • Measure the initial dimensions (width and thickness) of the gauge section of the polymer specimen.

  • Mount the specimen securely in the grips of the UTM.

  • Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength by dividing the maximum load by the initial cross-sectional area.

  • Calculate the elongation at break as the percentage change in length from the initial gauge length to the length at fracture.

  • Determine the Young's modulus from the initial linear portion of the stress-strain curve.[2][3]

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the potential of a material to cause cellular damage.

Materials:

  • Material extracts (prepared according to ISO 10993-12)

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and expose the cells to various concentrations of the material extract for a specified period (e.g., 24 hours). Include positive (toxic substance) and negative (culture medium only) controls.

  • After the exposure period, remove the extracts and add MTT solution to each well.

  • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.[5][9]

Visualizing Biological Interactions

The degradation products of this compound-based materials can interact with cellular signaling pathways. Sebacic acid, a primary degradation product, has been shown to modulate inflammatory responses.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates SA Sebacic Acid IRF3 Interferon Regulatory Factor 3 (IRF3) SA->IRF3 Inhibits nuclear translocation TLR4->IRF3 Leads to phosphorylation NFkB NF-κB TLR4->NFkB Activates JNK_p38 JNK/p38 TLR4->JNK_p38 Activates p_IRF3 Phosphorylated IRF3 IFNb_gene IFN-β Gene p_IRF3->IFNb_gene Translocates to nucleus, activates transcription STAT1_3 STAT1/3 p_STAT1_3 Phosphorylated STAT1/3 IL6_gene IL-6 Gene p_STAT1_3->IL6_gene Translocates to nucleus, activates transcription TNFa_IL1b_genes TNF-α, IL-1β Genes NFkB->TNFa_IL1b_genes Activates transcription JNK_p38->TNFa_IL1b_genes Activates transcription IFN_beta Interferon-β (IFN-β) IFNb_gene->IFN_beta Produces IL6 Interleukin-6 (IL-6) (Pro-inflammatory) IL6_gene->IL6 Produces TNFa_IL1b TNF-α, IL-1β (Pro-inflammatory) TNFa_IL1b_genes->TNFa_IL1b Produces IFN_beta->STAT1_3 Activates

Caption: Sebacic acid's anti-inflammatory signaling pathway.[5][10]

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_performance Performance Evaluation s1 Polymerization of This compound with Polyol/Diamine c1 Drug Loading s1->c1 c2 Mechanical Testing (Tensile Strength) s1->c2 c3 Biocompatibility (MTT Assay) s1->c3 p1 In Vitro Drug Release Study c1->p1 p2 Data Analysis (Release Kinetics) p1->p2

Caption: Experimental workflow for performance benchmarking.

References

Cross-Validation of Analytical Techniques for Sebacoyl Chloride Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of sebacoyl chloride (CAS 111-19-3), a crucial monomer in polymer synthesis and various chemical applications. Ensuring the purity and structural integrity of this compound is paramount for the quality and performance of the resulting products. This document outlines the principles, detailed experimental protocols, and comparative performance of Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Argentometric Titration. A cross-validation workflow is presented to ensure the reliability and consistency of analytical data across different methodologies.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique depends on the specific information required, such as structural confirmation, purity assessment, or quantification of reactive species. The following table summarizes the quantitative performance of each technique for the characterization of this compound.

Analytical TechniqueParameter MeasuredTypical Quantitative DataPrecision (RSD)Accuracy (% Recovery)Key Advantages & Limitations
FTIR Spectroscopy Functional Group IdentificationStrong C=O stretch at ~1800 cm⁻¹, C-Cl stretch at ~600 cm⁻¹[1]High (Peak position within ±1-2 cm⁻¹)N/A (Primarily qualitative)Advantages: Fast, non-destructive, provides structural fingerprint. Limitations: Not inherently quantitative for purity without extensive calibration.
NMR Spectroscopy (¹H & ¹³C) Molecular Structure & Purity¹H NMR (CDCl₃): δ 2.89 (t, 4H), 1.74 (p, 4H), 1.3-1.4 (m, 8H). ¹³C NMR (CDCl₃): δ 173.8 (C=O), 47.9 (CH₂-COCl), 32.8 (CH₂), 28.7 (CH₂), 24.5 (CH₂). Purity can be determined by qNMR.<1% (qNMR)98-102% (qNMR)Advantages: Provides detailed structural information, can be quantitative (qNMR). Limitations: Requires deuterated solvents, less sensitive than GC-MS for volatile impurities.
GC-MS Purity & Impurity ProfilingPurity: >95%.[1] Detection of volatile impurities (e.g., residual solvents, by-products).<5%95-105% (with internal standard)Advantages: High sensitivity and selectivity for volatile compounds, excellent for impurity profiling. Limitations: Destructive, requires sample volatilization.
Argentometric Titration Assay of Acyl ChlorideAssay: ≥94.0% to ≤106.0%<2%97-103%Advantages: Accurate for quantifying total acyl chloride content, cost-effective. Limitations: Not specific if other chloride species are present, requires careful handling due to reactivity.

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below to facilitate reproducibility.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.

Methodology:

  • Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty sample compartment is collected prior to sample analysis.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, notably the strong carbonyl (C=O) stretching vibration of the acyl chloride group around 1800 cm⁻¹ and the carbon-chlorine (C-Cl) stretching vibration around 600 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by exploiting the magnetic properties of atomic nuclei. ¹H NMR elucidates the proton environment, while ¹³C NMR provides information about the carbon skeleton.

Methodology:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16

    • Relaxation Delay: 1-5 seconds

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of ¹H NMR signals can be used for relative quantification of protons, and with an internal standard, for quantitative purity assessment (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile components of a sample in a gas chromatograph and then detects and identifies them using a mass spectrometer. This technique is highly effective for determining purity and identifying trace impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile, inert solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL). An internal standard (e.g., a long-chain alkane) can be added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Argentometric Titration

Principle: This classical titration method quantifies the amount of acyl chloride by reacting it with water to form hydrochloric acid (HCl), which is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The endpoint is detected using an indicator.

Methodology:

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 0.2-0.3 g of this compound into a clean, dry Erlenmeyer flask.

    • Add 20 mL of anhydrous acetone or ethanol to dissolve the sample.

    • Carefully add 20 mL of deionized water to hydrolyze the this compound to sebacic acid and HCl. Swirl the flask gently.

    • Add 3-5 drops of the potassium chromate indicator solution. The solution will turn yellow.

    • Titrate with the standardized 0.1 M AgNO₃ solution while continuously swirling the flask.

    • The endpoint is reached when the color of the solution changes from yellow to a persistent faint reddish-brown due to the formation of silver chromate.

  • Calculation: The percentage purity of this compound is calculated based on the volume of AgNO₃ consumed, its molarity, and the initial mass of the sample. Each mole of this compound produces two moles of HCl, which react with two moles of AgNO₃.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the described analytical techniques to ensure the comprehensive and reliable characterization of this compound.

G Cross-Validation Workflow for this compound Characterization cluster_primary Primary Characterization cluster_quantitative Quantitative Purity & Assay cluster_validation Cross-Validation & Data Comparison cluster_conclusion Final Assessment A FTIR Analysis (Structural Confirmation) B NMR Spectroscopy (Detailed Structure & Purity) A->B Confirms Functional Groups C GC-MS Analysis (Purity & Impurity Profile) B->C Provides Structural Context for Impurities D Argentometric Titration (Acyl Chloride Assay) B->D Confirms Acyl Chloride Presence E Compare NMR & GC-MS Purity B->E Purity Data (qNMR) C->E Purity Data F Compare Titration Assay & GC-MS Purity C->F Purity Data D->F Assay Data G Comprehensive Characterization Report E->G Validated Purity F->G Validated Assay

Caption: Workflow for cross-validating analytical techniques for this compound.

References

Safety Operating Guide

Proper Disposal of Sebacoyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sebacoyl chloride is a hazardous chemical that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is corrosive, a lachrymator, and reacts violently with water.[1][2][3] It is fatal if it comes into contact with skin and harmful if swallowed.[4][5] Exposure can cause severe skin burns, serious eye damage, and respiratory irritation.[5][6] Therefore, strict adherence to safety protocols is paramount.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7][8]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Chemical safety goggles and a face shield.
Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider an apron.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[5][8][9]

Disposal Protocol: Neutralization of this compound

This compound must be neutralized before disposal. It reacts with water to form sebacic acid and corrosive hydrogen chloride gas.[1][10] A safer method involves reacting it with a basic solution, such as sodium carbonate, to neutralize the acidic byproducts.

Materials Required:

  • Sodium carbonate solution (1 M)

  • Two large glass beakers

  • Stir bar and magnetic stir plate

  • pH paper or a calibrated pH meter

  • Appropriate waste container

Step-by-Step Neutralization Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[5][8]

  • Prepare Neutralizing Solution: In a large beaker, prepare a 1 M solution of sodium carbonate.

  • Slow Addition: While stirring the sodium carbonate solution, slowly and carefully add the this compound in small portions (e.g., approximately 1 mL at a time).[11] The reaction can be vigorous, so cautious addition is crucial.

  • Monitor Reaction: Allow the reaction to subside after each addition before adding more this compound.[11]

  • Final pH Check: Once all the this compound has been added and the reaction has ceased, check the pH of the solution. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium carbonate solution until the desired pH is reached.

  • Waste Collection: The neutralized solution can now be transferred to a designated hazardous waste container.

  • Decontamination: All glassware and equipment used in the procedure must be thoroughly decontaminated.

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[4][7] Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[7][9] Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[6][7] Do not use combustible materials like paper towels to absorb the spill. After cleanup, wash the spill site thoroughly.[4]

Waste Disposal Workflow

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Prepare 1M Sodium Carbonate Solution B->C Proceed with Caution D Slowly Add Sebacoyl Chloride to Solution C->D E Monitor Reaction & Allow to Subside D->E F Check pH (Target 6-8) E->F G Transfer Neutralized Solution to Waste Container F->G If pH is Neutral H Decontaminate Glassware G->H I Dispose of Waste via Licensed Contractor G->I

Caption: Workflow for the safe disposal of this compound.

It is imperative to consult your institution's specific waste disposal guidelines and to adhere to all local, state, and federal regulations concerning hazardous waste management.[4][6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount to both personal safety and the integrity of experimental outcomes. Sebacoyl chloride, a key reagent in various polymerization reactions, is a corrosive and toxic chemical that requires stringent safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure its safe management in the laboratory.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Sebacoyl dichloride, Decanedioyl dichloride

  • CAS Number: 111-19-3[1][2][3]

Primary Hazards: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][4][5] It is fatal if it comes into contact with the skin and is harmful if swallowed.[1][6][7] The substance is a lachrymator, meaning it can cause tearing.[2][4][5][6] It reacts with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[3][4]

Personal Protective Equipment (PPE)

A critical first line of defense when handling this compound is the correct use of appropriate PPE. The following table summarizes the required equipment to protect against the specific hazards posed by this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield (minimum 8 inches).To protect against splashes and corrosive vapors that can cause severe eye damage.[1][6][8]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC). Gloves must be inspected for integrity before each use.To prevent skin contact, which can be fatal and cause severe burns.[1][6][8][9]
Body Protection A chemical-resistant lab coat or a complete suit designed to protect against chemical splashes. An apron made of PVC can provide an additional layer of protection.[8]To shield the body from accidental splashes and contact with the corrosive liquid.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, particularly when working outside of a fume hood or if there is a risk of exceeding exposure limits.To prevent the inhalation of corrosive and toxic vapors that can cause severe damage to the respiratory tract.[4][8]

Operational Plan: A Step-by-Step Protocol

A systematic approach is crucial for the safe handling of this compound. Adherence to the following step-by-step protocol will minimize risks during its use.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7][10]

  • Storage: Keep the this compound container tightly closed when not in use.[1][2] Store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][10] It is sensitive to moisture and should be stored under an inert gas if possible.[1][2][6]

  • Incompatible Materials: Avoid contact with water, alcohols, strong bases, oxidizers, and metals.[1][6][7]

2. Handling Procedure:

  • Wear full PPE: Before handling, don all the required PPE as detailed in the table above.

  • Avoid Contact: Take extreme care to avoid direct contact with the skin, eyes, and clothing.[1][6]

  • Prevent Inhalation: Do not breathe in the vapors or mists.[1][2]

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.

  • Container Sealing: Keep the container securely sealed when not in immediate use.[11]

  • Hygiene: After handling, wash your hands and any other exposed skin areas thoroughly with soap and water.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1][6]

3. Spill Response:

  • Evacuate: In the event of a spill, immediately evacuate the area.[7][12]

  • Minor Spills: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[4][11]

  • Containment: Collect the absorbed material into a suitable, labeled container for disposal.[4][11]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.[6]

  • Do not use water: Never use water to clean up a spill, as it will react violently with this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • All waste materials, including unused product and contaminated absorbents, must be collected in a designated, properly labeled, and sealed container.[1][2]

  • Do not mix this compound waste with other waste streams.[1][2]

2. Neutralization (for small residues):

  • Small amounts of residual this compound can be slowly and cautiously added to a stirred, cold solution of sodium bicarbonate or a mixture of soda ash and slaked lime. This should be done in a fume hood and with appropriate PPE. The reaction can be vigorous.

3. Final Disposal:

  • All this compound waste is considered hazardous waste.

  • Dispose of the waste through a licensed disposal company.[1]

  • Waste must be disposed of in accordance with all applicable federal, state, and local regulations.[1][2][6]

  • Uncleaned containers should be treated as the product itself and disposed of accordingly.[1][2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill prep_ppe Don Full PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Access prep_fume_hood->prep_emergency handle_dispense Careful Dispensing prep_emergency->handle_dispense handle_seal Keep Container Sealed handle_dispense->handle_seal spill_response Spill Response: Evacuate & Absorb handle_dispense->spill_response handle_hygiene Post-Handling Hygiene handle_seal->handle_hygiene waste_collect Collect Hazardous Waste handle_hygiene->waste_collect spill_response->waste_collect waste_dispose Dispose via Licensed Company waste_collect->waste_dispose

Caption: A workflow diagram outlining the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sebacoyl chloride
Reactant of Route 2
Sebacoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.